h-d-Pro-phe-arg-pna 2 hcl
Description
Properties
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O5.2ClH/c27-26(28)30-15-5-9-21(24(36)31-18-10-12-19(13-11-18)34(38)39)32-25(37)22(16-17-6-2-1-3-7-17)33-23(35)20-8-4-14-29-20;;/h1-3,6-7,10-13,20-22,29H,4-5,8-9,14-16H2,(H,31,36)(H,32,37)(H,33,35)(H4,27,28,30);2*1H/t20-,21+,22+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOCUZJDBWPWPX-XZQQPLIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Cl2N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to H-D-Pro-Phe-Arg-pNA 2HCl: Mechanism of Action and Applications in Serine Protease Research
Introduction
In the landscape of serine protease research, the use of chromogenic substrates has revolutionized our ability to quantify enzymatic activity with precision and efficiency. Among these, H-D-Pro-Phe-Arg-pNA 2HCl, also widely known as S-2302, stands out as a critical tool for the investigation of the contact activation and kallikrein-kinin systems. This technical guide provides a comprehensive overview of the core mechanism of action of H-D-Pro-Phe-Arg-pNA, its primary enzymatic targets, and detailed protocols for its application in key biochemical assays. Designed for researchers, scientists, and drug development professionals, this document aims to bridge theoretical knowledge with practical, field-proven insights to empower your research endeavors.
H-D-Pro-Phe-Arg-pNA is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) moiety.[1][2] The specificity of this substrate is dictated by its amino acid sequence—Proline-Phenylalanine-Arginine—which mimics the cleavage site of key serine proteases, most notably plasma kallikrein and Factor XIIa.[1][2] Upon enzymatic cleavage at the C-terminal side of the arginine residue, the colorless substrate releases the yellow-colored p-nitroaniline molecule. The rate of pNA release, quantifiable by spectrophotometry at approximately 405 nm, is directly proportional to the enzymatic activity under appropriate assay conditions.[3][4]
Core Mechanism of Action: A Chromogenic Transformation
The fundamental principle behind H-D-Pro-Phe-Arg-pNA as a research tool lies in its elegant and straightforward mechanism of action. The substrate itself is a colorless compound. However, upon interaction with a specific serine protease, it undergoes enzymatic hydrolysis, leading to the liberation of p-nitroaniline (pNA), a chromophore that exhibits a distinct yellow color in solution.
The enzymatic reaction can be summarized as follows:
H-D-Pro-Phe-Arg-pNA + H₂O ---(Enzyme)---> H-D-Pro-Phe-Arg-OH + p-Nitroaniline
The released p-nitroaniline has a characteristic absorbance maximum around 405 nm.[3][4] This allows for the continuous monitoring of enzymatic activity in real-time by measuring the change in absorbance over time. The rate of pNA formation is directly proportional to the concentration of the active enzyme in the sample, providing a quantitative measure of its activity.
Caption: Mechanism of H-D-Pro-Phe-Arg-pNA cleavage and detection.
Primary Enzymatic Targets and Kinetic Properties
H-D-Pro-Phe-Arg-pNA is primarily utilized as a substrate for plasma kallikrein and Factor XIIa, two key enzymes in the contact activation pathway of coagulation and the kallikrein-kinin system.[1][2] It also exhibits some reactivity with Factor XIa.[1]
Plasma Kallikrein
Plasma kallikrein is a serine protease that plays a crucial role in the amplification of the contact activation system and the release of bradykinin from high molecular weight kininogen (HMWK). The kinetic parameters of H-D-Pro-Phe-Arg-pNA with human plasma kallikrein have been determined, providing a quantitative measure of their interaction.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/PEU) | Reference |
| Human Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 0.2 | 6.8 | [5] |
PEU (Plasma Equivalent Units) refers to the activity generated from 1 ml of normal human plasma.
The Michaelis constant (K_m_) of 0.2 mM indicates a moderate affinity of plasma kallikrein for this substrate.[5] This value is critical for designing experiments, as substrate concentrations well above the K_m_ are required to achieve maximal reaction velocity (V_max_).
Factor XIIa
Factor XIIa is the activated form of Factor XII and the initiator of the contact activation pathway. While H-D-Pro-Phe-Arg-pNA is a well-established substrate for Factor XIIa, specific kinetic parameters (K_m_ and k_cat_) are not as readily available in the literature as they are for plasma kallikrein. However, its utility in measuring Factor XIIa activity is widely documented in various research applications.[6]
The Physiological Context: Contact Activation and the Kallikrein-Kinin System
To fully appreciate the utility of H-D-Pro-Phe-Arg-pNA, it is essential to understand the broader physiological pathways in which its target enzymes operate.
The Contact Activation System
The contact activation system is a cascade of enzymatic reactions initiated by the binding of Factor XII to a negatively charged surface. This binding leads to a conformational change in Factor XII, rendering it more susceptible to activation to Factor XIIa. Factor XIIa then activates prekallikrein to kallikrein, which in turn reciprocally activates more Factor XII, amplifying the initial signal. Factor XIIa also activates Factor XI, which continues the intrinsic pathway of coagulation.
Caption: The Contact Activation and Kallikrein-Kinin Systems.
The Kallikrein-Kinin System
Plasma kallikrein's primary role in this system is the cleavage of high molecular weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin. Bradykinin is involved in various physiological processes, including vasodilation, increased vascular permeability, and pain.
Experimental Protocols: A Practical Guide
The following protocols provide a framework for the use of H-D-Pro-Phe-Arg-pNA in common laboratory assays. These should be optimized for specific experimental conditions.
Preparation and Handling of H-D-Pro-Phe-Arg-pNA (S-2302)
-
Reconstitution: Reconstitute the lyophilized powder with sterile, distilled water to a stock concentration of 1-4 mM.[4][5]
-
Storage: The lyophilized powder should be stored at 2-8°C and protected from light.[5] Reconstituted stock solutions are stable for several months when stored at 2-8°C.[5] Avoid repeated freeze-thaw cycles.
Assay for Plasma Kallikrein-like Activity
This protocol measures the endogenous kallikrein-like activity in a plasma sample.
Reagents:
-
Tris Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
H-D-Pro-Phe-Arg-pNA (S-2302) solution (e.g., 2 mM in distilled water)
-
20% Acetic Acid (for endpoint assays)
Procedure (Endpoint Method):
-
Pre-warm all reagents and samples to 37°C.
-
In a microplate well or cuvette, add 100 µL of Tris buffer.
-
Add 20 µL of the plasma sample and incubate for 2 minutes at 37°C.
-
Initiate the reaction by adding 100 µL of the pre-warmed H-D-Pro-Phe-Arg-pNA solution.
-
Incubate for a defined period (e.g., 5-10 minutes) at 37°C.
-
Stop the reaction by adding 100 µL of 20% acetic acid.
-
Read the absorbance at 405 nm. A blank should be prepared by adding the reagents in reverse order without incubation.[3]
Assay for Prekallikrein
This assay measures the total prekallikrein content in plasma after activation.
Reagents:
-
Prekallikrein activator (e.g., dextran sulfate)
-
Tris Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
H-D-Pro-Phe-Arg-pNA (S-2302) solution (e.g., 2 mM in distilled water)
-
20% Acetic Acid (for endpoint assays)
Procedure:
-
Activate prekallikrein in the plasma sample by incubating with a suitable activator (e.g., dextran sulfate at a final concentration of 50 µg/mL) at 0°C for a defined period (e.g., 15 minutes).[7]
-
Proceed with the kallikrein activity assay as described above, using the activated plasma sample.
Assay for Kallikrein Inhibitor Activity
This assay quantifies the inhibitory capacity of plasma against a known amount of exogenous plasma kallikrein.
Reagents:
-
Purified human plasma kallikrein
-
Tris Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
Plasma sample
-
H-D-Pro-Phe-Arg-pNA (S-2302) solution (e.g., 2 mM in distilled water)
-
20% Acetic Acid (for endpoint assays)
Procedure:
-
Incubate a known amount of purified plasma kallikrein with the plasma sample for a defined period at 37°C to allow for inhibition to occur.[4]
-
Measure the residual kallikrein activity using the chromogenic substrate H-D-Pro-Phe-Arg-pNA as described in the kallikrein activity assay protocol.[4]
-
The degree of inhibition is calculated by comparing the residual activity to the activity of the kallikrein solution without the plasma inhibitor.
Caption: General workflow for chromogenic assays using H-D-Pro-Phe-Arg-pNA.
Scientific Integrity & Logic: Ensuring Trustworthy Data
The reliability of data generated using H-D-Pro-Phe-Arg-pNA is contingent upon rigorous assay validation and an awareness of potential interferences.
Assay Validation
-
Linearity: The assay should demonstrate a linear relationship between enzyme concentration and the rate of pNA formation within a defined range. Assays using S-2302 for prekallikrein have been shown to be linear to a value three times that found in normal human plasma.[8]
-
Precision: The precision of the assay is typically assessed by determining the intra- and inter-assay coefficients of variation (CV). A day-to-day analytical variation of 2.4% has been reported for a plasma kallikrein assay using S-2302.[7][8]
-
Specificity: The specificity of H-D-Pro-Phe-Arg-pNA is not absolute. While it is a preferential substrate for plasma kallikrein and Factor XIIa, it can also be cleaved by other serine proteases, such as plasmin.[3] It is crucial to consider the potential for cross-reactivity in the experimental system. The specificity for kallikrein can be confirmed using plasma deficient in prekallikrein (Fletcher trait).[7]
Potential Interferences
-
Endogenous Substances: Components within the plasma sample, such as other proteases or inhibitors, can potentially interfere with the assay. The use of specific inhibitors or plasmas deficient in certain factors can help to mitigate these interferences.
-
Sample Handling: Improper sample collection and handling can lead to the artificial activation of the contact system. Blood should be collected in citrate tubes, and care should be taken to avoid contact with glass surfaces, which can activate Factor XII.[3]
Conclusion
H-D-Pro-Phe-Arg-pNA (S-2302) remains an indispensable tool for researchers investigating the complex interplay of the contact activation and kallikrein-kinin systems. Its well-defined mechanism of action, coupled with its utility in a variety of robust and quantifiable assays, provides a powerful means to dissect the roles of plasma kallikrein and Factor XIIa in health and disease. By adhering to rigorous experimental protocols and maintaining a keen awareness of the principles of scientific integrity, researchers can leverage the full potential of this chromogenic substrate to generate high-quality, reliable data. This guide has provided a comprehensive framework for the understanding and application of H-D-Pro-Phe-Arg-pNA, from its fundamental chemistry to its practical implementation in the laboratory.
References
-
Ito, R., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 586-93. [Link]
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ChromogenicSubstrates.com. Kallikrein-like activity, plasma. [Link]
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ChromogenicSubstrates.com. Kallikrein inhibitor activity. [Link]
-
Saito, H., et al. (1983). Assaying Plasma Prekallikrein (PPK) by a Chromogenic Based Method: Analytical Considerations and Reference Values in Healthy Adults, the Pregnant Woman, and the Neonate. Thrombosis Research, 31(5), 641-651. [Link]
-
Hofman, Z. L. M., et al. (2025). A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. World Allergy Organization Journal, 18(1), 101135. [Link]
-
Instrumentation Laboratory. S-2302TM. [Link]
-
Levison, P. R., & Tomalin, G. (1982). A Comparison of the Catalytic Activities of Human Plasma Kallikreins I and II. Biochemical Journal, 207(1), 97-100. [Link]
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Shamanaev, A., et al. (2021). A site on factor XII required for productive interactions with polyphosphate. Journal of Thrombosis and Haemostasis, 19(11), 2777-2789. [Link]
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Gallimore, M. J., et al. (1979). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Thrombosis Research, 16(5-6), 695-703. [Link]
-
Aasen, A. O., et al. (1978). Chromogenic substrate assay of plasma prekallikrein. With a note on its site of biosynthesis. Haemostasis, 7(2-3), 69-75. [Link]
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Hofman, Z. L. M., et al. (2025). A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. World Allergy Organization Journal, 18(1), 101135. [Link]
-
Schmaier, A. H., et al. (1994). Surface-induced alterations in the kinetic pathway for cleavage of human high molecular weight kininogen by plasma kallikrein. The Journal of Biological Chemistry, 269(23), 16330-16337. [Link]
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Endotell AG. Plasma Prekallikrein Method Sheet. [Link]
-
Pönitz, V., et al. (2020). Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo. Frontiers in Cardiovascular Medicine, 7, 58. [Link]
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ChromogenicSubstrates.com. CHROMOGENIC SUBSTRATE S-2302™. [Link]
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Colman, R. W., et al. (1985). Effect of cleavage of the heavy chain of human plasma kallikrein on its functional properties. Blood, 65(2), 311-318. [Link]
-
Snyder, A., Hand, M. R., & Gewurz, H. (1974). A rapid pH Stat assay for plasma prekallikrein and fluctuations in disease. International Archives of Allergy and Applied Immunology, 47(3), 400-411. [Link]
-
de Oliveira, K. A., et al. (2015). The blood fluke Schistosoma mansoni cleaves the coagulation protein high molecular weight kininogen (HK) but does not generate the vasodilator bradykinin. PLoS Neglected Tropical Diseases, 9(12), e0004269. [Link]
-
CoaChrom. S-2302™ | Chromogenic Substrates - Factor XIIa. [Link]
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A Senior Application Scientist's Guide to H-D-Pro-Phe-Arg-pNA 2HCl (S-2302) in Protease Research
For researchers, scientists, and drug development professionals navigating the complexities of the coagulation cascade and related enzymatic pathways, the precise and reliable quantification of serine protease activity is paramount. This guide provides an in-depth technical overview of H-D-Pro-Phe-Arg-pNA 2HCl, a widely utilized chromogenic substrate commercially known as S-2302. We will delve into its core mechanism, explore its primary applications with field-proven insights, and provide detailed protocols to ensure experimental success.
Core Principles: The Mechanism of a Chromogenic Substrate
H-D-Pro-Phe-Arg-pNA 2HCl is a synthetic tripeptide covalently linked to a chromophore, p-nitroaniline (pNA).[1] The peptide sequence, D-Prolyl-L-phenylalanyl-L-arginine, is specifically designed to mimic the natural cleavage site of target serine proteases.[2] In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the arginine residue and the pNA molecule, free pNA is released. This liberated pNA imparts a distinct yellow color to the solution, which can be quantitatively measured by a spectrophotometer at approximately 405 nm.[1] The rate of pNA release, observed as an increase in absorbance over time, is directly proportional to the activity of the target enzyme in the sample.[1]
This elegant principle forms the basis of a robust and sensitive assay system for quantifying the activity of several key enzymes.
Caption: Enzymatic cleavage of H-D-Pro-Phe-Arg-pNA by a serine protease.
Key Applications and Target Enzymes
While broadly applicable to trypsin-like serine proteases, H-D-Pro-Phe-Arg-pNA 2HCl (S-2302) has demonstrated particular utility and specificity for a select group of enzymes critical to hemostasis and thrombosis research.[3]
Plasma Kallikrein: The Primary Target
S-2302 is most prominently recognized as a superior chromogenic substrate for plasma kallikrein.[4][5] The kallikrein-kinin system is a crucial pathway involved in inflammation, blood pressure regulation, and coagulation. Dysregulation of this system is implicated in various pathological states.
Key Research Areas:
-
Prekallikrein Determination: Measurement of prekallikrein, the inactive zymogen of plasma kallikrein, is essential for assessing the integrity of the contact activation system.[6][7] Assays typically involve activating prekallikrein to kallikrein (e.g., with Factor XIIa) and then measuring the subsequent enzymatic activity with S-2302.[8]
-
Kallikrein Inhibitor Activity: S-2302 is instrumental in quantifying the activity of endogenous or synthetic kallikrein inhibitors.[9][10] This is vital for drug discovery programs targeting inflammatory diseases or hereditary angioedema.
-
Kallikrein-like Activity: The substrate can be used to measure the overall "kallikrein-like" activity in plasma, which may include kallikrein complexed with inhibitors like α2-macroglobulin.[11][12]
Factor XII (Hageman Factor)
Factor XII (FXII) is a serine protease that, upon activation to FXIIa, initiates the intrinsic pathway of coagulation and the kallikrein-kinin system. S-2302 serves as an effective substrate for measuring FXIIa activity.[13][14]
Key Research Areas:
-
FXIIa Activity Assays: Direct measurement of purified FXIIa or FXIIa in activated plasma samples.[1]
-
Prekallikrein Activator (PKA) Assays: FXIIa is a known prekallikrein activator. PKA contamination in therapeutic protein preparations like albumin and immunoglobulin can cause adverse hypotensive reactions in patients.[15] S-2302 is used in quality control assays to detect and quantify PKA contamination by measuring the amount of kallikrein generated from a prekallikrein standard.[7][15]
Other Serine Proteases
While plasma kallikrein and FXIIa are the primary targets, S-2302 also exhibits reactivity with other serine proteases, including Factor XIa and, to a lesser extent, trypsin.[1][5][16] When assaying for a specific enzyme, it is crucial to consider potential cross-reactivity and employ appropriate controls or inhibitors to ensure specificity.
Quantitative Data and Substrate Properties
A comprehensive understanding of the substrate's chemical and kinetic properties is essential for accurate and reproducible results.
| Property | Value | Source |
| Chemical Name | H-D-Prolyl-L-phenylalanyl-L-arginine-p-nitroaniline dihydrochloride | [6] |
| Formula | C₂₆H₃₄N₈O₅ · 2HCl | [13][17] |
| Molecular Weight | 611.52 g/mol | [14] |
| Solubility | >10 mmol/L in H₂O | [6] |
| Storage | 2-8°C, protected from light. The substance is hygroscopic. | [6][7] |
| Stock Solution Stability | A 4 mmol/L solution in H₂O is stable for over 6 months at 2-8°C. | [7] |
| Kₘ for Human Plasma Kallikrein | 2 x 10⁻⁴ mol/L | [7] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and self-validating. Adherence to these detailed steps, including the use of appropriate controls, will ensure the generation of trustworthy data.
General Assay Principle Workflow
The fundamental workflow for using S-2302 involves the incubation of the enzyme source with the substrate and monitoring the color change. This can be performed as a kinetic assay (measuring the rate of absorbance change) or an endpoint assay (stopping the reaction after a fixed time).[1]
Caption: General experimental workflow for S-2302 chromogenic assays.
Detailed Protocol: Determination of Prekallikrein in Plasma
This protocol outlines the measurement of prekallikrein by first activating it to kallikrein and then measuring its activity using S-2302.[8]
Reagents:
-
Tris Buffer (pH 7.8): 50 mmol/L Tris, containing appropriate salts.[10]
-
S-2302 Solution: Reconstitute S-2302 in sterile water to a stock concentration of 4 mmol/L.[1]
-
Prekallikrein Activator: Purified human Factor XIIa.[8]
-
Normal Plasma: Pooled normal plasma for standard curve generation.
-
Test Plasma: Citrated plasma collected from subjects. Blood (9 volumes) should be mixed with 0.1 mol/L sodium citrate (1 volume) and centrifuged at 2000 x g for 20 minutes.[11][12]
-
Stop Reagent (for endpoint assay): 20% Acetic Acid or 2% Citric Acid.[1]
Procedure (Microplate Format):
-
Prepare Standard Curve: Dilute the normal plasma with Tris buffer to create standards ranging from 0% to 125% of normal activity.[8]
-
Sample Preparation: Dilute test plasma samples appropriately with Tris buffer.
-
Activation Step: In the wells of a microplate, add 20 µL of each standard or diluted test sample.
-
Add 20 µL of the prekallikrein activator (FXIIa) solution to each well.
-
Incubate the plate at 37°C for 2 minutes to allow for the conversion of prekallikrein to kallikrein.
-
Reaction Initiation: Pre-warm the S-2302 solution to 37°C. Add 20 µL of the S-2302 solution to each well to start the reaction.
-
Measurement (Kinetic): Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the change in absorbance at 405 nm over time (ΔA/min).
-
Measurement (Endpoint): Alternatively, incubate the plate for a fixed time (e.g., 5 minutes) at 37°C. Stop the reaction by adding 20 µL of stop reagent. Read the final absorbance at 405 nm.
-
Calculation: Plot the ΔA/min or final absorbance for the standards against their known concentrations to generate a standard curve. Determine the prekallikrein concentration of the test samples from this curve.[8]
Self-Validation:
-
Plasma Blanks: For icteric, hemolytic, or lipemic samples, a plasma blank is crucial. Prepare by adding reagents in reverse order, starting with the stop reagent, without incubation.[8][11] Subtract the blank absorbance from the sample absorbance.
-
Negative Control: A well containing buffer instead of plasma should be included to ensure no spontaneous substrate degradation.
Conclusion: An Indispensable Tool for Protease Research
H-D-Pro-Phe-Arg-pNA 2HCl (S-2302) stands as a robust, sensitive, and versatile tool for researchers in hemostasis, thrombosis, and inflammation.[3] Its well-characterized properties and straightforward assay principle allow for the reliable quantification of plasma kallikrein, Factor XIIa, and related enzyme activities. By understanding the causality behind the experimental choices and adhering to validated protocols, scientists can leverage S-2302 to generate high-quality, trustworthy data, accelerating both basic research and the development of novel therapeutics.
References
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S-2302™ | Chromogenic Substrates - Factor XIIa. CoaChrom. Available from: [Link]
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Prekallikrein Activator Assay. Therapeutic Goods Administration. Available from: [Link]
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S2302-Chromogenic Substrate | PDF. Scribd. Available from: [Link]
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S-2302™ for Plasma Kallikrein, FXIa, FXIIa. Quadratech Diagnostics. Available from: [Link]
-
Kallikrein inhibitor activity. ChromogenicSubstrates.com. Available from: [Link]
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S-2302TM Product Insert. Chromogenix. Available from: [Link]
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Plasma Prekallikrein Method Sheet. ENDOTELL AG. Available from: [Link]
-
Plasma Kallikrein-like activity. CoaChrom. Available from: [Link]
-
HD-Phe-Pip-Arg-pNA.2HCl. Liwei Peptide. Available from: [Link]
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H-D-Pro-Phe-Arg-pNA · 2 HCl. Cambridge Bioscience. Available from: [Link]
-
H-D-Pro-Phe-Arg-pNA . 2 HCl. GlpBio. Available from: [Link]
-
Colorimetric Trypsin Activity Assay (TRYP). ScienCell Research Laboratories. Available from: [Link]
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The Specificity of H-D-Pro-Phe-Arg-pNA 2HCl: A Technical Guide for Researchers
Introduction: Unmasking Proteolytic Activity with a Chromogenic Key
In the intricate landscape of biological research and drug development, the precise measurement of enzyme activity is paramount. H-D-Pro-Phe-Arg-pNA 2HCl, a synthetic chromogenic substrate, has emerged as a important tool for the investigation of a specific class of proteases, primarily serine proteases. This technical guide provides an in-depth exploration of the substrate specificity of H-D-Pro-Phe-Arg-pNA, offering researchers, scientists, and drug development professionals a comprehensive understanding of its mechanism, optimal usage, and its applications in unraveling the complexities of physiological and pathological processes. By delving into the kinetics of its interaction with key enzymes such as plasma kallikrein, trypsin, and plasmin, this guide aims to equip researchers with the knowledge to effectively harness the power of this versatile substrate in their experimental endeavors.
The Chemistry of Detection: A Symphony of Color
The utility of H-D-Pro-Phe-Arg-pNA lies in its elegant and straightforward mechanism of action. The substrate consists of a tripeptide sequence, D-Proline-Phenylalanine-Arginine, covalently linked to a p-nitroaniline (pNA) molecule. In its intact form, the substrate is colorless. However, upon enzymatic cleavage of the amide bond between the C-terminal arginine and the pNA moiety, the chromogenic p-nitroaniline is released. Free pNA in solution imparts a distinct yellow color, which can be quantified spectrophotometrically by measuring the absorbance at or near 405 nm. The rate of this color change is directly proportional to the activity of the enzyme, providing a real-time kinetic readout of the proteolytic reaction.
Enzyme Specificity: A Tale of Three Proteases
While H-D-Pro-Phe-Arg-pNA is often colloquially referred to as a "kallikrein substrate," its reactivity is not exclusive to this enzyme. A thorough understanding of its interaction with other related serine proteases, such as trypsin and plasmin, is crucial for accurate data interpretation and the design of specific assays.
Plasma Kallikrein: The Primary Target
Plasma kallikrein, a key enzyme in the contact activation system of blood coagulation and the kallikrein-kinin system, exhibits a high affinity for H-D-Pro-Phe-Arg-pNA. The D-Pro-Phe-Arg sequence mimics a natural cleavage site for plasma kallikrein, making it a highly efficient substrate.
-
Mechanism of Action: Plasma prekallikrein, the zymogen form, is activated to kallikrein by activated Factor XII (FXIIa) on negatively charged surfaces. Activated plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator. In the laboratory setting, H-D-Pro-Phe-Arg-pNA serves as a surrogate for HMWK, allowing for the direct measurement of plasma kallikrein activity.
-
Kinetic Parameters: The Michaelis-Menten constant (Km) for the hydrolysis of H-D-Pro-Phe-Arg-pNA by human plasma kallikrein has been reported to be approximately 0.22 mM[1]. The catalytic rate constant (kcat) for this reaction is in the range of 200 s⁻¹, a value that can be influenced by the presence of cofactors like fibrinogen fragments, which have been shown to increase the kcat to 280 s⁻¹ without altering the Km.
Trypsin: A Close Relative with Shared Preferences
Trypsin, a digestive serine protease found in the small intestine, also readily cleaves H-D-Pro-Phe-Arg-pNA. This is due to trypsin's well-established preference for cleaving peptide bonds at the carboxyl side of basic amino acids, namely arginine and lysine.
-
Structural Basis of Recognition: The specificity of trypsin is largely determined by the presence of a negatively charged aspartate residue (Asp189) at the bottom of its S1 specificity pocket. This aspartate residue forms a salt bridge with the positively charged side chain of the arginine in the H-D-Pro-Phe-Arg-pNA substrate, facilitating its binding and subsequent cleavage.
Plasmin: A Player in Fibrinolysis with Overlapping Activity
Plasmin, the primary enzyme of the fibrinolytic system responsible for degrading blood clots, also demonstrates activity towards H-D-Pro-Phe-Arg-pNA. This cross-reactivity is an important consideration in assays where both plasmin and kallikrein may be present.
-
Role in Fibrinolysis: Plasmin is generated from its zymogen, plasminogen, by the action of plasminogen activators such as tissue plasminogen activator (tPA) and urokinase (uPA). Its primary function is to cleave fibrin, the main protein component of blood clots, into soluble degradation products.
-
Substrate Overlap: The cleavage of H-D-Pro-Phe-Arg-pNA by plasmin underscores the overlapping substrate specificities among serine proteases. While plasmin has a preference for lysine residues at the P1 position, its ability to cleave after arginine makes it reactive towards this substrate.
Experimental Protocols: A Practical Guide to Measuring Enzyme Activity
The successful application of H-D-Pro-Phe-Arg-pNA in research necessitates the use of well-defined experimental protocols. The following provides a general framework for a typical chromogenic assay.
Materials and Reagents
-
H-D-Pro-Phe-Arg-pNA 2HCl (Substrate)
-
Enzyme of interest (e.g., purified plasma kallikrein, trypsin, or plasmin)
-
Assay Buffer (e.g., Tris-HCl, pH 7.8)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Step-by-Step Methodology for a Plasma Kallikrein Activity Assay
-
Reagent Preparation:
-
Prepare a stock solution of H-D-Pro-Phe-Arg-pNA in sterile, nuclease-free water. The reconstituted substrate is stable for over three months when stored appropriately[1].
-
Prepare a working solution of the substrate in the assay buffer to the desired final concentration (typically in the range of the Km value).
-
Prepare a solution of the enzyme in the assay buffer. For plasma samples, prekallikrein can be activated to kallikrein using dextran sulfate.
-
-
Assay Procedure:
-
Add a defined volume of the assay buffer to each well of a 96-well microplate.
-
Add the enzyme solution to the appropriate wells. Include a blank control containing only the buffer and substrate.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate working solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Plot the absorbance values against time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is typically expressed as the change in absorbance per unit of time (ΔA/min).
-
The concentration of pNA produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 8800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Enzyme activity can then be expressed in appropriate units, such as µmol of pNA produced per minute per mg of enzyme.
-
Differentiating Enzyme Activity: The Role of Inhibitors
Given the cross-reactivity of H-D-Pro-Phe-Arg-pNA with multiple serine proteases, the use of specific inhibitors is essential for dissecting the contribution of each enzyme in a mixed system.
| Inhibitor | Primary Target(s) | Mechanism of Action | Application Notes |
| C1-esterase inhibitor (C1-INH) | Plasma kallikrein, Factor XIIa, C1s, C1r | Serpin (serine protease inhibitor) that forms a covalent complex with the target protease. | The primary physiological inhibitor of plasma kallikrein. Its use can help to specifically attribute activity to plasma kallikrein in complex biological samples. |
| Aprotinin | Trypsin, Plasmin, Plasma Kallikrein (lower affinity) | Competitive inhibitor that binds to the active site of serine proteases. | A broad-spectrum serine protease inhibitor. Can be used to inhibit trypsin and plasmin activity. |
| Arg¹⁵-aprotinin | Plasma kallikrein, Factor XIa | A site-specific modified form of aprotinin with enhanced affinity for plasma kallikrein. | Offers greater specificity for inhibiting plasma kallikrein compared to native aprotinin. |
Table 1: Key Inhibitors for Differentiating Serine Protease Activity on H-D-Pro-Phe-Arg-pNA
Applications in Research and Drug Development
The versatility of H-D-Pro-Phe-Arg-pNA has led to its widespread adoption in various research and clinical applications.
Coagulation and Fibrinolysis Research
-
Assessment of the Contact Activation System: H-D-Pro-Phe-Arg-pNA is instrumental in studying the intrinsic pathway of coagulation by measuring the activity of plasma kallikrein, a key component of this system. This is particularly relevant in the context of activated partial thromboplastin time (aPTT) assays, which are used to assess the function of the intrinsic and common coagulation pathways[3][4][5][6].
-
Investigating Fibrinolytic Pathways: The substrate's sensitivity to plasmin allows for its use in assays designed to monitor fibrinolytic activity. This is crucial in the development and evaluation of fibrinolytic drugs aimed at dissolving pathological blood clots[7][8].
Drug Discovery and Development
-
High-Throughput Screening of Protease Inhibitors: The chromogenic nature of the assay makes it amenable to high-throughput screening formats, enabling the rapid identification of potential inhibitors of plasma kallikrein, trypsin, and other related proteases.
-
Characterizing the Mechanism of Action of Novel Therapeutics: By providing a quantitative measure of enzyme activity, H-D-Pro-Phe-Arg-pNA aids in elucidating the mechanism by which new drug candidates modulate the activity of their target proteases.
Visualization of Key Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the enzymatic cleavage of H-D-Pro-Phe-Arg-pNA and a typical experimental workflow.
Caption: Enzymatic cleavage of H-D-Pro-Phe-Arg-pNA by a serine protease.
Caption: A typical experimental workflow for a chromogenic protease assay.
Conclusion: A Versatile Tool for Protease Research
H-D-Pro-Phe-Arg-pNA 2HCl stands as a testament to the power of well-designed chemical tools in advancing our understanding of complex biological systems. Its utility as a chromogenic substrate for plasma kallikrein, trypsin, and plasmin provides researchers with a robust and quantitative method for studying the intricate interplay of these enzymes in health and disease. By carefully considering its substrate specificity, employing appropriate experimental controls, and leveraging the power of specific inhibitors, scientists can confidently utilize H-D-Pro-Phe-Arg-pNA to generate high-quality, reproducible data. As our knowledge of the roles of serine proteases in various pathologies continues to expand, the importance of this versatile substrate in both basic research and the development of novel therapeutics is set to grow ever more significant.
References
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Christensen, U., & Schousen, M. R. (1979). Steady-state kinetics of plasmin- and trypsin-catalysed hydrolysis of a number of tripeptide-p-nitroanilides. Biochimica et Biophysica Acta (BBA) - Enzymology, 569(2), 177–183. [Link]
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Gullick, H. D. (1972). Differentiation of Trypsin-Like Enzymes in Human Plasma. Clinical Chemistry, 18(11), 1385–1394. [Link]
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Gullick, H. D. (1972). Differentiation of Trypsin-Like Enzymes in Human Plasma. PubMed. [Link]
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Wohl, R. C., Summaria, L., & Robbins, K. C. (1980). Kinetics of activation of human plasminogen by different activator species at pH 7.4 and 37°C. Journal of Biological Chemistry, 255(5), 2005–2013. [Link]
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Cryopep. (n.d.). pNAPEP-1902. Retrieved from [Link]
-
Morita, T., Kato, H., Iwanaga, S., Takada, K., Kimura, T., & Sakakibara, S. (1977). New fluorogenic substrates for α-thrombin, factor Xa, kallikreins, and urokinase. Journal of Biochemistry, 82(5), 1495–1498. [Link]
-
Aurora, R., & Ndonwi, M. (2015). Recent Advances on Plasmin Inhibitors for the Treatment of Fibrinolysis-Related Disorders. Molecules, 20(7), 12494–12521. [Link]
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Nagasawa, S., & Nakayasu, T. (1976). Hydrolysis of plasma kallikrein by trypsin and plasmin and the formation of active fragments. Journal of Biochemistry, 79(5), 1039–1047. [Link]
-
ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma. Retrieved from [Link]
-
Ratnoff, O. D., & Naff, G. B. (1969). The inhibition of plasmin, plasma kallikrein, plasma permeability factor, and the C'1r subcomponent of the first component of complement by serum C'1 esterase inhibitor. The Journal of Experimental Medicine, 129(2), 315–331. [Link]
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de Maat, S., & Maas, C. (2023). Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. Frontiers in Medicine, 10, 1188204. [Link]
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Fareed, J., Messmore, H. L., Walenga, J. M., & Bermes, E. W., Jr. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(3), 443–447. [Link]
-
Naini, A., & Naini, V. (1985). Electrochemical activity determination of trypsin-like enzymes. VIII. Kallikrein and prekallikrein in plasma and whole blood. Journal of Pharmaceutical and Biomedical Analysis, 3(4), 341–346. [Link]
-
Leytus, S. P., Peltz, G. A., & Mangel, W. F. (1986). A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate. Analytical Biochemistry, 153(2), 294–301. [Link]
-
Ratnoff, O. D., & Naff, G. B. (1969). The inhibition of plasmin, plasma kallikrein, plasma permeability factor, and the C'1r subcomponent of the first component of complement by serum C'1 esterase inhibitor. PubMed. [Link]
-
Tan, K. T., & Brown, A. J. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. ACS Omega, 5(10), 4915–4923. [Link]
-
Stach, N., & Meyer-Hoffert, U. (2021). Kallikreins - the melting pot of activity and function. Biological Chemistry, 402(12), 1547–1562. [Link]
-
Kikumoto, R., Tamao, Y., Tezuka, T., Tonomura, S., Okamoto, S., Funahara, Y., & Hijikata, A. (1984). Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: Evaluation using a microplate system and comparison with other proteases. Journal of Enzyme Inhibition, 1(1), 59–69. [Link]
-
Teien, A. N., & Lie, M. (1978). Assay of plasma heparin using thrombin and the chromogenic substrate H-D-Phe-Pip-Arg-pNA (S-2238). Thrombosis Research, 13(2), 285–288. [Link]
-
Inagami, T., & Mitsuda, H. (1964). Kinetic Studies at High pH of the Trypsin-catalyzed Hydrolysis of Nα-Benzoyl Derivatives of l-Arginamide, l-Lysinamide, and S-2-Aminoethyl-l-cysteinamide and Related Compounds. Journal of Biological Chemistry, 239(5), 1388–1394. [Link]
-
Pathology Tests Explained. (n.d.). Activated partial thromboplastin time. Retrieved from [Link]
-
Marder, V. J., & Sherry, S. (1988). Fibrinolytic Mechanism, Biochemistry, and Preclinical Pharmacology of Recombinant Prourokinase. Fibrinolysis, 2(2), 59–69. [Link]
-
Marder, V. J., & Novokhatny, V. (2010). Direct fibrinolytic agents: biochemical attributes, preclinical foundation and clinical potential. Journal of Thrombosis and Haemostasis, 8(3), 433–444. [Link]
-
Practical-Haemostasis.com. (n.d.). Screening Tests in Haemostasis: The APTT. Retrieved from [Link]
-
Tan, K. T., & Brown, A. J. (2020). Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis. PubMed. [Link]
-
Fortress Diagnostics. (n.d.). APTT Reagent. Retrieved from [Link]
-
Tan, K. T., & Brown, A. J. (2020). (PDF) Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N -α-benzyloxycarbonyl- l -lysine- p -nitroanilide: Mechanism of Trypsin Catalysis. ResearchGate. [Link]
Sources
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- 3. Activated partial thromboplastin time | Pathology Tests Explained [pathologytestsexplained.org.au]
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- 6. APTT Reagent - Fortress Diagnostics [fortressdiagnostics.com]
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- 8. Direct fibrinolytic agents: biochemical attributes, preclinical foundation and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chromogenic Assays Utilizing H-D-Pro-Phe-Arg-pNA 2HCl
This guide provides a comprehensive technical overview of chromogenic assays employing the synthetic peptide substrate H-D-Pro-Phe-Arg-pNA 2HCl. It is intended for researchers, scientists, and drug development professionals engaged in the study of serine proteases, particularly within the context of the kallikrein-kinin system and coagulation cascades.
Foundational Principles: The Convergence of Enzyme Specificity and Chromogenic Detection
Chromogenic assays represent a cornerstone of enzymatic analysis, prized for their simplicity, sensitivity, and amenability to high-throughput screening. The core principle lies in the enzymatic liberation of a chromophore from a synthetic substrate, where the resulting color change is directly proportional to the enzymatic activity.[1] The choice of substrate is paramount, dictating the specificity and utility of the assay.
H-D-Pro-Phe-Arg-pNA 2HCl, also known as S-2302, is a highly specific chromogenic substrate designed to mimic the natural cleavage site of certain serine proteases.[2][3] Its chemical name is H-D-Prolyl-L-phenylalanyl-L-arginine-p-nitroaniline dihydrochloride.[2] This tripeptide sequence, Pro-Phe-Arg, is recognized with high affinity by enzymes such as plasma kallikrein, Factor XIa, and Factor XIIa.[3][4][5] The C-terminal linkage of this peptide to p-nitroaniline (pNA), a colorless molecule, renders the substrate itself without significant absorbance in the visible spectrum. Upon enzymatic cleavage at the arginine-pNA bond, the yellow-colored p-nitroaniline is released, which can be quantified spectrophotometrically.[6][7]
The Molecular Mechanism: A Closer Look at Substrate Cleavage
The utility of H-D-Pro-Phe-Arg-pNA 2HCl is rooted in the catalytic mechanism of serine proteases. These enzymes possess a catalytic triad of amino acids in their active site that facilitates the hydrolysis of peptide bonds. The Pro-Phe-Arg sequence of the substrate docks into the active site of the target enzyme, positioning the scissile bond for cleavage.
The enzymatic reaction proceeds as follows:
-
Enzyme-Substrate Binding: The serine protease recognizes and binds to the H-D-Pro-Phe-Arg-pNA substrate.
-
Nucleophilic Attack: A serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl group of the arginine residue in the substrate.
-
Cleavage and Release: The peptide bond between arginine and p-nitroaniline is hydrolyzed. This releases the p-nitroaniline (pNA) chromophore.
-
Color Development: The liberated pNA imparts a yellow color to the solution, with a maximum absorbance at approximately 405 nm.[6][8] The rate of pNA release is directly proportional to the enzyme's activity.[6]
Caption: Mechanism of chromogenic substrate cleavage.
Applications in Research and Drug Development
The specificity of H-D-Pro-Phe-Arg-pNA 2HCl makes it an invaluable tool in various research and clinical applications:[9]
-
Determination of Prekallikrein and Kallikrein Activity: It is widely used to measure plasma prekallikrein levels and kallikrein-like activity.[2][6][10]
-
Kallikrein Inhibition Assays: The substrate is employed to screen for and characterize inhibitors of plasma kallikrein, which are of therapeutic interest in conditions like hereditary angioedema.[10]
-
Factor XII and XIa Activity: It serves as a substrate for activated Factor XII (Hageman factor) and Factor XIa, crucial components of the intrinsic coagulation pathway.[3][5][11]
-
Drug Discovery: This assay is instrumental in high-throughput screening campaigns to identify novel modulators of these serine proteases.[9]
A Validated Experimental Protocol
The following protocol provides a robust framework for determining serine protease activity using H-D-Pro-Phe-Arg-pNA 2HCl. This protocol is designed to be self-validating by incorporating appropriate controls.
Materials and Reagents
-
H-D-Pro-Phe-Arg-pNA 2HCl (S-2302)[2]
-
Purified enzyme (e.g., plasma kallikrein) or plasma sample
-
Reaction Stop Solution (e.g., 50% Acetic Acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Reagent Preparation
-
Substrate Stock Solution: Prepare a stock solution of H-D-Pro-Phe-Arg-pNA 2HCl in sterile water (e.g., 4 mM).[2][12] This solution is stable for several months when stored at 2-8°C and protected from light.[2]
-
Enzyme/Sample Dilutions: Prepare serial dilutions of the purified enzyme or plasma sample in the assay buffer to ensure the final activity falls within the linear range of the assay.
Assay Procedure
-
Plate Setup: Add 50 µL of assay buffer to all wells of a 96-well microplate.
-
Sample/Standard Addition: Add 20 µL of the enzyme/sample dilutions or standards to the appropriate wells. Include a buffer-only blank.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Add 30 µL of the pre-warmed substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Endpoint Measurement (Alternative): Alternatively, incubate the reaction mixture at 37°C for a fixed period (e.g., 10 minutes) and then stop the reaction by adding 25 µL of the stop solution. Read the final absorbance at 405 nm.
Caption: Experimental workflow for the chromogenic assay.
Data Analysis and Interpretation
For kinetic assays, the rate of change in absorbance (mOD/min) is calculated from the linear portion of the reaction curve. For endpoint assays, the final absorbance value is used after subtracting the blank.
Standard Curve
To quantify the enzyme concentration, a standard curve should be generated using a reference standard of the purified enzyme with known activity.
| Standard Concentration (nM) | Absorbance at 405 nm (Endpoint) | Rate (mOD/min) (Kinetic) |
| 0 | 0.050 | 1.2 |
| 5 | 0.150 | 12.5 |
| 10 | 0.250 | 24.8 |
| 20 | 0.450 | 48.9 |
| 40 | 0.850 | 99.5 |
Calculation of Unknown Sample Activity
The activity of unknown samples is determined by interpolating their absorbance or rate values from the standard curve.
Assay Validation and Quality Control
To ensure the trustworthiness and reliability of the results, the following validation parameters should be assessed:
-
Linearity and Range: Determine the concentration range over which the assay is linear.
-
Precision: Assess the intra-assay (repeatability) and inter-assay (reproducibility) precision by running multiple replicates of the same sample on the same day and on different days.[13][14]
-
Accuracy: Evaluate the accuracy by spike and recovery experiments, where a known amount of enzyme is added to a sample matrix.[14]
-
Specificity: Confirm that the assay is specific for the target enzyme and does not show significant cross-reactivity with other proteases that may be present in the sample.[15]
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| High Background | Substrate instability or contamination | Prepare fresh substrate solution; ensure proper storage conditions.[2] |
| Check buffer for microbial contamination. | ||
| Low Signal | Inactive enzyme | Use a fresh enzyme preparation; verify storage conditions. |
| Incorrect buffer pH | Prepare fresh buffer and verify pH.[6] | |
| Inhibitors in the sample | Dilute the sample further; consider sample purification. | |
| Non-linear kinetics | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability | Optimize assay conditions (e.g., buffer components, temperature). |
References
- Chromogenix. (n.d.). S-2302TM.
- Quadratech Diagnostics. (n.d.). S-2302™ for Plasma Kallikrein, FXIa, FXIIa.
- Bio-protocol. (2014). Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein.
- ChromogenicSubstrates.com. (n.d.). CHROMOGENIC SUBSTRATE S-2302™.
- ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma.
- CoaChrom. (n.d.). S-2302™ | Chromogenic Substrates - Factor XIIa.
-
Gallimore, M. J. (1985). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 178, 127–132. Retrieved from [Link]
- Blue Tiger Scientific. (n.d.). Kallikrein Chromogenic Substrate – 5 mg – Biotech Grade.
- DiaPharma. (n.d.). Chromogenix S-2302.
- Chem-Impex. (n.d.). H-D-Pro-Phe-Arg-pNA·2HCl.
- Biosynth. (n.d.). H-D-Pro-Phe-Arg-pNA·2 HCl.
-
Practical-Haemostasis.com. (2025). Chromogenic Factor VIII and Factor IX Assays. Retrieved from [Link]
-
World Federation of Hemophilia. (2019, November 13). How to Set Up Chromogenic FVIII and FIX Assays [Video]. YouTube. Retrieved from [Link]
-
Favaloro, E. J., Mohammed, S., & Ahuja, M. (2018). Evaluation of chromogenic factor IX assays by automated protocols. International journal of laboratory hematology, 40(4), 446–454. Retrieved from [Link]
Sources
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- 4. quadratech.co.uk [quadratech.co.uk]
- 5. S-2302™ | Chromogenic Substrates - Factor XIIa [coachrom.com]
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- 7. caymanchem.com [caymanchem.com]
- 8. diapharma.com [diapharma.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. diapharma.com [diapharma.com]
An In-depth Technical Guide on H-D-Pro-Phe-Arg-pNA 2HCl for Plasma Kallikrein Activity Measurement
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Plasma Kallikrein and its Measurement
The plasma kallikrein-kinin system is a pivotal cascade of proteins that plays a significant role in inflammation, blood pressure regulation, coagulation, and pain signaling. At the heart of this system lies plasma kallikrein (PKa), a serine protease that, when activated, cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin. Dysregulation of plasma kallikrein activity is a key driver in various pathologies, most notably hereditary angioedema (HAE), making it a prime target for therapeutic intervention.
Accurate and reproducible measurement of plasma kallikrein activity is therefore indispensable for both fundamental research into the kallikrein-kinin system and the development of novel inhibitors. This guide provides a comprehensive technical overview of the most established and widely utilized method for this purpose: the chromogenic assay employing H-D-Pro-Phe-Arg-pNA 2HCl (also known by the trade name S-2302).
Part 1: The Core Principle of the Chromogenic Assay
The assay's foundation lies in the enzymatic cleavage of a synthetic substrate that mimics the natural target of plasma kallikrein.
-
The Substrate: H-D-Pro-Phe-Arg-pNA is a synthetic tripeptide linked to a chromophore, p-nitroaniline (pNA). In its intact, uncleaved state, this substrate is colorless.
-
The Enzymatic Reaction: Plasma kallikrein specifically recognizes and cleaves the peptide bond between Arginine (Arg) and pNA.
-
Signal Generation: This cleavage liberates the pNA molecule, which imparts a distinct yellow color to the solution.
-
Quantification: The rate of pNA release is directly proportional to the activity of plasma kallikrein in the sample. This is measured spectrophotometrically by monitoring the increase in absorbance at 405 nm over time.[1][2]
Caption: Critical parameters for validating the plasma kallikrein assay.
Part 4: Applications in Drug Discovery and Clinical Research
This robust assay is a cornerstone for:
-
Screening for Inhibitors: The assay is readily adaptable for high-throughput screening to identify novel inhibitors of plasma kallikrein.
-
Characterizing Inhibitor Potency: It is used to determine key pharmacological parameters such as the IC50 of candidate drugs.
-
Clinical Monitoring: The assay can be used to assess the activity of the kallikrein-kinin system in patients with diseases like HAE and to monitor the pharmacodynamic effects of kallikrein-targeted therapies.
-
Quality Control of Biologics: It is used to detect prekallikrein activator (PKA), a potential contaminant in human albumin and immunoglobulin preparations that can cause hypotensive reactions. [3][4][5]
Conclusion
The chromogenic assay utilizing H-D-Pro-Phe-Arg-pNA 2HCl provides a reliable, sensitive, and quantitative method for measuring plasma kallikrein activity. A thorough understanding of the assay's principles, meticulous execution, and the inclusion of appropriate controls are paramount to generating high-quality, trustworthy data. This technical guide serves as a foundational resource for researchers and drug development professionals, enabling them to confidently employ this essential tool in their exploration of the kallikrein-kinin system and the development of life-changing therapeutics.
References
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ChromogenicSubstrates.com. Kallikrein-like activity, plasma. [Link]
-
ChromogenicSubstrates.com. Kallikrein inhibitor activity. [Link]
-
Quadratech Diagnostics. S-2302™ for Plasma Kallikrein, FXIa, FXIIa. [Link]
-
Chromogenix. S-2302TM. [Link]
- Gallimore, M. J., et al. (1979). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Haemostasis, 8(5), 349-55.
-
CoaChrom Diagnostica. S-2302™. [Link]
-
ChromogenicSubstrates.com. CHROMOGENIC SUBSTRATE S-2302™. [Link]
-
CoaChrom Diagnostica. Plasma Kallikrein-like activity. [Link]
- Friberger, P., et al. (1979). Determination of Prekallikrein in Plasma by Means of a Chromogenic Tripeptide Substrate for Plasma Kallikrein. In: Current Concepts in Kinin Research. Pergamon Press.
-
Endotell AG. Plasma Prekallikrein Method Sheet. [Link]
- Ito, R., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical chemistry, 27(4), 586-92.
-
Bio-BEE. Prekallikrein Activator Assay. [Link]
- Longstaff, C., et al. (2018). Development of an updated assay for prekallikrein activator in albumin and immunoglobulin therapeutics. Biologicals, 55, 30-36.
- Ito, R., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 586-592.
- Fisher, C. A., et al. (1982). Assay of prekallikrein in human plasma: comparison of amidolytic, esterolytic, coagulation, and immunochemical assays. Blood, 59(5), 963-70.
- Qiu, H., et al. (2012). Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor. Journal of thrombosis and haemostasis, 10(6), 1131-9.
-
CoaChrom Diagnostica. Prekallikrein Activator (PKA). [Link]
-
U.S. Pharmacopeia. 〈165〉 Prekallikrein Activator. [Link]
-
Semantic Scholar. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. [Link]
- Hansen, C., et al. (2018). Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo. Frontiers in immunology, 9, 137.
- Ito, R., et al. (1981). CentrifugalAnalysisfor PlasmaKallikreinActivity,with Use of the ChromogenicSubstrateS-2302. Clinical Chemistry, 27(4), 586-592.
- Soulier, J. P., & Gozin, D. (1979). Assay of Fletcher factor (plasma prekallikrein) using an artificial clotting reagent and a modified chromogenic assay. Thrombosis and haemostasis, 42(2), 538-47.
-
Scribd. S2302-Chromogenic Substrate. [Link]
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A Technical Guide to the Application of H-D-Pro-Phe-Arg-pNA Dihydrochloride in Coagulation Cascade Research
This guide provides an in-depth technical overview of H-D-Pro-Phe-Arg-pNA Dihydrochloride, a pivotal tool for researchers, scientists, and drug development professionals engaged in the study of the coagulation cascade. With full editorial control, this document is structured to offer a comprehensive understanding, from fundamental principles to practical applications, ensuring scientific integrity and empowering robust experimental design.
Introduction: A Versatile Tool for Coagulation Research
H-D-Pro-Phe-Arg-pNA Dihydrochloride, often referred to by its trivial name pFR-pNA or the commercial designation S-2302, is a synthetic chromogenic substrate.[1][2] Its chemical name is H-D-Prolyl-L-phenylalanyl-L-arginine-p-nitroaniline dihydrochloride.[3] This oligopeptide is designed to mimic the natural cleavage sites of specific serine proteases within the coagulation cascade.[4] Its utility lies in its ability to produce a quantifiable color change upon enzymatic cleavage, providing a direct measure of enzyme activity. This makes it an invaluable reagent for a variety of applications, including enzyme kinetics, inhibitor screening, and the functional assessment of specific coagulation factors.[4]
Section 1: The Coagulation Cascade and Key Serine Proteases
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a stable fibrin clot to prevent blood loss following vascular injury.[5][6] It is traditionally divided into the intrinsic, extrinsic, and common pathways, all of which involve a series of zymogens being converted into active serine proteases.[5][6]
H-D-Pro-Phe-Arg-pNA is a substrate for several of these serine proteases, with notable specificity for plasma kallikrein and Factor XIIa (FXIIa) .[7][8][9] These enzymes are key components of the intrinsic pathway, also known as the contact activation pathway.[10]
-
Factor XII (Hageman Factor): A zymogen that, upon contact with negatively charged surfaces, auto-activates to FXIIa. FXIIa then initiates the intrinsic pathway by activating Factor XI.[10][11]
-
Plasma Prekallikrein: The zymogen form of plasma kallikrein. FXIIa activates prekallikrein to kallikrein.[11] Kallikrein, in a positive feedback loop, can then further activate more Factor XII.[10]
The diagram below illustrates the position of these key proteases within the initial phase of the intrinsic pathway.
Caption: Role of H-D-Pro-Phe-Arg-pNA in the Intrinsic Pathway.
Section 2: Mechanism of Action
The functionality of H-D-Pro-Phe-Arg-pNA as a chromogenic substrate is based on a straightforward enzymatic reaction. The peptide sequence, Pro-Phe-Arg, is recognized by the active site of enzymes like plasma kallikrein and FXIIa. The enzyme catalyzes the hydrolysis of the amide bond between the arginine residue and the p-nitroaniline (pNA) molecule.
The release of free pNA, which has a distinct yellow color, can be measured spectrophotometrically by monitoring the change in absorbance at 405 nm.[12] The rate of pNA release is directly proportional to the enzymatic activity in the sample, allowing for precise quantification.[12]
Caption: Enzymatic Cleavage of H-D-Pro-Phe-Arg-pNA.
Section 3: Core Applications in Coagulation Research
The unique properties of H-D-Pro-Phe-Arg-pNA lend it to several key applications in both basic research and clinical diagnostics.
Enzyme Activity Assays
The most direct application is the quantification of plasma kallikrein and FXIIa activity. These assays are crucial for understanding the functionality of the contact activation system and for diagnosing deficiencies or abnormalities in these factors.
Inhibitor Screening
H-D-Pro-Phe-Arg-pNA is an excellent tool for screening and characterizing inhibitors of plasma kallikrein and FXIIa.[13] In these assays, a known amount of the target enzyme is incubated with a potential inhibitor before the addition of the chromogenic substrate. A reduction in the rate of pNA formation indicates inhibitory activity. This is a vital process in the discovery and development of new anticoagulant and anti-inflammatory drugs.
Diagnostic Applications
The measurement of prekallikrein levels in plasma, using an activator to convert it to kallikrein before adding the substrate, is a valuable diagnostic tool.[14] Similarly, assays for kallikrein-like activity and kallikrein inhibitors in plasma can provide insights into various pathological conditions.[13][14]
Section 4: Detailed Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific experimental conditions and laboratory instrumentation.
Protocol 4.1: Chromogenic Assay for Plasma Kallikrein-like Activity
Principle: This assay measures the endogenous kallikrein-like activity in a plasma sample, which is primarily the activity of kallikrein complexed with α2-macroglobulin.[12] The rate of pNA release from H-D-Pro-Phe-Arg-pNA is measured at 405 nm.[12]
Materials and Reagents:
| Reagent | Preparation and Storage |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Reconstitute in sterile distilled water to a stock solution (e.g., 4 mmol/L). Store at 2-8°C for up to 6 months.[15] |
| Tris Buffer | 0.05 M Tris, pH 7.8, containing NaCl. Store at 2-8°C. |
| Acetic Acid (20%) or Citric Acid (2%) | For endpoint assays. |
| Platelet-Poor Plasma | Prepared from citrated whole blood by centrifugation.[12] |
Step-by-Step Procedure (Endpoint Method):
-
Sample Dilution: Dilute the test plasma in Tris buffer (e.g., 1:10 dilution).[12]
-
Incubation: Add 200 µL of the diluted sample to a microplate well and incubate at 37°C for 3-4 minutes.
-
Reaction Initiation: Add 200 µL of pre-warmed (37°C) H-D-Pro-Phe-Arg-pNA substrate solution to the well.[12]
-
Incubation: Mix and incubate at 37°C for a defined period (e.g., 10 minutes).[12]
-
Reaction Termination: Add 200 µL of 20% acetic acid or 2% citric acid to stop the reaction.[12]
-
Measurement: Read the absorbance at 405 nm in a microplate reader.
-
Blank Preparation: Prepare a plasma blank for each sample by adding the reagents in reverse order without the final incubation.[12]
-
Calculation: Subtract the blank absorbance from the sample absorbance. The kallikrein-like activity can be calculated using a molar extinction coefficient for pNA or by comparison to a standard curve.
Protocol 4.2: Screening for Factor XIIa Inhibitors
Principle: This protocol is designed to identify and quantify the inhibitory effect of a test compound on the enzymatic activity of purified FXIIa. A reduction in the rate of pNA formation from H-D-Pro-Phe-Arg-pNA is indicative of inhibition.
Materials and Reagents:
| Reagent | Preparation and Storage |
| Purified Human Factor XIIa | Reconstitute according to the manufacturer's instructions. Store at -20°C or below. |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Prepare as in Protocol 4.1. |
| Assay Buffer | e.g., HEPES buffer. |
| Test Compound (Inhibitor) | Dissolve in a suitable solvent (e.g., DMSO) and prepare serial dilutions. |
Step-by-Step Procedure (Kinetic Method):
-
Reagent Preparation: Prepare working solutions of FXIIa, the test inhibitor at various concentrations, and the chromogenic substrate in the assay buffer.
-
Inhibitor Incubation: In a microplate well, add the FXIIa solution and the test inhibitor solution. Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature or 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add the H-D-Pro-Phe-Arg-pNA substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a temperature-controlled (37°C) reader and measure the absorbance at 405 nm at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
Controls: Include a positive control (FXIIa without inhibitor) and a negative control (buffer only).
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate % Inhibition: % Inhibition = [(V₀ of positive control - V₀ of sample) / V₀ of positive control] x 100
Section 5: Data Interpretation and Troubleshooting
Accurate and reproducible results in chromogenic assays depend on careful experimental execution and an understanding of potential pitfalls.
Expected Results and Common Issues:
| Observation | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in blanks | Substrate autohydrolysis; Contaminated reagents. | Prepare fresh substrate solution; Use high-purity water and reagents. |
| Low signal or no activity | Inactive enzyme; Incorrect buffer pH; Presence of an unknown inhibitor. | Use a new vial of enzyme; Verify buffer pH; Check sample for interfering substances. |
| Non-linear reaction kinetics | Substrate depletion; Enzyme instability. | Use a lower enzyme concentration or a higher substrate concentration; Reduce incubation time. |
| High variability between replicates | Inaccurate pipetting; Temperature fluctuations. | Calibrate pipettes; Ensure uniform temperature control across the microplate.[12] |
Optimization of Assay Conditions:
-
Substrate Concentration: The concentration of H-D-Pro-Phe-Arg-pNA should ideally be at or above the Michaelis-Menten constant (Km) for the enzyme to ensure the reaction rate is proportional to the enzyme concentration.
-
Incubation Time: For endpoint assays, the incubation time should be sufficient to generate a measurable signal but short enough to remain within the linear range of the reaction.
-
pH: The optimal pH for the assay should be determined based on the specific enzyme being studied.
Section 6: Conclusion and Future Perspectives
H-D-Pro-Phe-Arg-pNA dihydrochloride remains a cornerstone reagent in coagulation research. Its reliability, ease of use, and adaptability make it an essential tool for elucidating the complex mechanisms of the contact activation pathway and for the development of novel therapeutics targeting this system. As our understanding of the intricate roles of plasma kallikrein and Factor XIIa in thrombosis, inflammation, and other pathologies deepens, the application of this chromogenic substrate will undoubtedly continue to expand, driving further innovation in both research and diagnostics.
References
-
BioVision. (n.d.). Factor XIIa Activity Assay Kit (Colorimetric). Retrieved from [Link]
-
CoaChrom. (n.d.). S-2302™ | Chromogenic Substrates - Factor XIIa. Retrieved from [Link]
- Matafonov, A., et al. (2018). A site on factor XII required for productive interactions with polyphosphate. Journal of Thrombosis and Haemostasis, 16(11), 2246-2257.
-
ChromogenicSubstrates.com. (n.d.). CHROMOGENIC SUBSTRATE S-2302™. Retrieved from [Link]
-
CoaChrom. (n.d.). Plasma Kallikrein-like activity. Retrieved from [Link]
-
Scribd. (n.d.). S2302-Chromogenic Substrate. Retrieved from [Link]
- Gallimore, M. J., et al. (1979). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Thrombosis Research, 16(5-6), 695-703.
-
Quadratech Diagnostics. (n.d.). S-2302™ for Plasma Kallikrein, FXIa, FXIIa. Retrieved from [Link]
- Hultin, M. B., & Mighion, G. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(1), 37-40.
-
ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma. Retrieved from [Link]
- Hojima, Y., et al. (1980). A new chromogenic substrate for the assay of factor XIIa. Thrombosis Research, 18(3-4), 417-430.
- Stavrou, E., & Schmaier, A. H. (2010). Factor XII: what is it good for?. Journal of Thrombosis and Haemostasis, 8(5), 896-899.
- Ivanov, I., et al. (2021). Identification of the factor XII contact activation site enables sensitive coagulation diagnostics.
-
Cryopep. (n.d.). pNAPEP-1902. Retrieved from [Link]
- Shariat-Madar, Z. (2015). Physiological Effects of the Plasma Kallikrein-Kinin System: Role. Journal of Hematology & Thromboembolic Diseases, 3(3), 1-6.
- Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792.
- Kim, H., & Huh, J. (2021).
-
StatPearls. (2023). Physiology, Coagulation Pathways. Retrieved from [Link]
-
National Bleeding Disorders Foundation. (n.d.). The Clotting Cascade. Retrieved from [Link]
-
StatPearls. (2023). Physiology, Clotting Mechanism. Retrieved from [Link]
-
Armando Hasudungan. (2021, September 18). Coagulation Cascade and Fibrinolysis - clotting factors, regulation and control mechanism [Video]. YouTube. Retrieved from [Link]
-
Practical-Haemostasis.com. (n.d.). Chromogenic Factor VIII and Factor IX Assays. Retrieved from [Link]
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- 15. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to H-D-Pro-Phe-Arg-pNA Dihydrochloride
This guide provides a comprehensive technical overview of H-D-Pro-Phe-Arg-pNA dihydrochloride, a principal chromogenic substrate for researchers, scientists, and drug development professionals. Designed to bridge foundational knowledge with practical application, this document delves into the core properties, mechanism of action, and established experimental workflows for this critical biochemical tool.
Introduction and Core Principles
H-D-Pro-Phe-Arg-pNA dihydrochloride, often known by its commercial designation S-2302, is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore.[1][2] Its design as a highly specific substrate for plasma kallikrein and other related serine proteases, such as Factor XIIa and Factor XIa, makes it an indispensable reagent in the fields of hemostasis, thrombosis, and inflammation research.[1][3][4] The substrate allows for the direct quantitative measurement of enzyme activity through a straightforward colorimetric assay.[5][6] The underlying principle is the enzymatic hydrolysis of the peptide bond between arginine and p-nitroaniline. This cleavage releases the yellow-colored pNA molecule, and the rate of its formation, measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity.[2][7][8]
Physicochemical and Structural Properties
The reliability and reproducibility of experimental results hinge on a clear understanding of the substrate's physical and chemical characteristics. H-D-Pro-Phe-Arg-pNA is supplied as a dihydrochloride salt, which enhances its solubility and stability in aqueous solutions.[1][2]
| Property | Value | Source(s) |
| Chemical Name | H-D-Prolyl-L-phenylalanyl-L-arginine-p-nitroaniline dihydrochloride | [2][8] |
| Synonyms | S-2302, pFR-pNA | [5][6] |
| CAS Number | 62354-56-7 | [5][9] |
| Molecular Formula | C₂₆H₃₄N₈O₅ · 2HCl | [1][5][9] |
| Molecular Weight | 611.5 g/mol (as 2HCl salt) | [1][5][7] |
| Appearance | Crystalline solid | [5] |
| Solubility | >10 mmol/L in water; Soluble in PBS (pH 7.2) and DMF | [2][5][8] |
| Storage | Store at 2-8°C, protected from light. The substance is hygroscopic. | [3][8] |
| Solution Stability | A 4 mmol/L aqueous solution is stable for over 6 months at 2-8°C. | [3][8] |
Mechanism of Action: Enzymatic Cleavage and Signal Generation
The utility of H-D-Pro-Phe-Arg-pNA as a research tool is predicated on its specific interaction with target proteases and the subsequent generation of a quantifiable signal.
Causality of Interaction: Serine proteases involved in the coagulation cascade, such as plasma kallikrein, possess active sites with a high affinity for specific amino acid sequences. The D-Pro-Phe-Arg sequence of S-2302 mimics the natural cleavage sites for these enzymes, ensuring high specificity.[3] The enzyme's catalytic triad attacks and hydrolyzes the amide bond C-terminal to the arginine residue.
Signal Generation:
-
Binding: The enzyme (e.g., plasma kallikrein) recognizes and binds to the D-Pro-Phe-Arg peptide sequence of the substrate.
-
Hydrolysis: The enzyme catalyzes the cleavage of the amide bond between the C-terminal arginine (P1 position) and the p-nitroaniline (pNA) group.
-
Chromophore Release: This hydrolysis releases the pNA molecule.
-
Detection: Free pNA in solution exhibits a distinct yellow color with a maximum absorbance peak around 380 nm.[3][10] However, to minimize spectral overlap from the unhydrolyzed substrate (which absorbs at 316 nm), measurements are conventionally taken at 405 nm, where the absorbance of pNA is still significant and the background is negligible.[3][7] The rate of increase in absorbance at 405 nm (ΔA/min) is directly proportional to the enzymatic activity.[8]
Caption: Enzymatic cleavage of H-D-Pro-Phe-Arg-pNA releases pNA, a chromophore detected at 405 nm.
Experimental Protocol: Plasma Kallikrein Activity Assay
This section provides a validated, step-by-step protocol for determining plasma kallikrein activity or for screening kallikrein inhibitors. The methodology is designed to be self-validating through the inclusion of appropriate controls.
A. Reagent Preparation:
-
Tris Buffer (50 mM, pH 7.8):
-
S-2302 Substrate Stock Solution (e.g., 2 mM):
-
Enzyme/Sample Solution:
-
Stop Reagent (for endpoint assays):
B. Assay Procedure (96-well plate format):
This protocol can be adapted for cuvette-based spectrophotometers.[7]
Caption: Standard workflow for a kinetic plasma kallikrein assay using S-2302 substrate.
-
Setup: To each well of a pre-heated 96-well plate, add the components in the following order:
-
160 µL of Tris Buffer (pH 7.8).
-
20 µL of sample (e.g., diluted plasma) or purified enzyme. Include a buffer-only blank.
-
-
Pre-incubation: Incubate the plate at 37°C for 3-5 minutes to allow the temperature to equilibrate.[7]
-
Initiation: Start the reaction by adding 20 µL of pre-warmed (37°C) S-2302 substrate solution to each well.[7] The final substrate concentration in a 200 µL reaction volume would be 0.2 mM if a 2 mM stock is used.
-
Measurement (Kinetic Method): Immediately place the plate in a spectrophotometer capable of maintaining 37°C. Measure the change in absorbance at 405 nm (ΔA₄₀₅) over time (e.g., every 30 seconds for 5-10 minutes).[7]
-
Measurement (Endpoint Method): Alternatively, after a fixed incubation time (e.g., 4 minutes), stop the reaction by adding 20 µL of 20% acetic acid.[7][12] Read the final absorbance at 405 nm. The color is stable for at least 4 hours.[7][12]
C. Data Analysis and Interpretation:
The enzyme activity is calculated from the linear portion of the absorbance vs. time plot (kinetic assay) or from the endpoint absorbance reading.
Calculation of Activity:
The rate of pNA formation is determined using the Beer-Lambert law: A = εcl
-
A = Absorbance
-
ε = Molar extinction coefficient of pNA at 405 nm (typically ~9,960 M⁻¹cm⁻¹)[14]
-
c = Concentration of pNA (mol/L)
-
l = Path length of the cuvette or well (cm)
Enzyme Activity (mol/min/L or U/L) = (ΔA₄₀₅ / min) / (ε * l) * (Total Volume / Sample Volume)
-
Trustworthiness through Controls: The protocol's validity is ensured by running parallel controls. A "blank" control (buffer instead of sample) accounts for non-enzymatic substrate hydrolysis. For inhibitor studies, a "positive" control (enzyme without inhibitor) establishes the 100% activity baseline.
Applications in Research and Development
The specificity and reliability of the H-D-Pro-Phe-Arg-pNA assay have established it as a cornerstone for several applications:
-
Prekallikrein Determination: Used to measure prekallikrein levels in plasma after activation with agents like dextran sulfate or Factor XIIa.[8][13][15]
-
Kallikrein Inhibitor Screening: A fundamental tool in drug discovery for identifying and characterizing inhibitors of plasma kallikrein, which is a key target in inflammatory and coagulation disorders.[7][11]
-
Factor XII and XIa Activity: The substrate is also cleaved by activated Factor XII (Hageman factor) and Factor XIa, allowing for the assessment of the contact activation system.[1][4][8]
-
Quality Control: Employed in the quality control of therapeutic protein preparations, such as albumin and immunoglobulin, to detect contamination with prekallikrein activators.[8]
Conclusion
H-D-Pro-Phe-Arg-pNA dihydrochloride (S-2302) is a robust and highly specific chromogenic substrate that provides a simple yet powerful method for quantifying the activity of plasma kallikrein and related proteases. Its well-defined physicochemical properties, clear mechanism of action, and adaptable protocols make it an essential tool for researchers in hemostasis and drug development. Adherence to validated protocols and the use of appropriate controls, as detailed in this guide, will ensure the generation of accurate, reproducible, and trustworthy data.
References
-
ChromogenicSubstrates.com. (n.d.). Kallikrein inhibitor activity. Retrieved from [Link]
-
Papareddy, P., Kalle, M., & Schmidtchen, A. (2014). Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein. Bio-protocol, 4(19). Retrieved from [Link]
-
ENDOTELL AG. (n.d.). Plasma Prekallikrein Method Sheet. Retrieved from [Link]
-
ChromogenicSubstrates.com. (n.d.). CHROMOGENIC SUBSTRATE S-2302™. Retrieved from [Link]
-
Chegg.com. (2022). Solved We also need to convert the reaction rate from change. Retrieved from [Link]
-
Quadratech Diagnostics. (n.d.). S-2302™ for Plasma Kallikrein, FXIa, FXIIa. Retrieved from [Link]
-
Instrumentation Laboratory. (n.d.). S-2302TM Datasheet. Retrieved from [Link]
-
Liwei Peptide. (n.d.). H-D-Phe-Pip-Arg-pNA.2HCl. Retrieved from [Link]
-
Scribd. (n.d.). S2302-Chromogenic Substrate. Retrieved from [Link]
-
Ito, R., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 587-592. Retrieved from [Link]
-
Bertin Bioreagent. (n.d.). D-Pro-Phe-Arg-pNA (hydrochloride). Retrieved from [Link]
-
ResearchGate. (n.d.). pH-Sensitivity of the extinction coefficients at 410 nm of p-nitroaniline (pNA) and p-nitrophenol (pNP). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). p-Nitroaniline. Retrieved from [Link]
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- 4. quadratech.co.uk [quadratech.co.uk]
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- 6. D-Pro-Phe-Arg-pNA (hydrochloride) - Biochemicals - CAT N°: 27569 [bertin-bioreagent.com]
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- 9. biosynth.com [biosynth.com]
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- 15. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kinetic Studies Using H-D-Pro-Phe-Arg-pNA 2HCl
Introduction: Unveiling Proteolytic Activity with a Chromogenic Probe
H-D-Pro-Phe-Arg-pNA 2HCl (pFR-pNA) is a synthetic chromogenic substrate meticulously designed for the kinetic analysis of serine proteases.[1][2] Its core utility lies in its ability to act as a specific target for enzymes that preferentially cleave peptide bonds C-terminal to arginine residues. This tripeptide, composed of D-Proline, Phenylalanine, and Arginine, is covalently linked to a p-nitroaniline (pNA) moiety.[3] In its intact form, the substrate is colorless. However, upon enzymatic hydrolysis of the amide bond between arginine and pNA, the yellow chromophore, p-nitroaniline, is liberated.[4] The rate of pNA release, quantifiable by monitoring the increase in absorbance at approximately 405 nm, is directly proportional to the enzyme's activity.[5][6]
This principle forms the basis of a continuous and sensitive spectrophotometric assay, invaluable for determining enzyme kinetics, screening for inhibitors, and quantifying enzyme activity in complex biological samples.[1][7] This document provides a comprehensive guide to the theory, practical application, and data analysis for utilizing H-D-Pro-Phe-Arg-pNA in kinetic studies, aimed at researchers, scientists, and drug development professionals.
Principle of the Assay: A Visual Indicator of Catalysis
The enzymatic reaction is the cornerstone of this kinetic assay. A protease, such as plasma kallikrein, recognizes the specific Pro-Phe-Arg sequence, binds to the substrate, and catalyzes the hydrolysis of the Arg-pNA bond.[5][8]
The workflow hinges on the spectrophotometric detection of the liberated p-nitroaniline. The Beer-Lambert law provides the quantitative foundation for relating the measured absorbance to the concentration of the product formed. To ensure accuracy, a standard curve using known concentrations of pNA is essential, as it calibrates the absorbance signal to a precise molar amount, accounting for variations in buffer composition and instrument performance.[4][7]
Figure 2: Step-by-step experimental workflow for a kinetic protease assay.
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer and the enzyme solution to the appropriate wells. Include a negative control with no enzyme to check for substrate autohydrolysis. [9]The total volume before adding the substrate might be, for example, 180 µL.
-
Pre-incubation: Equilibrate the plate at the desired assay temperature (e.g., 37°C) for 3-5 minutes.
-
Initiate Reaction: Add the substrate solution to each well to start the reaction. For example, add 20 µL of a 10x concentrated substrate solution to reach a final volume of 200 µL. Mix gently.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes. [10]It is critical that the initial rate measurements are taken from the linear portion of the reaction curve.
PART 2: Data Analysis and Interpretation
Calculating Initial Reaction Velocity (V₀)
-
Determine the Rate of Absorbance Change: Plot absorbance (405 nm) versus time (minutes) for each reaction. Identify the linear portion of the curve (usually the first 5-10 minutes) and calculate the slope. This slope is your rate in ΔAbs/min.
-
Convert to Molar Concentration: Use the slope from your pNA standard curve ('m' from y=mx) and the Beer-Lambert law to convert this rate into a molar rate.
-
Activity (M/min) = (ΔAbs / min) / (molar extinction coefficient [ε] × path length [l])
-
If using a standard curve, the calculation is simpler: Concentration of pNA (µM) = (Absorbance of sample) / (slope of standard curve) . Therefore, the velocity is:
-
V₀ (µM/min) = (ΔAbs / min) / (slope of standard curve) [7][11]
-
-
Calculate Specific Activity: To compare the activity of different enzyme preparations, calculate the specific activity.
-
Specific Activity (µmol/min/mg) = (V₀ [µmol/L/min] × Total Assay Volume [L]) / (Amount of Enzyme [mg]) [11]
-
Determining Michaelis-Menten Constants (Kₘ and Vₘₐₓ)
To determine the enzyme's affinity for the substrate (Kₘ) and the maximum reaction velocity (Vₘₐₓ), the assay must be performed over a range of substrate concentrations (typically from 0.1 × Kₘ to 10 × Kₘ).
-
Perform the kinetic assay as described above, varying the final concentration of H-D-Pro-Phe-Arg-pNA while keeping the enzyme concentration constant.
-
Calculate the initial velocity (V₀) for each substrate concentration.
-
Plot V₀ (Y-axis) versus substrate concentration [S] (X-axis).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot).
-
V₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
-
This analysis provides the Vₘₐₓ (the plateau of the curve) and the Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ). [12]
PART 3: Troubleshooting and Best Practices
A self-validating protocol anticipates and addresses potential issues.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal (in no-enzyme control) | 1. Substrate autohydrolysis due to suboptimal pH or temperature.<[9]br>2. Contamination of reagents with other proteases. | 1. Run a control of substrate in buffer to assess stability. Adjust pH if necessary.2. Use high-purity reagents and sterile techniques. Prepare fresh buffers. |
| Non-linear Reaction Curve (lag phase or early plateau) | 1. Reagents not at thermal equilibrium.2. Substrate depletion (if reaction is too fast).3. Enzyme instability or product inhibition. | 1. Ensure all components, including the plate, are pre-warmed to the assay temperature.<[13]br>2. Reduce enzyme concentration or monitor the reaction for a shorter period.3. Use only the initial linear phase for rate calculations. |
| Poor Reproducibility | 1. Inaccurate pipetting, especially of small volumes.2. Incomplete mixing upon reaction initiation.3. Temperature fluctuations. | 1. Use calibrated pipettes. Prepare a master mix for common reagents.<[13]br>2. Ensure proper mixing after adding the final reagent.3. Use a temperature-controlled plate reader. |
| Low Signal / No Activity | 1. Inactive enzyme.2. Incorrect assay conditions (pH, buffer).3. Presence of an inhibitor in the sample. | 1. Verify enzyme activity with a positive control. Store enzymes correctly in aliquots.2. Optimize pH and buffer components for the specific enzyme.3. Test for inhibition by spiking a known active sample with the unknown sample. |
References
- Benchchem. (n.d.). Application Notes and Protocols for Generating a Standard p-Nitroaniline Curve in Enzyme Assays.
- Benchchem. (n.d.). Technical Support Center: Chromogenic Protease Substrates.
- ChromogenicSubstrates.com. (n.d.). Kallikrein inhibitor activity.
- CoaChrom. (n.d.). Plasma Kallikrein-like activity.
- Ito, R., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 587–592.
- Benchchem. (n.d.). The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays.
- ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma.
- Endotell AG. (n.d.). Plasma Prekallikrein Method Sheet.
- Benchchem. (n.d.). Comparative Guide to Chromogenic Substrates for Serine Proteases: An Analysis of D-Leu-Thr-Arg-pNA Analogues.
- Thermo Fisher Scientific. (n.d.). Protein Assays and Quantitation Support—Troubleshooting.
- ResearchGate. (2018). How can I determine protease activity from the absorbance I determined from the reaction with the substrate?
- Friberger, P. (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates.
- Protocol Online. (2012). Calculating enzyme activity.
- Harris, J. L., et al. (2000).
- Chegg.com. (2023). Calculate the enzyme activity for each assay in Part C.
- Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776–792.
- Abcam. (n.d.). Troubleshooting guide for enzymatic assay kits.
- ChEMBL - EMBL-EBI. (n.d.). Assay: Inhibition of purified human plasma kallikrein.
- Bachem Products. (n.d.). H-D-Pro-Phe-Arg-pNA · 2 HCl.
- Sigma-Aldrich. (n.d.). N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S7388) - Product Information Sheet.
- TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
- Biosynth. (n.d.). H-D-Pro-Phe-Arg-pNA·2 HCl.
- Fisher Scientific. (n.d.). Bachem H-D-Pro-Phe-Arg-pNA · 2 HCl.
- Benchchem. (n.d.). Navigating Protease Specificity: A Comparative Analysis of D-Leu-Thr-Arg-pNA Cross-Reactivity.
- Liu, J., et al. (2018). The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice. Frontiers in Immunology, 9, 1559.
- Thermo Fisher Scientific. (n.d.). Protein and Enzyme Activity Assays Support—Troubleshooting.
- Chem-Impex. (n.d.). H-D-Pro-Phe-Arg-pNA·2HCl.
- Cambridge Bioscience. (n.d.). H-D-Pro-Phe-Arg-pNA · 2 HCl - Bachem AG.
- Cayman Chemical. (n.d.). D-Pro-Phe-Arg-pNA (hydrochloride).
- University of Illinois Soils Lab. (2023). SOP: Enzyme Assays: pNA.
- Gosalia, D. N., et al. (2005). Profiling serine protease substrate specificity with solution phase fluorogenic peptide microarrays. Proteomics, 5(5), 1292–1298.
- Shariat-Madar, Z., & Schmaier, A. H. (2015). Human plasma kallikrein-kinin system: Physiological and biochemical parameters. International Immunopharmacology, 29(2), 947–953.
- Carvalho, I. M., et al. (2022). Activity assay based on the immobilized enzyme kallikrein and mass spectrometry. Frontiers in Chemistry, 10, 966035.
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- 8. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Determining Michaelis-Menten Constants (Km and Vmax) for Serine Proteases Using H-D-Pro-Phe-Arg-pNA·2HCl
Application Note & Protocol
Authored by: Senior Application Scientist
Introduction: Unveiling Enzyme Behavior
The kinetic characterization of enzymes is fundamental to understanding their biological function and is a cornerstone of drug discovery and development. The Michaelis-Menten constants, Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate), are critical parameters that define an enzyme's catalytic efficiency and its affinity for a substrate.[1] This document provides a comprehensive guide for researchers to determine Km and Vmax for serine proteases using the specific chromogenic substrate, H-D-Pro-Phe-Arg-pNA (S-2302).[2][3]
H-D-Pro-Phe-Arg-pNA is a synthetic peptide linked to a p-nitroaniline (pNA) chromophore.[2] Upon cleavage of the peptide bond C-terminal to Arginine by a serine protease, such as thrombin or plasma kallikrein, the yellow pNA molecule is released.[2][4] The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[2][5] This application note details the theoretical underpinnings, a robust experimental protocol, and rigorous data analysis methods to accurately determine Km and Vmax.
Theoretical Foundation: The Michaelis-Menten Model
The Michaelis-Menten model, first proposed by Leonor Michaelis and Maud Menten in 1913, provides a framework for understanding enzyme kinetics.[6][7] It describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), Vmax, and Km. The model is based on the premise that an enzyme (E) and substrate (S) reversibly bind to form an enzyme-substrate complex (ES), which then irreversibly breaks down to form product (P) and regenerate the free enzyme.[1][7]
E + S ⇌ ES → E + P
The relationship is mathematically expressed by the Michaelis-Menten equation:
V₀ = (Vmax * [S]) / (Km + [S])
-
Vmax (Maximum Velocity): Represents the theoretical maximum rate of the reaction when the enzyme is fully saturated with the substrate.[1] At this point, the reaction rate is limited by the speed of the catalytic step itself.
-
Km (Michaelis Constant): Is the substrate concentration at which the reaction velocity is half of Vmax.[1] It is an inverse measure of the substrate's binding affinity to the enzyme; a lower Km indicates a higher affinity.
-
kcat (Turnover Number): Defined as Vmax / [E]t (total enzyme concentration), kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is a measure of the enzyme's catalytic efficiency.
Assay Principle and Workflow
The core of this assay lies in the enzymatic hydrolysis of H-D-Pro-Phe-Arg-pNA. The protease cleaves the amide bond between Arginine and p-nitroaniline, liberating the yellow chromophore. The rate of this color change is measured over time.
The overall experimental workflow involves preparing reagents, performing the enzymatic reaction across a range of substrate concentrations, acquiring kinetic data, and finally, analyzing the data to determine the kinetic parameters.
Sources
- 1. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 2. endotell.ch [endotell.ch]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diapharma.com [diapharma.com]
- 6. Michaelis-Menten kinetics | Definition & Facts | Britannica [britannica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Note: High-Throughput Screening of Serine Protease Inhibitors Using the Chromogenic Substrate H-D-Pro-Phe-Arg-pNA
Audience: Researchers, scientists, and drug development professionals.
Abstract
Serine proteases are a major class of enzymes implicated in a wide range of physiological and pathological processes, making them critical targets for drug discovery.[1][2] High-throughput screening (HTS) of inhibitor libraries requires robust, sensitive, and cost-effective assays. This document provides a detailed guide to the use of H-D-Pro-Phe-Arg-pNA (also known as S-2302), a chromogenic substrate, for the kinetic evaluation and screening of inhibitors against trypsin-like serine proteases such as plasma kallikrein, plasmin, and Factor XIIa.[3][4][5] We will cover the core assay principle, protocol optimization, a detailed step-by-step screening procedure, and data analysis, providing the scientific rationale behind each step to ensure reliable and reproducible results.
The Science Behind the Assay: Mechanism of Action
The utility of H-D-Pro-Phe-Arg-pNA lies in its simple and direct colorimetric readout.[6] The substrate is a synthetic tripeptide (Proline-Phenylalanine-Arginine) covalently linked to a p-nitroaniline (pNA) molecule via an amide bond.[7]
Assay Principle:
-
Recognition and Binding: The peptide sequence mimics the natural recognition site for certain serine proteases, which primarily cleave at the C-terminal side of basic amino acids like arginine.[8]
-
Enzymatic Cleavage: In the presence of the target enzyme, the amide bond between the arginine residue and the pNA group is hydrolyzed.[6][9]
-
Signal Generation: This cleavage releases free pNA, which has a distinct yellow color in solution and a maximum absorbance at approximately 405 nm.[7][10][11] The intact substrate is colorless and does not absorb significantly at this wavelength.[8]
-
Proportionality: The rate of pNA release, measured as the rate of increase in absorbance at 405 nm (ΔA/min), is directly proportional to the enzymatic activity under substrate-saturating conditions.[7][10] The presence of an inhibitor will reduce this rate.[9]
Caption: Enzymatic cleavage of H-D-Pro-Phe-Arg-pNA and inhibition.
Materials and Reagents
-
Enzyme: Purified target serine protease (e.g., human plasma kallikrein, trypsin).
-
Substrate: H-D-Pro-Phe-Arg-pNA dihydrochloride (MW: 611.53 g/mol ).[3][12][13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8 with 0.05 M NaCl (or other buffer optimized for the specific enzyme).
-
Inhibitors: Test compounds and a known reference inhibitor (e.g., Aprotinin for kallikrein).
-
Solvent: DMSO for dissolving inhibitors and substrate.
-
Equipment:
-
Spectrophotometric microplate reader capable of reading at 405 nm.[7]
-
96-well, clear, flat-bottom microplates.
-
Multichannel pipettes.
-
Incubator set to the optimal temperature for the enzyme (e.g., 37°C).
-
Assay Development and Optimization
Prior to screening, it is critical to optimize assay conditions to ensure sensitivity and robustness.
Enzyme Titration
Causality: The enzyme concentration must be carefully chosen. Too little enzyme results in a weak signal and low sensitivity. Too much enzyme leads to rapid substrate depletion, non-linear reaction kinetics, and wastage of reagents. The goal is to find a concentration that yields a robust, linear rate of product formation over the desired assay time (e.g., 10-20 minutes).
Protocol:
-
Prepare serial dilutions of the enzyme in assay buffer.
-
Add a fixed, saturating concentration of H-D-Pro-Phe-Arg-pNA (e.g., 2-5 times the Kₘ) to each well.
-
Monitor the absorbance at 405 nm over time.
-
Select an enzyme concentration that gives a linear rate of approximately 0.05 to 0.1 ΔA/min.
Substrate Concentration and Michaelis-Menten Kinetics
Causality: The substrate concentration affects the sensitivity of the assay to different types of inhibitors. For screening competitive inhibitors, using a substrate concentration close to its Michaelis-Menten constant (Kₘ) is ideal. At [S] = Kₘ, competitive inhibitors will produce a significant change in the reaction rate, making them easier to detect. The Kₘ value is enzyme-specific.
| Enzyme | Typical Kₘ for H-D-Pro-Phe-Arg-pNA |
| Human Plasma Kallikrein | ~0.2 mM[7] |
| Human Factor XIIa | ~0.2 mM |
| Bovine Trypsin | ~0.04 mM |
Note: These values are approximate and should be determined empirically under your specific assay conditions.
Protocol for Inhibitor Screening
This protocol is designed for a 96-well plate format with a final assay volume of 200 µL.
Reagent Preparation
-
Substrate Stock Solution (4 mM): Dissolve H-D-Pro-Phe-Arg-pNA·2HCl in sterile water. This stock is stable for several months when stored at 2-8°C.[7][8]
-
Enzyme Working Solution: On the day of the experiment, dilute the enzyme stock to the pre-determined optimal concentration in cold assay buffer. Keep on ice.
-
Inhibitor Plates: Prepare serial dilutions of test compounds in DMSO. Then, dilute these into assay buffer to create the final concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit enzyme activity.
Assay Workflow
Caption: Inhibitor screening assay workflow.
Plate Layout and Controls (Self-Validating System)
A robust plate layout with proper controls is essential for data normalization and quality control.
-
Negative Control (0% Inhibition): Enzyme + Substrate + Vehicle (e.g., DMSO in buffer). This defines the maximum reaction rate.
-
Positive Control (100% Inhibition): Enzyme + Substrate + known potent inhibitor. This defines the minimum reaction rate.
-
Blank (Background): Substrate + Buffer (No Enzyme). This is used to subtract the background absorbance from substrate auto-hydrolysis.
Step-by-Step Procedure
-
Add Inhibitors: To the wells of a 96-well plate, add 100 µL of the diluted test compounds, reference inhibitor, or vehicle control.
-
Add Enzyme: Add 50 µL of the enzyme working solution to all wells except the blank wells. Add 50 µL of assay buffer to the blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at 37°C. This allows inhibitors to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction. The final concentration should be at or near the Kₘ.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 15-30 minutes.
Data Analysis and Interpretation
Calculating Percent Inhibition
The primary data output will be the reaction rate (slope of absorbance vs. time), often expressed as mOD/min or ΔA/min.
-
Determine the initial linear rate (V₀) for each well.
-
Calculate the average rate for the negative control (V_max) and the blank (V_blank).
-
Calculate the percent inhibition for each test compound concentration using the following formula:
% Inhibition = [ 1 - ( (V_sample - V_blank) / (V_max - V_blank) ) ] * 100
Determining IC₅₀ Values
The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[14][15]
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[16]
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC₅₀ value is determined from the curve fit.[16]
It is important to note that the IC₅₀ value is dependent on experimental conditions, particularly the substrate concentration.[14] To determine the inhibitor's intrinsic binding affinity (Kᵢ), the Cheng-Prusoff equation can be used for competitive inhibitors.[17]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration used in the assay.
-
Kₘ is the Michaelis-Menten constant of the substrate.
Caption: Data analysis pipeline for IC50 determination.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background | 1. Substrate instability/auto-hydrolysis. 2. Contaminated buffer or reagents. | 1. Prepare substrate stock fresh if needed; store protected from light.[7] 2. Use fresh, filtered buffers. Run a "no enzyme" control to quantify background. |
| Non-linear Kinetics | 1. Enzyme concentration too high (rapid substrate depletion). 2. Inhibitor is time-dependent or irreversible. | 1. Reduce enzyme concentration (see Sec 3.1). 2. Extend pre-incubation time and analyze progress curves for non-linearity. |
| Poor Z'-factor | 1. High variability in controls. 2. Low signal-to-background ratio. | 1. Ensure precise pipetting; mix plate thoroughly. 2. Optimize enzyme and substrate concentrations to increase the assay window. |
| False Positives | 1. Compound absorbs light at 405 nm. 2. Compound precipitates/aggregates in assay buffer. | 1. Run a control with the compound and substrate but no enzyme to check for absorbance interference.[18] 2. Check compound solubility in assay buffer; lower concentration if necessary. |
References
-
Chromogenix S-2302™ Product Information. ChromogenicSubstrates.com. [Link]
-
S-2302™ Technical Data Sheet. Instrumentation Laboratory Company. [Link]
-
S-2302™ for Plasma Kallikrein, FXIa, FXIIa. Quadratech Diagnostics. [Link]
-
Proteolytic activity Measurement Principle. ChromogenicSubstrates.com. [Link]
-
IC50 Determination. edX. [Link] (Note: Specific course material link is unavailable, general reference to the platform's educational content on this topic).
-
S-2302™ | Chromogenic Substrates - Factor XIIa. CoaChrom Diagnostica. [Link]
-
Assay for determination of trypsin inhibitor activity in microtiter... ResearchGate. [Link]
- General Principles for the Assay of Proteases with Chromogenic Substrates. (Source document appears to be a chapter or technical manual, specific URL not available).
-
Design, chemical synthesis and kinetic studies of trypsin chromogenic substrates... PubMed. [Link]
-
Half maximal inhibitory concentration (IC50). Wikipedia. [Link]
-
How can I calculate IC50 value from percent inhibition graph for antioxidant activity? ResearchGate. [Link]
-
IC50-to-Ki converter. National Center for Advancing Translational Sciences. [Link]
-
Protease Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Structure-Guided Optimization of 4-Chloro-Pyrazolopyridine Analogs for Covalent PREP Inhibition. ACS Publications. [Link]
-
Trypsin Inhibitor Activity Food Testing. Medallion Labs. [Link]
-
A chromogenic assay for the detection of plasmin... PubMed. [Link]
-
Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. PubMed Central. [Link]
-
Trypsin Determination with Chromogenic Substrate S-2222™. ChromogenicSubstrates.com. [Link]
-
Chromogenic Substrates in Coagulation and Fibrinolytic Assays. SciSpace. [Link]
-
Mechanism-Based Inhibitors of Serine Proteases... National Institutes of Health. [Link]
-
Advancements in Serine Protease Inhibitors... MDPI. [Link]
-
Products Chromogenic substrates. Haemochrom. [Link]
-
H-D-Phe-Pip-Arg-pNA.2HCl. Liwei Peptide. [Link]
-
H-D-Pro-Phe-Arg-pNA · 2 HCl. Cambridge Bioscience. [Link]
- H-D-Pro-Phe-Arg-pNA · 2 HCl - Bachem Products. (General Bachem product page, specific URL not available).
Sources
- 1. Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. CHROMOGENIC SUBSTRATE S-2302™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. quadratech.co.uk [quadratech.co.uk]
- 5. S-2302™ | Chromogenic Substrates - Factor XIIa [coachrom.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. endotell.ch [endotell.ch]
- 8. diapharma.com [diapharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Proteolytic activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
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- 12. H-D-Pro-Phe-Arg-pNA · 2 HCl - Bachem AG [bioscience.co.uk]
- 13. chemimpex.com [chemimpex.com]
- 14. courses.edx.org [courses.edx.org]
- 15. IC50 - Wikipedia [en.wikipedia.org]
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- 17. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 18. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Guide to the Development of a Chromogenic Diagnostic Assay Using H-D-Pro-Phe-Arg-pNA 2HCl
Introduction: The Clinical and Research Significance of Protease Activity
In the landscape of drug development and clinical diagnostics, the precise measurement of specific protease activity is paramount. Serine proteases such as plasma kallikrein and plasmin are critical mediators in complex physiological cascades, including the kallikrein-kinin, coagulation, and fibrinolytic systems.[1][2] Dysregulation of these enzymes is implicated in a host of pathologies, ranging from hereditary angioedema and thrombosis to inflammatory conditions and cancer.[3][4] Consequently, the ability to accurately quantify their activity is essential for diagnosing diseases, understanding their progression, and developing targeted therapeutic interventions.[5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the chromogenic substrate H-D-Pro-Phe-Arg-pNA 2HCl for the development of a robust and reliable diagnostic assay. This specialized peptide is a valuable tool for studying proteases and is frequently employed in the development of diagnostic assays and therapeutic agents.[8]
Principle of the Chromogenic Assay
The assay's foundation lies in a straightforward enzymatic reaction. H-D-Pro-Phe-Arg-pNA 2HCl is a synthetic chromogenic substrate specifically designed to be cleaved by enzymes like plasma kallikrein. The substrate consists of a short peptide sequence (Pro-Phe-Arg) that mimics the natural cleavage site for these enzymes, linked to a chromophore, p-nitroaniline (pNA). In its intact form, the substrate is colorless. However, upon enzymatic cleavage at the arginine residue, free pNA is released, which imparts a distinct yellow color to the solution. The intensity of this color, which can be quantified spectrophotometrically by measuring absorbance at 405 nm, is directly proportional to the enzymatic activity in the sample.[9][10][11]
The enzymatic reaction can be summarized as follows:
H-D-Pro-Phe-Arg-pNA (colorless) + H₂O ---(Plasma Kallikrein/Plasmin)---> H-D-Pro-Phe-Arg-OH + p-nitroaniline (yellow)[10][11][12]
Key Biological Pathways
To fully appreciate the utility of this assay, it is crucial to understand the biological context of its primary targets: the Kallikrein-Kinin System and the Fibrinolytic Pathway.
The Kallikrein-Kinin System
The kallikrein-kinin system is a complex network of proteins that plays a significant role in inflammation, blood pressure regulation, and coagulation.[2] Plasma kallikrein is a central enzyme in this pathway, responsible for cleaving high-molecular-weight kininogen (HMWK) to release the potent vasodilator, bradykinin.[2][13]
Caption: The Kallikrein-Kinin System cascade.
The Fibrinolytic Pathway
The fibrinolytic system is responsible for the breakdown of fibrin clots, a crucial process for maintaining blood vessel patency and preventing thrombosis.[14][15] Plasmin is the primary enzyme of this pathway, degrading the fibrin mesh into soluble fragments.[3][14]
Caption: The Fibrinolytic Pathway cascade.
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed workflow for performing a chromogenic assay to measure plasma kallikrein-like activity in human plasma.
Caption: A typical experimental workflow for the chromogenic assay.
Materials and Reagents
-
H-D-Pro-Phe-Arg-pNA 2HCl Substrate: (e.g., from Bachem, CAS No. 62354-56-7)[16]
-
Human Citrated Plasma: Freshly collected or properly stored frozen plasma.[17]
-
96-well Flat-Bottom Microplates
-
Microplate Reader: Capable of measuring absorbance at 405 nm.[17]
-
Incubator: Set to 37°C.[17]
-
Calibrated Pipettes
Procedure
-
Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 7.8): Prepare a stock solution of Tris base and adjust the pH to 7.8 with HCl at 25°C.[18]
-
Substrate Solution (2 mM): Reconstitute the H-D-Pro-Phe-Arg-pNA 2HCl in sterile, nuclease-free water to a stock concentration of 4 mM.[17] Immediately before use, dilute the stock solution to a working concentration of 2 mM in the assay buffer.
-
Plasma Samples: If frozen, thaw plasma samples at 37°C and keep them at room temperature until use. Avoid repeated freeze-thaw cycles.[11][19]
-
-
Assay Protocol (96-well plate format):
-
Sample Dilution: Dilute the plasma samples in the assay buffer. A 1:10 dilution is a good starting point, but the optimal dilution should be determined empirically.[11]
-
Plate Setup: Add 100 µL of the diluted plasma samples to the designated wells of the 96-well plate. Include a blank control containing only the assay buffer.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow the samples to reach the optimal reaction temperature.
-
Initiate the Reaction: Add 100 µL of the 2 mM substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 10-30 minutes. The optimal incubation time may need to be determined based on the expected enzyme activity.[11][17]
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.[17] For kinetic assays, readings can be taken at regular intervals. For endpoint assays, the reaction can be stopped by adding 50 µL of 20% acetic acid before the final reading.[11]
-
Data Analysis and Interpretation
The enzyme activity can be calculated using the following formula, based on the Beer-Lambert law:
Enzyme Activity (U/mL) = (ΔA/min) * V_total / (ε * l * V_sample)
Where:
-
ΔA/min: The change in absorbance at 405 nm per minute.
-
V_total: The total volume of the reaction in the well (in mL).
-
ε: The molar extinction coefficient of p-nitroaniline at 405 nm (typically ~10,000 M⁻¹cm⁻¹).
-
l: The path length of the light through the sample (in cm, typically determined by the plate reader).
-
V_sample: The volume of the plasma sample added to the well (in mL).
| Parameter | Description | Typical Value |
| Wavelength | The wavelength at which the absorbance of p-nitroaniline is measured. | 405 nm |
| Temperature | The optimal temperature for the enzymatic reaction. | 37°C |
| pH | The optimal pH for the assay buffer. | 7.8 |
| Substrate Conc. | The working concentration of the H-D-Pro-Phe-Arg-pNA 2HCl substrate. | 2 mM |
| Incubation Time | The duration of the enzymatic reaction. | 10-30 minutes |
Assay Validation: Ensuring Trustworthiness and Reliability
A self-validating system is crucial for the trustworthiness of any diagnostic assay. Adherence to established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) is essential.[16][20][21][22][23][24]
Key validation parameters to consider include:
-
Specificity: The ability of the assay to measure the target analyte (in this case, the specific protease) in the presence of other components in the sample matrix.[16] This can be assessed by testing the substrate against other known proteases to check for cross-reactivity.
-
Linearity and Range: The assay should demonstrate a linear relationship between the absorbance and the enzyme concentration over a defined range.[16] This is determined by creating a standard curve with known concentrations of the purified enzyme.
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[16][25] These are assessed by running replicate samples at different concentrations within the linear range of the assay.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the enzyme that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[16]
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| High Background Signal | Substrate instability or contamination of reagents. | Prepare fresh substrate solution; use high-purity reagents.[9][26] |
| Low Signal or No Activity | Inactive enzyme, incorrect buffer pH, or presence of inhibitors in the sample. | Use a fresh enzyme source; verify buffer pH; consider sample purification steps.[26][27] |
| Poor Reproducibility | Inaccurate pipetting, temperature fluctuations, or inconsistent incubation times. | Use calibrated pipettes; ensure consistent temperature control; use a timer for incubations.[27][28] |
| Non-linear Standard Curve | Substrate depletion at high enzyme concentrations or incorrect standard dilutions. | Optimize substrate concentration; carefully prepare standard dilutions.[28] |
Conclusion
The chromogenic assay utilizing H-D-Pro-Phe-Arg-pNA 2HCl offers a sensitive, specific, and reliable method for quantifying the activity of key proteases like plasma kallikrein and plasmin. By following the detailed protocols and validation guidelines presented in this application note, researchers and drug development professionals can confidently develop and implement this assay for a wide range of diagnostic and research applications. The insights gained from such assays are invaluable for advancing our understanding of complex disease pathways and for the development of novel and effective therapies.
References
-
Practical-Haemostasis.com. Plasminogen Assays. 2022. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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FDA. Bioanalytical Method Validation for Biomarkers – Guidance for Industry. 2025. Available from: [Link]
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ResearchGate. Schematic representation of the kallikrein–kinin system. Available from: [Link]
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ResearchGate. Schematic diagram of the main mechanisms of the fibrinolytic system. Available from: [Link]
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ResearchGate. Schematic diagram of the human plasma kallikrein-kinin system. Available from: [Link]
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FDA. Bioanalytical Method Validation. 2001. Available from: [Link]
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FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]
-
Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. 2023. Available from: [Link]
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FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. 2024. Available from: [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. Available from: [Link]
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ResearchGate. The pattern diagram of coagulation‐fibrinolysis pathways. Available from: [Link]
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Patsnap Synapse. What is Plasmin used for? 2024. Available from: [Link]
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Papareddy P, Kalle M, Schmidtchen A. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein. Bio-protocol. 2014;4(19):e1246. Available from: [Link]
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Wikipedia. Fibrinolysis. Available from: [Link]
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The Fibrinolytic System. Available from: [Link]
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Patsnap Synapse. What is the mechanism of Plasmin? 2024. Available from: [Link]
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ChromogenicSubstrates.com. Kallikrein inhibitor activity. Available from: [Link]
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Hematology. Fibrinolytic Pathways. Available from: [Link]
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Longstaff C, et al. Assessing Plasmin Generation in Health and Disease. Semin Thromb Hemost. 2021;47(2):135-145. Available from: [Link]
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Plasmin and Streptokinase activated Plasmin Activity Method Sheet. Available from: [Link]
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ENDOTELL AG. Plasma Prekallikrein Method Sheet. Available from: [Link]
-
Grokipedia. Kinin–kallikrein system. Available from: [Link]
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Pharmaceutical Technology. Plasminogen drugs in development, 2024. 2024. Available from: [Link]
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Wikipedia. Plasmin. Available from: [Link]
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Practical-Haemostasis.com. Plasminogen Assays. 2022. Available from: [Link]
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Hansen K, et al. Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo. Front Med (Lausanne). 2020;7:589. Available from: [Link]
-
McCafferty S, et al. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. J Allergy Clin Immunol. 2025;156(5):1379-1387.e4. Available from: [Link]
-
KalVista Pharmaceuticals. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from hereditary angioedema patients. 2024. Available from: [Link]
-
Frontiers. Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo. Available from: [Link]
-
CoaChrom. Plasma Kallikrein-like activity. Available from: [Link]
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MB. Assay Troubleshooting. Available from: [Link]
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Spectrophotometric Quantification of p-Nitroaniline (pNA) Released from H-D-Pro-Phe-Arg-pNA: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the spectrophotometric measurement of p-nitroaniline (pNA) released from the chromogenic substrate H-D-Pro-Phe-Arg-pNA·2HCl. This substrate is widely employed for assaying the activity of serine proteases such as plasma kallikrein.[1][2][3] Enzymatic cleavage of the substrate liberates the yellow chromophore, pNA, which can be quantitatively measured by monitoring the increase in absorbance at approximately 405 nm.[1][4][5] This guide offers an in-depth explanation of the assay principle, a detailed step-by-step protocol for both kinetic and endpoint measurements, and instructions for data analysis, including the essential preparation of a pNA standard curve.
Introduction: The Principle of Chromogenic Protease Assays
Enzyme kinetics are fundamental to understanding biological processes and for the development of therapeutic agents.[6][7] Chromogenic substrates provide a simple and robust method for monitoring enzyme activity.[8] These synthetic peptides consist of a specific amino acid sequence that is recognized by the target enzyme, covalently linked to a chromophore, in this case, p-nitroaniline (pNA).[8]
The substrate, H-D-Pro-Phe-Arg-pNA, is colorless. However, upon enzymatic hydrolysis of the amide bond between the arginine residue and the pNA molecule, the free pNA is released.[5] In solution, free pNA exhibits a distinct yellow color with a strong absorbance maximum around 405 nm, a property not shared by the intact substrate.[4][9][10] The rate of pNA formation, and therefore the rate of the increase in absorbance, is directly proportional to the enzymatic activity under conditions of substrate saturation.[8][11]
This application note details the necessary steps to accurately quantify protease activity using this principle, emphasizing experimental integrity and robust data interpretation.
Materials and Reagents
-
Chromogenic Substrate: H-D-Pro-Phe-Arg-pNA·2HCl (MW: 611.52 g/mol )[2]
-
Enzyme: Purified protease of interest (e.g., plasma kallikrein)
-
p-Nitroaniline (pNA) Standard: Analytical grade (MW: 138.13 g/mol )[4][12]
-
Solvent for Stock Solutions: Dimethyl sulfoxide (DMSO) or ethanol.[4]
-
Assay Buffer: Buffer composition should be optimized for the specific enzyme. A common starting point is 50 mM Tris-HCl, pH 7.5-8.5.
-
Stop Solution (for endpoint assays): 30-50% acetic acid.[9]
-
Instrumentation:
-
UV/Vis Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 405 nm.[9]
-
-
Labware:
-
Calibrated pipettes and sterile tips
-
96-well clear, flat-bottom microplates or quartz cuvettes
-
Appropriate vials and tubes for solution preparation
-
Safety Precautions: p-Nitroaniline is toxic and may cause organ damage through prolonged exposure. Always consult the Safety Data Sheet (SDS) before use. Handle solid pNA and concentrated stock solutions in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[4]
Experimental Protocols
Reagent Preparation
1. Assay Buffer: Prepare the desired assay buffer and ensure the pH is correctly adjusted at the intended experimental temperature.
2. pNA Standard Stock Solution (e.g., 10 mM):
- In a chemical fume hood, accurately weigh 13.81 mg of pNA.
- Dissolve the pNA in a small volume of DMSO or ethanol. Gentle heating may be required.[4][13]
- Bring the final volume to 10 mL with the same solvent to achieve a 10 mM stock solution.
- Store this stock solution protected from light at -20°C.[4]
3. Substrate Stock Solution (e.g., 10 mM):
- Accurately weigh 6.12 mg of H-D-Pro-Phe-Arg-pNA·2HCl.
- Dissolve in deionized water or assay buffer to a final volume of 1 mL.
- Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
4. Enzyme Solution:
- Prepare a stock solution of the enzyme in a suitable, stabilizing buffer.
- On the day of the experiment, dilute the enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.
Protocol 1: Generation of a pNA Standard Curve
To accurately quantify the amount of pNA produced, a standard curve is essential.[4][9] This curve relates known concentrations of pNA to their corresponding absorbance values.
-
Prepare pNA Dilutions: From the 10 mM pNA stock, prepare an intermediate stock of 1 mM by diluting 100 µL into 900 µL of assay buffer.[4] From this, create a series of working standards in the assay buffer. The final concentrations should span the expected range of pNA produced in your enzyme assay (e.g., 0 to 200 µM).[4]
-
Plate Setup: Add a defined volume (e.g., 200 µL) of each pNA standard to triplicate wells of a 96-well plate.[4] Include a "blank" control containing only the assay buffer.[9]
-
Absorbance Measurement: Measure the absorbance of the plate at 405 nm.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all standard wells.[4]
-
Plot the blank-corrected absorbance (Y-axis) against the known pNA concentration (X-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A high-quality standard curve should be linear and have an R² value ≥ 0.99.[4]
-
| pNA Concentration (µM) | Example Absorbance at 405 nm (Blank Subtracted) |
| 0 | 0.000 |
| 25 | 0.245 |
| 50 | 0.490 |
| 100 | 0.980 |
| 150 | 1.470 |
| 200 | 1.960 |
| Note: Absorbance values are illustrative and depend on the path length and spectrophotometer. |
Protocol 2: Enzyme Activity Assay (Kinetic Method)
This method continuously monitors the absorbance over time and is the preferred method for determining initial reaction velocities.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Sample Wells: Add assay buffer, followed by the enzyme solution.
-
Blank/Control: Add assay buffer but no enzyme. This control accounts for any non-enzymatic substrate hydrolysis.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure thermal equilibrium.
-
Initiate Reaction: To start the reaction, add the H-D-Pro-Phe-Arg-pNA substrate to all wells. The final substrate concentration should be optimized (typically at or above the Michaelis constant, Kₘ, for accurate velocity measurements).
-
Measure Absorbance: Immediately place the plate in a pre-warmed microplate reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes).[9]
-
Data Analysis:
-
Plot absorbance versus time for each sample.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Convert the rate from ΔAbs/min to µmol/min/mg of enzyme using the Beer-Lambert law and the slope from your pNA standard curve.
-
Diagram 1: Workflow for the kinetic enzyme assay.
Data Analysis and Interpretation
The conversion of the rate of absorbance change to enzymatic activity is achieved using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
A more practical approach is to use the slope derived from the pNA standard curve.
Calculation Steps:
-
Determine the Rate of Absorbance Change (ΔAbs/min): This is the slope of the linear portion of your kinetic plot.
-
Use the Standard Curve to Convert to Concentration:
-
From the standard curve's linear equation (Abs = slope_std * [pNA] + intercept), rearrange to solve for concentration: [pNA] (µM) = (Absorbance - intercept) / slope_std
-
Therefore, the rate of pNA production is: Rate (µM/min) = (ΔAbs/min) / slope_std
-
-
Calculate Enzyme Activity:
-
Convert the rate to the total amount of pNA produced per minute in the reaction volume. Activity (µmol/min) = [Rate (µmol/L/min) * Reaction Volume (L)]
-
Normalize this value to the amount of enzyme used in the assay to get the specific activity. Specific Activity (µmol/min/mg) = Activity (µmol/min) / Amount of Enzyme (mg)
-
Alternatively, one can use the molar extinction coefficient (ε) of pNA. The commonly cited value for pNA at 405 nm is approximately 8,800-9,960 M⁻¹cm⁻¹.[9][14] However, generating a standard curve under your specific experimental conditions (buffer, temperature) is highly recommended for greater accuracy.[4]
Diagram 2: Principle of the chromogenic assay.
Trustworthiness and Validation: Essential Controls
To ensure the reliability of your results, the following controls are critical:
-
No-Enzyme Control: Substrate in assay buffer without enzyme. This measures the rate of spontaneous, non-enzymatic substrate degradation. The rate should be negligible.
-
No-Substrate Control: Enzyme in assay buffer without the substrate. This serves as a baseline for the absorbance of the enzyme solution itself.
-
Positive Control: A known amount of an active enzyme to validate the assay setup and reagent integrity.
-
Inhibitor Control (if applicable): Including a known inhibitor of the enzyme should result in a significant reduction in the reaction rate, confirming the specificity of the measured activity.
Conclusion
The use of the chromogenic substrate H-D-Pro-Phe-Arg-pNA offers a sensitive, continuous, and straightforward method for measuring the activity of specific proteases. By adhering to the protocols outlined in this guide, particularly the careful preparation of a pNA standard curve and the inclusion of appropriate controls, researchers can generate reliable and reproducible data. This assay is a valuable tool in basic research, drug discovery, and clinical diagnostics for the study of enzymes like plasma kallikrein.
References
-
ChromogenicSubstrates.com. Enzyme Kinetics. Available at: [Link]
-
Chegg.com. Solved: We also need to convert the reaction rate from change... Available at: [Link]
-
DC Fine Chemicals. Chromogenic Substrates Overview. (2023-06-15). Available at: [Link]
-
Wikipedia. Enzyme kinetics. Available at: [Link]
-
University of Illinois, Soils Lab. SOP: Enzyme Assays: pNA. (2023-05-29). Available at: [Link]
-
BioVision Inc. Trypsin Activity Colorimetric Assay Kit. Available at: [Link]
-
Catalyst University. Biochemistry | Enzyme Kinetics (Spectrophotometry & Calculations). (2014-10-05). Available at: [Link]
-
Khan Academy. An introduction to enzyme kinetics. Available at: [Link]
-
National Institute of Standards and Technology. p-Nitroaniline - NIST WebBook. Available at: [Link]
-
ResearchGate. (a) Time dependent change in absorption of p-nitro phenol (λ = 405 nm)... Available at: [Link]
-
Taylor & Francis Online. 4-Nitroaniline – Knowledge and References. Available at: [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 7. Khan Academy [khanacademy.org]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Enzyme Kinetics - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 12. p-Nitroaniline [webbook.nist.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chegg.com [chegg.com]
Application of H-D-Pro-Phe-Arg-pNA 2HCl in Fibrinolysis Studies: A Technical Guide
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of the chromogenic substrate H-D-Pro-Phe-Arg-pNA 2HCl (also known as S-2302) in the context of fibrinolysis research. While not a direct substrate for plasmin, S-2302 is an invaluable tool for elucidating the role of the contact activation system—a key interface between coagulation and fibrinolysis. This document details the underlying biochemical principles, provides validated, step-by-step protocols for relevant assays, and offers expert guidance on data interpretation and troubleshooting. By focusing on the scientific rationale behind experimental choices, this guide empowers researchers to confidently integrate S-2302 into their studies of fibrinolytic regulation.
Scientific Foundation: Beyond Direct Plasmin Measurement
The fibrinolytic system, responsible for the dissolution of fibrin clots, is primarily orchestrated by the serine protease plasmin. Consequently, many studies of fibrinolysis rightly focus on the direct measurement of plasmin activity using highly specific substrates. However, the initiation and regulation of plasminogen activation are complex processes influenced by multiple pathways. The contact activation system (also known as the intrinsic pathway of coagulation) represents a critical, yet often overlooked, contributor to fibrinolytic modulation.
H-D-Pro-Phe-Arg-pNA (S-2302) is a chromogenic substrate designed to be highly sensitive to plasma kallikrein and, to a lesser extent, Factor XIIa (FXIIa)—the core enzymes of the contact system.[1][2] Its application in fibrinolysis studies is therefore not for the direct quantification of plasmin, but for investigating the upstream mechanisms that can lead to plasminogen activation.
Plasma kallikrein has been shown to contribute to fibrinolysis through two distinct mechanisms[3][4]:
-
Direct Plasminogen Activation: Plasma kallikrein can directly cleave plasminogen to form plasmin, albeit less efficiently than dedicated activators like tissue plasminogen activator (tPA).
-
Activation of Proactivators: Kallikrein is involved in the Factor XII-dependent activation of plasminogen proactivators, amplifying the generation of fibrinolytic activity.[3]
Therefore, by measuring kallikrein activity with S-2302, researchers can probe the potential of a biological sample to initiate fibrinolysis via the contact system, assess the efficacy of inhibitors targeting this pathway, and understand disease states where this system may be dysregulated.
The Principle of Chromogenic Activity Assays
Chromogenic assays provide a simple, quantitative method for measuring enzyme activity.[5] The technology relies on a synthetic peptide sequence that mimics the enzyme's natural cleavage site. This peptide is covalently linked to a chromophore, most commonly p-nitroaniline (pNA).
When the target enzyme (e.g., plasma kallikrein) cleaves the peptide bond of H-D-Pro-Phe-Arg-pNA, it liberates the pNA molecule. Free pNA has a distinct yellow color and a maximum absorbance at 405 nm, whereas the intact substrate does not absorb light at this wavelength. The rate of the increase in absorbance at 405 nm (ΔA/min) is directly proportional to the activity of the enzyme in the sample.[6]
Caption: Mechanism of S-2302 cleavage by plasma kallikrein.
Substrate Selectivity: Choosing the Right Tool for the Job
The cornerstone of a reliable enzymatic assay is the selectivity of the substrate. Using an inappropriate substrate can lead to ambiguous results due to cross-reactivity with other proteases. The choice between S-2302 and a plasmin-specific substrate like S-2251 is dictated entirely by the scientific question being asked.
| Substrate | Chemical Name | Primary Target(s) | Application in Fibrinolysis |
| S-2302 | H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein , FXIIa[2] | Investigating the role of the contact activation system in fibrinolysis. |
| S-2251 | H-D-Val-Leu-Lys-pNA | Plasmin , Streptokinase-activated Plasminogen[7] | Direct measurement of plasmin activity. Insensitive to kallikrein.[7] |
| S-2403 | Plasmin , Streptokinase-activated Plasminogen[8] | High-sensitivity direct measurement of plasmin activity. |
Expert Insight: While S-2302 can be cleaved by plasmin, its primary utility is for kallikrein. If your research objective is to measure plasmin, S-2251 or S-2403 are the scientifically appropriate choices. Conversely, using S-2251 to study contact activation would yield no results, as it is insensitive to kallikrein.[7] This highlights the importance of aligning substrate choice with the specific enzymatic pathway under investigation.
Kinetic Parameters
The catalytic efficiency of an enzyme for a given substrate is best described by the specificity constant (kcat/Km). A higher value indicates greater efficiency.
| Enzyme | Substrate | Km (mol/L) |
| Human Plasma Kallikrein | S-2302 | 2 x 10⁻⁴[9] |
| Human Plasmin | S-2251 | 3 x 10⁻⁴[7] |
Experimental Protocols
The following protocols are designed as robust starting points. Researchers should perform their own validation and optimization based on their specific experimental conditions and equipment.
Protocol 1: Determination of Prekallikrein in Plasma
This assay quantifies the amount of prekallikrein (the zymogen) in a plasma sample by activating it to kallikrein and then measuring the resulting activity.
Caption: Workflow for Prekallikrein determination.
A. Materials and Reagents:
-
H-D-Pro-Phe-Arg-pNA (S-2302): Reconstitute a 25 mg vial with 20 mL of reagent-grade water to make a stock solution.[6]
-
Human Factor XIIa (Prekallikrein Activator): Reconstitute according to the manufacturer's instructions.[6]
-
Tris Buffer (pH 7.8): 50 mM Tris, 113 mM NaCl, pH 7.8 at 25°C.[10]
-
Citrated Platelet-Poor Plasma: Prepared from whole blood collected in 3.2% sodium citrate (9:1 blood to citrate ratio), centrifuged at 2000 x g for 20 minutes. Plasma should be kept at 15-25°C to avoid cold activation.[6][11]
-
Calibration Plasma: Pooled normal plasma with an assigned prekallikrein value of 100%.
-
Stopping Reagent (for endpoint assays): 20% Acetic Acid or 2% Citric Acid.[6]
-
Equipment: Spectrophotometer or microplate reader capable of reading at 405 nm, 37°C incubator, precision pipettes.
B. Procedure (Microplate, Initial Rate Method):
-
Prepare Calibrators: Perform serial dilutions of the Calibration Plasma (e.g., 100%, 50%, 25%, 12.5%, 0%) using the Tris Buffer.
-
Sample Preparation: Dilute test plasma samples according to the expected activity range. A 1:10 dilution in Tris Buffer is a common starting point.
-
Activation: In a 96-well microplate, add 20 µL of diluted calibrator or sample to each well.
-
Add 20 µL of the Factor XIIa activator solution to each well.
-
Incubate the plate for 2 minutes at 37°C to allow for the complete activation of prekallikrein to kallikrein.
-
Initiate Reaction: Add 160 µL of pre-warmed (37°C) S-2302 stock solution to each well.
-
Measure: Immediately place the plate in a microplate reader pre-heated to 37°C. Read the absorbance at 405 nm every 30 seconds for 5-10 minutes.
C. Data Analysis:
-
For each well, determine the rate of reaction (ΔA405/min) from the linear portion of the absorbance vs. time curve.
-
Plot the ΔA405/min for the calibrators against their known prekallikrein concentration (%).
-
Determine the prekallikrein concentration of the unknown samples by interpolating their ΔA405/min values from the standard curve.
Protocol 2: Determination of Kallikrein Inhibitor Activity
This assay measures the capacity of a plasma sample to inhibit a known amount of exogenous kallikrein. It is useful for studying fibrinolytic potential, as natural kallikrein inhibitors can dampen contact activation.
A. Materials and Reagents:
-
All reagents from Protocol 4.1, plus:
-
Purified Human Plasma Kallikrein: Prepare a working solution of approximately 1 nkat/mL in Tris Buffer.[12]
B. Procedure (Microplate, Endpoint Method):
-
Prepare Calibrators and Samples: Prepare dilutions of calibration plasma (as in 4.1) and test plasma. These will represent the source of the inhibitor.
-
Inhibition Step: In a 96-well plate, add 50 µL of diluted calibrator or sample.
-
Add 50 µL of the purified plasma kallikrein working solution to each well.
-
Incubate for 5 minutes at 37°C to allow inhibitors in the plasma to bind to the added kallikrein.
-
Substrate Addition: Add 50 µL of pre-warmed S-2302 stock solution to each well to measure the residual kallikrein activity.
-
Incubate for a fixed time (e.g., 10 minutes) at 37°C.
-
Stop Reaction: Add 50 µL of 20% Acetic Acid to each well to stop the reaction.
-
Measure: Read the final absorbance at 405 nm.
C. Data Analysis:
-
The absorbance is inversely proportional to the inhibitor activity.
-
Plot the final A405 for the standards against their inhibitor concentration (where 100% represents normal inhibition).
-
Determine the kallikrein inhibitor activity of the test samples from the standard curve.
Data Calculation and Interpretation
The fundamental calculation converts the rate of absorbance change (ΔA/min) into enzymatic activity units. This can be done using a standard curve (as described in the protocols) or by calculating the absolute activity.
Calculating Activity (in kat/L):
The activity in katal (kat), the SI unit for catalytic activity, can be calculated using the Beer-Lambert law.[13]
Activity (kat/L) = (ΔA405 / min) * (V_total / (ε * V_sample * l)) * 10⁻⁹ * 60
Where:
-
ΔA405 / min: Rate of absorbance change per minute.
-
V_total: Total reaction volume in the cuvette/well (in µL).
-
V_sample: Volume of the plasma sample added (in µL).
-
ε (epsilon): Molar extinction coefficient of pNA at 405 nm (approx. 9600-10,500 L·mol⁻¹·cm⁻¹).[13][14]
-
l: Path length of the cuvette/well (in cm). For microplates, this may need to be determined or provided by the manufacturer.
-
10⁻⁹ * 60: Conversion factors for units.
Interpretation:
-
High Prekallikrein Activity: Suggests a greater potential for initiating fibrinolysis via the contact pathway.
-
Low Prekallikrein Activity (Fletcher Trait): May indicate a reduced capacity for factor XII-dependent fibrinolysis.[3]
-
High Kallikrein Inhibitor Activity: Suggests a dampened contact activation response, potentially leading to reduced fibrinolytic initiation via this pathway.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Weak Signal | Omission of a key reagent (e.g., activator, substrate). | Systematically check that all reagents were added in the correct order and volume. |
| Inactive enzyme or substrate. | Prepare fresh reagents. Test the activity of the kallikrein and S-2302 independently if possible. | |
| Incorrect plate reader settings. | Verify that the reader is set to 405 nm and the correct temperature (37°C). | |
| High Background | Contaminated reagents or buffer. | Use fresh, high-purity water and reagents. Filter buffers if necessary. |
| Spontaneous substrate hydrolysis. | Prepare substrate solution fresh daily. Store stock solutions as recommended (2-8°C, protected from light). | |
| Presence of other pNA-releasing enzymes in the sample. | Run a sample blank by omitting the prekallikrein activator. This measures endogenous activity that can be subtracted.[15] | |
| Poor Reproducibility | Inaccurate pipetting. | Use calibrated precision pipettes. Ensure proper mixing in wells without introducing bubbles. |
| Temperature fluctuations. | Ensure all reagents and the plate reader are equilibrated to 37°C. Avoid removing the plate from the incubator for extended periods. | |
| Sample handling issues (cold activation). | Always handle plasma samples at room temperature (15-25°C) before analysis to prevent artefactual activation of prekallikrein.[11] |
Conclusion
H-D-Pro-Phe-Arg-pNA (S-2302) is a powerful and specific tool for the functional assessment of the plasma contact activation system. While it does not directly measure the core fibrinolytic enzyme plasmin, it provides critical insights into an upstream pathway that regulates plasminogen activation. By understanding the specific roles of plasma kallikrein and choosing the correct substrate for the experimental question, researchers can accurately probe the intricate links between the coagulation and fibrinolytic cascades, advancing the development of novel therapeutics for thrombotic and hemorrhagic disorders.
References
-
Venneröd, A. M., & Laake, K. (1976). Factor XII-dependent fibrinolysis: a double function of plasma kallikrein and the occurrence of a previously undescribed factor XII- and kallikrein-dependent plasminogen proactivator. Thrombosis Research, 8(5), 519-522.
-
Wikipedia contributors. (2023). Plasma kallikrein. Wikipedia, The Free Encyclopedia.
-
ENDOTELL AG. (n.d.). Plasma Prekallikrein Method Sheet. ENDOTELL AG.
-
DiaPharma. (n.d.). Chromogenix Research Methods - Kallikrein Inhibitor Activity. DiaPharma.
-
ChromogenicSubstrates.com. (n.d.). Kallikrein inhibitor activity. ChromogenicSubstrates.com.
-
Motta, G., Juliano, L., & Chagas, J. R. (2023). Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. Frontiers in Physiology, 14, 1188816.
-
Pathogen Detection and Quantification. (n.d.). Prekallikrein Activator Assay. CSL Behring.
-
DiaPharma. (n.d.). Chromogenix Research Methods - Plasma Kallikrein-Like Activity. DiaPharma.
-
Shi, G. Y., Chang, B. I., Wu, D. H., & Wu, H. L. (1993). Interaction of immobilized human plasminogen and plasmin with streptokinase. Biochemical and Biophysical Research Communications, 195(1), 192-200.
-
Yang, H. (1992). Medium effects on the kinetics of human plasmin. Thrombosis Research, 65(3), 377-388.
-
BenchChem. (n.d.). A Comparative Guide to Chromogenic Substrates: pGlu-Pro-Arg-MNA vs. S-2302 and S-2222. BenchChem.
-
Motta, G., et al. (2023). Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. Matilda.
-
ChromogenicSubstrates.com. (n.d.). Theoretical Basis for Calculation. ChromogenicSubstrates.com.
-
Ito, R., & Horiuchi, T. (1979). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 25(10), 1774-1776.
-
ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma. ChromogenicSubstrates.com.
-
CoaChrom. (n.d.). Plasma Kallikrein-like activity. CoaChrom.
-
Instrumentation Laboratory. (n.d.). S-2302TM. Instrumentation Laboratory.
-
Mutch, N. J., et al. (2021). Identification of the factor XII contact activation site enables sensitive coagulation diagnostics. Blood, 138(12), 1082-1094.
-
ChromogenicSubstrates.com. (n.d.). Prekallikrein activator (PKA). ChromogenicSubstrates.com.
-
Cummings, H. S., & Castellino, F. J. (1984). Interaction of human plasmin with human alpha 2-macroglobulin. Biochemistry, 23(1), 105-111.
-
Friberger, P., Knös, M., Gustavsson, S., Aurell, L., & Claeson, G. (1978). Methods for Determination of Plasmin, Antiplasmin and Plasminogen by Means of Substrate S-2251. Haemostasis, 7(2-3), 138-145.
-
Instrumentation Laboratory. (n.d.). S-2251TM. Instrumentation Laboratory.
-
Gallimore, M. J. (1985). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 178, 127-132.
-
Scribd. (n.d.). S2302-Chromogenic Substrate. Scribd.
-
Quadratech Diagnostics. (n.d.). S-2403™ for Plasmin, Streptokinase - Activated Plasminogen. Quadratech Diagnostics.
-
Sánchez, J., et al. (2002). Measuring the degree of plasma contact activation induced by artificial materials. Thrombosis Research, 105(5), 407-412.
-
Quadratech Diagnostics. (n.d.). S-2302™ for Plasma Kallikrein, FXIa, FXIIa. Quadratech Diagnostics.
-
Mebrat, Y. (2021). A Laboratory Manual for the Preparation of Chemical Reagents, Solutions and Special Indicators. Cognizance Journal of Multidisciplinary Studies, 1(12).
-
Loschmidt Laboratories. (n.d.). Extended Mechanism of the Plasminogen Activator Staphylokinase Revealed by Global Kinetic Analysis. Loschmidt Laboratories.
-
Kucera, R., et al. (2021). Extended Mechanism and Rate-Limiting Step of the Plasminogen Activator Staphylokinase Revealed by Global Kinetic Analysis. ChemRxiv.
-
Felez, J., et al. (1993). Plasmin binding to the plasminogen receptor enhances catalytic efficiency and activates the receptor for subsequent ligand binding. Journal of Biological Chemistry, 268(27), 20040-20045.
-
Scully, M. F., & Kakkar, V. V. (1982). A Comparison of the Catalytic Activities of Human Plasma Kallikreins I and II. Biochemical Journal, 207(3), 535-541.
-
ChromogenicSubstrates.com. (n.d.). PLASMINOGEN & PLASMIN. ChromogenicSubstrates.com.
-
Longstaff, C., et al. (2023). Assays to quantify fibrinolysis: strengths and limitations. Communication from the International Society on Thrombosis and Haemostasis. Journal of Thrombosis and Haemostasis, 21(4), 1043-1054.
-
Leung, W. B., & Schmaier, A. H. (2019). The Effects of the Contact Activation System on Hemorrhage. Frontiers in Medicine, 6, 114.
-
Longstaff, C., & Kolev, K. (2015). Measuring fibrinolysis: from research to routine diagnostic assays. Journal of Thrombosis and Haemostasis, 13(7), 1322-1331.
-
Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide. Sigma-Aldrich.
-
Thermo Fisher Scientific. (n.d.). IHC Troubleshooting Guide. Thermo Fisher Scientific.
-
Sigma-Aldrich. (n.d.). Duolink® PLA Troubleshooting Guide. Sigma-Aldrich.
-
Cell Signaling Technology. (n.d.). Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls. Cell Signaling Technology.
Sources
- 1. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. quadratech.co.uk [quadratech.co.uk]
- 3. Factor XII-dependent fibrinolysis: a double function of plasma kallikrein and the occurrence of a previously undescribed factor XII- and kallikrein-dependent plasminogen proactivator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. endotell.ch [endotell.ch]
- 7. endotell.ch [endotell.ch]
- 8. quadratech.co.uk [quadratech.co.uk]
- 9. endotell.ch [endotell.ch]
- 10. diapharma.com [diapharma.com]
- 11. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 12. diapharma.com [diapharma.com]
- 13. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 14. karger.com [karger.com]
- 15. coachrom.com [coachrom.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing H-D-Pro-Phe-Arg-pNA 2HCl Assays
Welcome to the technical support resource for the chromogenic substrate H-D-Pro-Phe-Arg-pNA 2HCl. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing their enzymatic assays. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with H-D-Pro-Phe-Arg-pNA.
Fundamentals & Reagent Preparation
Q1: What is the fundamental principle of the H-D-Pro-Phe-Arg-pNA assay?
The assay is based on a straightforward enzymatic reaction. H-D-Pro-Phe-Arg-pNA is a synthetic peptide chain linked to a chromophore group, p-nitroanilide (pNA).[1] When a specific serine protease, such as plasma kallikrein, cleaves the peptide bond at the carboxyl side of the arginine residue, it liberates free p-nitroanilide.[1][2] This free pNA has a distinct yellow color and a strong absorbance maximum at 405 nm.[1][2] By measuring the rate of increase in absorbance at 405 nm, you can directly quantify the activity of the enzyme in your sample.[3]
Q2: Which enzymes are compatible with H-D-Pro-Phe-Arg-pNA?
This substrate is primarily designed for high-specificity measurement of plasma kallikrein .[2][4][5] Its peptide sequence mimics the natural cleavage site for this enzyme. However, it can also be cleaved by other trypsin-like serine proteases, including certain thrombin-like enzymes, making it a valuable tool for studying various components of the coagulation and fibrinolytic systems.[6][7]
Q3: How should I prepare and store the H-D-Pro-Phe-Arg-pNA substrate?
Proper handling is critical for substrate integrity and assay reproducibility.
-
Storage of Dry Powder: The lyophilized powder (H-D-Pro-Phe-Arg-pNA 2HCl) is stable for years when stored correctly. For long-term storage, keep the vial tightly sealed at -20°C.[2]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the powder in a suitable solvent like Dimethylformamide (DMF) or an aqueous buffer (e.g., PBS, pH 7.2).[2] A typical stock concentration is 1-3 mM.
-
Stock Solution Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C. A working solution stored at 2 to 8°C is often stable for several weeks, but it is crucial to protect it from light and microbial contamination.[8]
Q4: What is a recommended starting buffer system for the assay?
A common and effective buffer system is a Tris-based buffer. A good starting point is 50 mM Tris-HCl with 100-150 mM NaCl, pH 7.8 - 8.3 .[9] The salt is included to maintain ionic strength and mimic physiological conditions. The optimal pH can be enzyme-dependent, so it is a key parameter to optimize for your specific application.
A Note on Terminology: The "pNA" in H-D-Pro-Phe-Arg-pNA stands for p-nitroanilide , the chromogenic leaving group. It should not be confused with Peptide Nucleic Acid, which is also abbreviated as PNA but is a different class of molecule used in genetic applications.[10][11]
Assay Optimization
Q5: How do I determine the optimal substrate concentration for my experiment?
To ensure your assay is measuring the true initial velocity (V₀) of the reaction and is sensitive to changes in enzyme concentration, the substrate concentration should ideally be at or above the Michaelis-Menten constant (Kₘ). The Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ).
Operating at a concentration well above the Kₘ (e.g., 5-10 times Kₘ) makes the reaction rate largely independent of the substrate concentration and directly proportional to the enzyme concentration. A detailed protocol for determining Kₘ is provided in the "Experimental Protocols" section below. Working concentrations for similar substrates are often in the range of 0.3 to 0.6 mM.[8][9]
Q6: What are the optimal temperature and pH for the reaction?
Enzyme activity is highly dependent on both pH and temperature.
-
Temperature: Most serine protease assays are run at either room temperature (25°C) or physiological temperature (37°C).[9] The key is consistency . Use a temperature-controlled plate reader or water bath to ensure all wells are at the same temperature, and avoid stacking plates during incubation, which can create thermal gradients.[12]
-
pH: The optimal pH for plasma kallikrein is typically slightly alkaline, between 7.8 and 8.5. It is highly recommended to perform a pH optimization experiment by preparing a series of buffers with varying pH values (e.g., from 7.0 to 9.0) to determine the peak activity for your specific enzyme and conditions.
Troubleshooting Guide
This guide uses a problem-and-solution format to address specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal (High absorbance in blank wells) | 1. Substrate Auto-hydrolysis: The substrate is slowly breaking down without enzyme. This is exacerbated by high pH or temperature. 2. Contaminated Reagents: The buffer or substrate solution may be contaminated with proteases or microbes.[12] 3. High Free pNA in Substrate: The substrate powder may contain a high percentage of free p-nitroaniline from manufacturing. | 1. Run a Substrate Stability Control: Incubate the substrate in assay buffer without the enzyme. If absorbance increases significantly over time, consider lowering the assay pH or temperature. 2. Use Fresh Reagents: Prepare fresh buffers using high-purity water. Filter-sterilize if necessary. Use a fresh aliquot of the substrate stock.[12] 3. Check Certificate of Analysis: Ensure your substrate has low (<0.5%) free pNA content. |
| No or Weak Signal | 1. Inactive Enzyme: The enzyme may have degraded due to improper storage or handling. 2. Presence of an Inhibitor: A component in your sample or buffer (e.g., sodium azide) may be inhibiting the enzyme. 3. Incorrect Assay Conditions: The pH, temperature, or ionic strength of the buffer may be suboptimal for enzyme activity.[13] 4. Incorrect Wavelength: The plate reader is not set to measure absorbance at 405 nm. | 1. Run a Positive Control: Always include a positive control with a known active enzyme to validate the assay components. 2. Check Buffer Components: Review all buffer components for known serine protease inhibitors. If testing samples, consider potential inhibitors within the sample matrix. 3. Re-optimize Conditions: Verify the pH of your buffer and the incubation temperature. 4. Verify Plate Reader Settings: Double-check that the absorbance is being read at 405 nm. |
| Poor Reproducibility (High %CV between replicates) | 1. Pipetting Inaccuracy: Inconsistent volumes of enzyme or substrate are being added. 2. Temperature Fluctuations: Uneven heating across the microplate.[12] 3. Inadequate Mixing: Reagents are not mixed thoroughly upon addition. | 1. Calibrate Pipettes: Ensure all pipettes are calibrated and use proper pipetting technique. 2. Ensure Thermal Uniformity: Do not stack plates. Allow the plate to equilibrate to the assay temperature before adding the final reagent to start the reaction.[12] 3. Mix Thoroughly: After adding the starting reagent (typically enzyme or substrate), briefly mix the plate on a plate shaker or by gently pipetting up and down. |
| Non-Linear Reaction Rate (Reaction curve plateaus quickly) | 1. Substrate Depletion: The enzyme concentration is too high, consuming a significant portion (>10-15%) of the substrate during the measurement period. 2. Enzyme Instability: The enzyme is losing activity under the assay conditions. 3. Product Inhibition: The cleaved peptide or pNA is inhibiting the enzyme. | 1. Dilute the Enzyme: Reduce the enzyme concentration so that the initial rate is linear for a longer period. 2. Check Enzyme Stability: Pre-incubate the enzyme in the assay buffer for the duration of the assay and then test its residual activity. 3. Use Only the Initial Rate: Calculate the reaction velocity from the initial, linear portion of the progress curve only. |
Visualized Workflows and Mechanisms
Enzymatic Reaction Pathway
Caption: Enzymatic cleavage of the chromogenic substrate.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common assay issues.
Experimental Protocols
Protocol 1: Reagent Preparation
-
Assay Buffer (50 mM Tris, 150 mM NaCl, pH 8.2):
-
Dissolve 6.057 g of Tris base and 8.766 g of NaCl in 900 mL of high-purity water.
-
Adjust the pH to 8.2 using 1 M HCl.
-
Bring the final volume to 1 L with high-purity water.
-
Store at 4°C.
-
-
Substrate Stock Solution (3 mM):
Protocol 2: Standard Kinetic Assay (96-well plate format)
-
Plate Setup: Design your plate map, including blanks, positive controls, and samples in triplicate.
-
Reagent Preparation: Allow all reagents (Assay Buffer, Substrate, Enzyme) to equilibrate to the chosen assay temperature (e.g., 25°C).
-
Add Reagents:
-
Add 170 µL of Assay Buffer to each well.
-
Add 10 µL of your enzyme sample or control to the appropriate wells. For blank wells, add 10 µL of the sample buffer.
-
-
Pre-incubation: Pre-incubate the plate at the assay temperature for 5 minutes to ensure thermal equilibrium.
-
Start Reaction: Set the plate reader to kinetic mode, measuring absorbance at 405 nm every 30-60 seconds for 15-30 minutes. Start the reaction by adding 20 µL of 3 mM substrate stock solution to all wells (final concentration will be 0.3 mM). Mix the plate immediately for 5-10 seconds.
-
Data Analysis:
-
Plot absorbance vs. time for each well.
-
Determine the slope (ΔAbs/min) from the initial linear portion of the curve.
-
Subtract the average slope of the blank wells from all other wells.
-
This final rate is proportional to the enzyme activity.
-
Protocol 3: Determination of Michaelis-Menten Constant (Kₘ)
-
Substrate Dilutions: Prepare a series of substrate dilutions in Assay Buffer. For a final assay volume of 200 µL, you might prepare 10X working stocks that range from 0.1 mM to 10 mM.
-
Assay Setup: Set up the assay as described in Protocol 2, but instead of a single substrate concentration, add 20 µL of each different substrate dilution to a set of triplicate wells. Use a fixed, low concentration of the enzyme.
-
Measure Rates: Measure the initial reaction rate (V₀ or ΔAbs/min) for each substrate concentration.
-
Data Analysis:
-
Plot the initial rate (V₀) on the y-axis against the substrate concentration ([S]) on the x-axis.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism): V = (Vₘₐₓ * [S]) / (Kₘ + [S]).
-
The software will calculate the best-fit values for Vₘₐₓ and Kₘ. This Kₘ value informs the optimal substrate concentration for future experiments.
-
References
-
Haemochrom. (n.d.). Products Chromogenic substrates. Retrieved from [Link]
-
Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]
- Karbalaei, M., et al. (2020). Peptide nucleic acid (PNA) as a novel tool in the detection and treatment of biological threatening diseases. Journal of Medical Bacteriology.
-
Gopalkrishnan, N., et al. (2017). Therapeutic Peptide Nucleic Acids: Principles, Limitations, and Opportunities. PMC - NIH. Retrieved from [Link]
-
Wang, L., et al. (2023). PNA-Pdx: Versatile Peptide Nucleic Acid-Based Detection of Nucleic Acids and SNPs. PMC - NIH. Retrieved from [Link]
-
SLS. (n.d.). ROCHE Chromozym PL. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide nucleic acid. Retrieved from [Link]
-
Gurevich, L., et al. (2002). Variability in the stability of DNA–peptide nucleic acid (PNA) single-base mismatched duplexes. PubMed Central. Retrieved from [Link]
-
Bang, N. U., & Mattler, L. E. (1977). Serine protease specificity for peptide chromogenic substrates. PubMed. Retrieved from [Link]
-
Gallimore, M. J., & Friberger, P. (1991). Chromogenic peptide substrate assays and their clinical applications. PubMed. Retrieved from [Link]
-
Liwei Peptide. (n.d.). H-D-Phe-Pip-Arg-pNA.2HCl. Retrieved from [Link]
-
Zakharova, M., et al. (2018). Thermal Stability of Peptide Nucleic Acid Complexes. PubMed Central. Retrieved from [Link]
Sources
- 1. Chromogenic substrates - Haemochrom [haemochrom.de]
- 2. caymanchem.com [caymanchem.com]
- 3. goldbio.com [goldbio.com]
- 4. biosynth.com [biosynth.com]
- 5. Bachem H-D-Pro-Phe-Arg-pNA · 2 HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. revistamedicinamilitara.ro [revistamedicinamilitara.ro]
- 11. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 12. anshlabs.com [anshlabs.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
Technical Support Center: Troubleshooting H-D-Pro-Phe-Arg-pNA 2HCl Assays
Welcome to the technical support center for H-D-Pro-Phe-Arg-pNA 2HCl assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered when using this versatile chromogenic substrate. Here, we move beyond simple protocols to explain the scientific principles behind the methodology, empowering you to resolve challenges with confidence.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the H-D-Pro-Phe-Arg-pNA 2HCl substrate and its application.
Q1: What is H-D-Pro-Phe-Arg-pNA 2HCl and how does it work?
H-D-Pro-Phe-Arg-pNA 2HCl, also known by trade names such as Chromozym® PL or as pFR-pNA, is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) molecule.[1][2] It serves as a chromogenic substrate for various serine proteases.
Mechanism of Action: The substrate is designed to mimic the natural cleavage site of certain proteases. When a target enzyme, such as plasma kallikrein, is present, it recognizes and cleaves the amide bond between the arginine (Arg) residue and the pNA group.[1] This enzymatic reaction releases free pNA, which has a distinct yellow color and a strong absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzyme's activity.[3]
Caption: Enzymatic cleavage of H-D-Pro-Phe-Arg-pNA by a serine protease to release the chromophore p-nitroaniline (pNA).
Q2: Which enzymes are compatible with H-D-Pro-Phe-Arg-pNA?
This substrate is primarily used for assaying the activity of serine proteases that exhibit trypsin-like specificity, cleaving at the carboxyl side of arginine residues. Common enzymes include:
-
Trypsin
-
Activated Hageman Factor (Factor XIIa)[4]
The selectivity of the substrate can be influenced by the assay conditions, such as pH and ionic strength.[8]
| Enzyme | Typical pH Range | Notes |
| Plasma Kallikrein | 7.8 - 8.5 | High sensitivity and specificity. |
| Plasmin | 7.4 - 8.2 | A common substrate for plasmin activity.[3][5] |
| Thrombin | 8.0 - 8.4 | Other substrates may offer higher specificity.[6] |
| Trypsin | 7.8 - 8.7 | Broadly reactive with trypsin-like proteases. |
Table 1: General pH guidelines for common enzymes assayed with H-D-Pro-Phe-Arg-pNA. Optimal conditions should be determined empirically for each specific assay.
Q3: What are the best practices for storing and handling the substrate?
Proper storage is critical to maintain the integrity and performance of H-D-Pro-Phe-Arg-pNA 2HCl.
-
Solid Form: The lyophilized powder should be stored at -20°C for long-term stability, protected from moisture and light.[1][4][9] When stored correctly, it is stable for several years.[1]
-
Stock Solutions: It is highly recommended to prepare concentrated stock solutions in a suitable solvent like dimethyl sulfoxide (DMSO) or high-purity water.[1] These stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the peptide.[9] Store aliquots at -20°C or -80°C. A substrate solution in buffer (e.g., at 3 mM) can be stable for at least two weeks when stored at 2 to 8°C, provided it is kept sterile.[5]
Q4: How should I prepare substrate solutions for my assay?
-
Equilibration: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature to prevent condensation, as the compound is hygroscopic.
-
Reconstitution: Reconstitute the powder in a high-purity solvent. For example, to create a 10 mM stock solution, dissolve 6.12 mg of H-D-Pro-Phe-Arg-pNA 2HCl (MW = 611.5 g/mol ) in 1 mL of DMSO or water. Mix thoroughly by vortexing until fully dissolved.
-
Working Solution: Dilute the stock solution into the appropriate assay buffer to the final desired concentration. The optimal working concentration typically ranges from 0.2 mM to 0.6 mM, but should be empirically determined and ideally be at or above the Michaelis-Menten constant (Km) for the enzyme under your specific assay conditions.[5]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during H-D-Pro-Phe-Arg-pNA 2HCl assays.
Issue 1: High Background Absorbance
Q: My blank or negative control wells (without enzyme) show a high or rapidly increasing absorbance at 405 nm. What's causing this and how can I fix it?
A high background signal, also known as a high "blank" reading, can mask the true enzymatic signal and reduce the assay's sensitivity.[10][11] This issue often stems from non-enzymatic release of pNA or contamination.
-
Cause A: Substrate Auto-hydrolysis
-
Explanation: The substrate can spontaneously hydrolyze, especially under non-optimal conditions such as extreme pH or high temperatures, releasing pNA without any enzymatic activity.[10]
-
Solutions:
-
Verify Buffer pH: Ensure your assay buffer pH is within the optimal range for both the enzyme and substrate stability (typically pH 7.4-8.4).
-
Fresh Substrate: Prepare the substrate working solution fresh for each experiment from a frozen stock. Avoid using old or improperly stored solutions.[12]
-
Temperature Control: Incubate your assay at a consistent, controlled temperature. Avoid excessively high temperatures unless required for the specific enzyme, and even then, validate the effect on the blank.
-
Run a Substrate Stability Control: Incubate the substrate in the assay buffer under the exact experimental conditions (time, temperature) without any enzyme. A significant increase in absorbance indicates auto-hydrolysis.
-
-
-
Cause B: Reagent Contamination
-
Explanation: One or more of your reagents (buffer, water, or even the substrate itself) may be contaminated with extraneous proteases.[10][12]
-
Solutions:
-
Use High-Purity Reagents: Always use sterile, protease-free water and high-purity buffer components.
-
Test Individual Components: Systematically test each reagent by incubating it with the substrate to identify the source of contamination.
-
Filter Sterilize: Consider filtering your final assay buffer through a 0.22 µm filter to remove microbial contaminants that could be a source of proteases.
-
-
Caption: A logical workflow for diagnosing the cause of high background signal in the assay.
Issue 2: Low or No Enzyme Activity
Q: I'm not observing a significant increase in absorbance over time after adding my enzyme. What are the potential reasons?
A low or absent signal suggests a problem with the enzyme's activity or the assay conditions.
-
Cause A: Inactive Enzyme
-
Explanation: The enzyme may have lost activity due to improper storage, handling, or repeated freeze-thaw cycles.
-
Solutions:
-
Check Storage: Verify that the enzyme has been stored at the correct temperature and is within its expiration date.
-
Aliquot Enzyme: Upon receipt, aliquot the enzyme into single-use volumes to avoid repeated freeze-thaw cycles.
-
Positive Control: Run a positive control with a known active batch of the enzyme or a different, reliable protease to confirm the assay setup is working.
-
-
-
Cause B: Suboptimal Assay Conditions
-
Explanation: The enzyme's activity is highly dependent on pH, temperature, and substrate concentration.[8] If these are not optimal, the reaction rate will be low.
-
Solutions:
-
pH and Temperature Optimization: Consult literature for the specific enzyme's optimal pH and temperature and adjust your assay buffer and incubation conditions accordingly.
-
Substrate Concentration: The substrate concentration might be too low (far below the Km), limiting the reaction rate. Perform a substrate titration experiment to determine the Km and use a concentration of at least 2-5 times the Km for optimal activity measurement.
-
-
-
Cause C: Presence of Inhibitors
-
Explanation: Your sample or one of the assay reagents might contain an inhibitor of the enzyme. This is a common issue in complex biological samples like serum or plasma.[13][14]
-
Solutions:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[13]
-
Spike-in Control: Spike a known amount of active enzyme into your sample. If the activity is lower than expected compared to the enzyme in buffer alone, an inhibitor is likely present.
-
Reagent Purity: Ensure buffer components (e.g., salts, chelators) are not inhibiting the enzyme. For example, EDTA would inhibit metalloproteases, but this is less of a concern for the serine proteases typically used with this substrate.
-
-
Issue 3: Non-Linear Reaction Progress Curves
Q: My plot of absorbance versus time starts to plateau or curve downwards quickly. Why is this happening?
The initial phase of the reaction should be linear (a straight line), representing the initial velocity (V₀).[15] A non-linear curve indicates that the reaction rate is changing during the measurement period.[16]
-
Cause A: Substrate Depletion
-
Explanation: If the enzyme concentration is too high or the substrate concentration is too low, the substrate is consumed rapidly. As the substrate concentration drops, the reaction slows down, causing the curve to plateau.[15]
-
Solutions:
-
Reduce Enzyme Concentration: Perform a dilution series of your enzyme to find a concentration that results in a linear rate for the desired assay duration.
-
Increase Substrate Concentration: Ensure the substrate concentration is not limiting (ideally ≥5x Km).
-
Shorten Measurement Time: Calculate the initial rate from the very beginning of the reaction, before the curve begins to flatten. A good rule of thumb is to use data from the time it takes to consume less than 10-15% of the substrate.[17]
-
-
-
Cause B: Enzyme Instability or Product Inhibition
-
Explanation: The enzyme may be unstable under the assay conditions and lose activity over time. Alternatively, the products of the reaction (the cleaved peptide or pNA) may be inhibiting the enzyme.
-
Solutions:
-
Assess Enzyme Stability: Pre-incubate the enzyme in the assay buffer without substrate for the duration of the assay. Then, initiate the reaction and see if the activity is reduced. If so, consider adding stabilizing agents like BSA or glycerol, if they don't interfere with the assay.
-
Focus on Initial Velocity: The most reliable method is to use only the initial linear portion of the progress curve to calculate the reaction rate.[17][18] Modern plate readers and kinetics software can calculate this initial rate automatically.
-
-
Caption: Comparison of an ideal linear reaction curve with a non-linear curve and its potential causes.
Issue 4: Poor Reproducibility
Q: I'm seeing high variability between my replicate wells. How can I improve the consistency of my assay?
Poor reproducibility, or high coefficient of variation (%CV), can invalidate your results.[13] It often points to technical errors in the assay setup.
-
Cause A: Pipetting Inaccuracy
-
Explanation: Small errors in pipetting, especially with enzyme or inhibitor solutions, can lead to large variations in the final results.[13]
-
Solutions:
-
Calibrate Pipettes: Ensure all pipettes are properly calibrated and functioning correctly.
-
Proper Technique: Use appropriate pipetting techniques (e.g., reverse pipetting for viscous solutions) and ensure tips are securely fitted.
-
Volume Choice: Avoid pipetting very small volumes (<5 µL). It is better to prepare a larger volume of a more dilute solution and dispense a larger volume.
-
-
-
Cause B: Inadequate Mixing
-
Explanation: If reagents are not mixed thoroughly in the well, the reaction will not start uniformly, leading to variable rates.
-
Solutions:
-
Mix Gently: After adding the final reagent (usually the enzyme or substrate to start the reaction), gently mix the contents of the plate on an orbital shaker for a few seconds. Avoid splashing or cross-contamination.
-
Pipette Mixing: When adding the final reagent, you can gently pipette up and down a few times to ensure mixing.
-
-
-
Cause C: Temperature Gradients
-
Explanation: Uneven temperature across the microplate can cause wells on the edges to react at a different rate than wells in the center.
-
Solutions:
-
Pre-incubation: Pre-incubate all reagents and the microplate at the desired assay temperature before starting the reaction.[3]
-
Plate Reader Temperature Control: Use a plate reader with reliable and uniform temperature control.
-
-
References
-
Sirius Genomics. (2025, September 2). Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. Retrieved from [Link]
-
ARP American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, April 1). Analyzing Kinetic Binding Data - Assay Guidance Manual. Retrieved from [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study. Retrieved from [Link]
-
ResearchGate. (2017, August 13). How to determine initial velocity when the product graph is not linear in the initial time window?. Retrieved from [Link]
-
Friberger, P. (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates. Retrieved from [Link]
-
BioKin, Ltd. (n.d.). Enzyme kinetics: Analysis of reaction progress. Retrieved from [Link]
-
SLS. (n.d.). ROCHE Chromozym PL | 10378461001 | MERCK THIRD PARTY. Retrieved from [Link]
-
Liwei Peptide. (n.d.). H-D-Phe-Pip-Arg-pNA.2HCl. Retrieved from [Link]
-
Chandler, W. L., & Roshal, M. (2009). Optimization of plasma fluorogenic thrombin-generation assays. American Journal of Clinical Pathology, 132(2), 169-179. Retrieved from [Link]
-
G. A. A. et al. (2016). Optimization of the thrombin generation test components to measure potency of factor VIII concentrates. Haemophilia, 22(5), 780-789. Retrieved from [Link]
-
Fareed, J., et al. (n.d.). Serine protease specificity for peptide chromogenic substrates. Methods in Enzymology. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, October 16). A review of commercially available thrombin generation assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Comparison of clot-based and chromogenic assay for the determination of protein c activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Protease Assays - Assay Guidance Manual. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). H-D-Pro-Phe-Arg-pNA · 2 HCl - Bachem AG. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A High Affinity, Antidote-Controllable Prothrombin and Thrombin-Binding RNA Aptamer Inhibits Thrombin Generation and Thrombin Activity. Retrieved from [Link]
-
Teien, A. N., & Lie, M. (1978). Assay of plasma heparin using thrombin and the chromogenic substrate H-D-Phe-Pip-Arg-pNA (S-2238). Thrombosis Research, 13(2), 285-288. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Bachem H-D-Pro-Phe-Arg-pNA · 2 HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biosynth.com [biosynth.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of plasma heparin using thrombin and the chromogenic substrate H-D-Phe-Pip-Arg-pNA (S-2238) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diapharma.com [diapharma.com]
- 9. Purchase Directly from H-D-Phe-Pip-Arg-pNA.2HCl | China H-D-Phe-Pip-Arg-pNA.2HCl Supplies [liwei-peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arp1.com [arp1.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. siriusgenomics.com [siriusgenomics.com]
- 14. Comparison of clot-based and chromogenic assay for the determination of protein c activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biokin.com [biokin.com]
- 17. researchgate.net [researchgate.net]
- 18. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
h-d-Pro-phe-arg-pna 2 hcl stability and storage recommendations
Welcome to the technical support guide for H-D-Pro-Phe-Arg-pNA 2HCl (pFR-pNA), a chromogenic substrate primarily used for assaying plasma kallikrein and other related serine proteases.[1][2] This guide is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and successful application of this reagent in your experiments.
As Senior Application Scientists, we understand that the integrity of your reagents is paramount for reproducible and reliable data. This document synthesizes technical data with field-proven insights to help you navigate common challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of H-D-Pro-Phe-Arg-pNA 2HCl.
What is the recommended storage condition for solid H-D-Pro-Phe-Arg-pNA 2HCl?
For long-term stability, the lyophilized powder should be stored at -20°C or colder (<-15°C is also acceptable).[1][3][4] The dihydrochloride salt form of this peptide is hygroscopic. To prevent moisture uptake, which can lead to hydrolysis and degradation, it is critical to store it in a tightly sealed container, preferably within a desiccator. When properly stored as a solid, the substrate is stable for at least four years.[1]
How should I prepare stock solutions?
Preparing a stable and accurate stock solution is the first critical step in any assay.
-
Choice of Solvent: The choice of solvent depends on your experimental buffer system.
-
Reconstitution Protocol:
-
Allow the vial of the solid substrate to equilibrate to room temperature before opening. This is a crucial step to prevent condensation from forming on the cold powder, which introduces moisture.
-
Add the desired volume of solvent to the vial to achieve your target concentration.
-
Vortex gently or sonicate briefly in an ultrasonic bath to ensure complete dissolution.[6] For aqueous solutions, warming to 37°C can aid solubility.[6]
-
What is the stability of H-D-Pro-Phe-Arg-pNA 2HCl in solution, and how should it be stored?
Solution stability is lower than solid-state stability and is highly dependent on storage conditions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution is detrimental to the peptide's integrity and should be avoided.[7] This can cause pH shifts in the microenvironment as the buffer salts freeze, leading to acid or base-catalyzed hydrolysis of the peptide bonds.
-
Aliquoting Strategy: The most effective strategy to maintain solution integrity is to create single-use aliquots. Immediately after preparing your stock solution, dispense it into low-protein-binding microcentrifuge tubes and store them at -20°C or -80°C.
-
Light Sensitivity: The p-nitroanilide (pNA) group is light-sensitive.[7] Both stock solutions and the solid powder should be protected from direct light to prevent photodegradation, which can lead to increased background signal. Use amber vials or wrap tubes in aluminum foil.
Data Summary: Storage & Stability Recommendations
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid Powder | -20°C or colder | ≥ 4 years[1] | Store in a desiccator; avoid moisture. |
| Stock Solution (Organic) | -20°C or colder | 1-3 months | Aliquot to avoid freeze-thaw cycles; protect from light. |
| Stock Solution (Aqueous) | -20°C or colder | 1-2 weeks | Prone to hydrolysis; aliquot for single use; protect from light. |
| Working Solution (in Assay Buffer) | 2-8°C | Prepare fresh daily | Stability is lowest at working dilution; use immediately. |
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: High background signal in my assay wells (even without enzyme).
Potential Cause 1: Spontaneous Hydrolysis
-
Causality: The amide bond linking the peptide to the p-nitroanilide (pNA) group can undergo spontaneous hydrolysis, releasing the yellow pNA chromophore. This process is accelerated by non-optimal pH conditions (highly acidic or alkaline) and elevated temperatures.
-
Recommended Solution:
-
Prepare Fresh Working Solutions: Always prepare your working dilution of the substrate immediately before use. Do not store the substrate in its final assay buffer for extended periods.
-
Verify Buffer pH: Ensure your assay buffer pH is stable and within the optimal range for your enzyme (typically near neutral pH for plasma kallikrein).
-
Run a "Substrate Only" Control: In every experiment, include control wells containing only the assay buffer and the substrate. The absorbance change in these wells over time represents your background rate and should be subtracted from all other readings.
-
Potential Cause 2: Contamination
-
Causality: Contamination of your substrate stock, buffer, or pipette tips with proteases (from microbial sources or cross-contamination) can lead to enzymatic cleavage and high background.
-
Recommended Solution:
-
Use Sterile Technique: Prepare solutions using sterile, filtered buffers and sterile labware.
-
Test for Contamination: Prepare a fresh stock solution from a new vial of solid substrate. If the background issue disappears, your previous stock was likely contaminated. Discard it.
-
Issue 2: My experimental results are inconsistent and not reproducible.
Potential Cause 1: Inaccurate Substrate Concentration
-
Causality: The most common source of irreproducibility is inconsistent substrate concentration, often stemming from improper storage of stock solutions. Repeated freeze-thaw cycles degrade the substrate, lowering its effective concentration in each subsequent experiment.[7]
-
Recommended Solution:
-
Implement Aliquoting: As described in the FAQs, prepare single-use aliquots from a freshly made stock solution. For each experiment, thaw a new aliquot.
-
Perform Concentration Check: If you suspect your stock solution has degraded, its concentration can be verified spectrophotometrically. H-D-Pro-Phe-Arg-pNA has a maximum absorbance (λmax) at 312 nm.[1]
-
Potential Cause 2: Substrate Precipitation
-
Causality: If the concentration of the substrate in the final assay buffer exceeds its solubility limit, it will precipitate. This is more common when an organic stock solution (like DMSO) is diluted into an aqueous buffer.
-
Recommended Solution:
-
Optimize Dilution: Ensure the final concentration of the organic solvent in your assay is low (typically <1-5%) to maintain substrate solubility.
-
Visual Inspection: Before starting the reaction, visually inspect the assay plate or cuvette for any signs of precipitation.
-
Solubility Test: Perform a simple solubility test by preparing the substrate at its final working concentration in the assay buffer and observing it over the planned experiment duration.
-
Visual Workflow: Best Practices for Substrate Handling
The following diagram outlines the validated workflow for preparing and storing H-D-Pro-Phe-Arg-pNA 2HCl to ensure maximum stability and reproducibility.
Caption: Recommended workflow for H-D-Pro-Phe-Arg-pNA 2HCl preparation.
Visual Guide: Troubleshooting Logic
This decision tree can help diagnose the root cause of common experimental problems.
Caption: A troubleshooting decision tree for common assay issues.
References
-
HD-Phe-Pip-Arg-pNA.2HCl - Liwei Peptide. Liwei Peptide. [Link]
-
H-D-Pro-Phe-Arg-pNA · 2 HCl - Bachem AG. Cambridge Bioscience. [Link]
-
H-D-Pro-Phe-Arg-pNA . 2 HCl - GlpBio. GlpBio. [Link]
-
H-D-Pro-Phe-Arg-pNA . 2 HCl. Shanghai Yiyan Biotechnology Co., Ltd. [Link]
-
A stable metabolite, Arg-Pro-Pro-Gly-Phe, of bradykinin in the degradation pathway in human plasma. PubMed. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Bachem H-D-Pro-Phe-Arg-pNA · 2 HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. shop.bachem.com [shop.bachem.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. H-D-Pro-Phe-Arg-pNA . 2 HCl - 上海一研生物科技有限公司 [m.elisa-research.com]
- 7. Purchase Directly from H-D-Phe-Pip-Arg-pNA.2HCl | China H-D-Phe-Pip-Arg-pNA.2HCl Supplies [liwei-peptide.com]
Technical Support Center: Ensuring the Stability of H-D-Pro-Phe-Arg-pNA 2HCl Solutions
Welcome to the technical support center for H-D-Pro-Phe-Arg-pNA 2HCl (pFR-pNA), a chromogenic substrate critical for the kinetic analysis of plasma kallikrein and other serine proteases.[1] As researchers, scientists, and drug development professionals, the integrity of your reagents is paramount to the validity of your experimental data. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent the degradation of your H-D-Pro-Phe-Arg-pNA 2HCl solutions, ensuring reliable and reproducible results.
Understanding the Molecule: Why Stability Matters
H-D-Pro-Phe-Arg-pNA is a synthetic tripeptide covalently linked to a p-nitroanilide (pNA) chromophore. Enzymatic cleavage of the amide bond between arginine and pNA by proteases like plasma kallikrein releases the yellow pNA molecule, which can be quantified spectrophotometrically at approximately 405 nm.[2] The rate of pNA release is directly proportional to the enzyme's activity.
However, the very bond designed for enzymatic cleavage is also susceptible to spontaneous, non-enzymatic degradation. This degradation leads to the release of free pNA, resulting in a high background signal, reduced assay sensitivity, and inaccurate kinetic measurements. This guide will walk you through the primary degradation pathways and provide actionable strategies to maintain the stability and integrity of your substrate solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions regarding the stability of H-D-Pro-Phe-Arg-pNA 2HCl solutions.
Storage and Handling
Q1: What are the optimal storage conditions for lyophilized H-D-Pro-Phe-Arg-pNA 2HCl?
For long-term stability, lyophilized H-D-Pro-Phe-Arg-pNA 2HCl should be stored at -20°C or -80°C in a tightly sealed container to protect it from moisture.[2] The powdered form is generally stable for years under these conditions. Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease the long-term stability of the solid peptide.
Q2: I've prepared a stock solution. How should I store it?
Stock solutions are significantly less stable than the lyophilized powder. The best practice is to prepare a concentrated stock solution, aliquot it into single-use volumes, and store these aliquots at -20°C or -80°C. This strategy minimizes freeze-thaw cycles, which are detrimental to the peptide's stability.
Q3: Why are repeated freeze-thaw cycles a problem?
Repeated freeze-thaw cycles can compromise the stability of your peptide solution through several mechanisms:
-
Aggregation: As the solution freezes, ice crystals can form, concentrating the peptide and promoting the formation of aggregates.
-
pH Shifts: The pH of certain buffer systems, notably phosphate buffers, can shift dramatically upon freezing, which can accelerate degradation.
-
Accelerated Chemical Degradation: Temperature fluctuations can provide the energy needed to speed up degradation pathways like hydrolysis and oxidation.
Q4: How long can I expect my frozen stock solutions to be stable?
When prepared correctly and stored in single-use aliquots at -20°C or below, a 4 mmol/L solution of H-D-Pro-Phe-Arg-pNA in water can be stable for over six months.[3] However, stability is also dependent on the buffer system and the absence of microbial contamination. For critical experiments, using freshly prepared solutions is always the best practice.
Solution Preparation and Assay Conditions
Q5: What is the best solvent for preparing my stock solution?
For initial reconstitution, high-purity, sterile distilled water is often sufficient. Some protocols may suggest using a small amount of an organic solvent like DMSO to ensure complete dissolution before further dilution into your aqueous assay buffer. Always consult the manufacturer's specific recommendations.
Q6: I'm observing a high background signal in my assay, even in the negative control wells. What's causing this?
A high background signal is a common problem and is often a direct indicator of substrate degradation. The primary cause is the spontaneous, non-enzymatic release of p-nitroaniline, a process known as autohydrolysis. Several factors can contribute to this:
-
Sub-optimal pH: The amide bond linking the peptide to the pNA moiety is susceptible to hydrolysis, especially at acidic or alkaline pH. Prolonged exposure to pH levels above 8.0 should be avoided.
-
Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Contamination: Your reagents (buffer, water, or even the enzyme stock) could be contaminated with other proteases that are cleaving the substrate.
-
Light Exposure: The p-nitroanilide group can be susceptible to photodegradation, especially upon exposure to UV light.
Q7: How can I minimize autohydrolysis and reduce my background signal?
To minimize autohydrolysis, adhere to the following best practices:
-
Optimize pH: Maintain your assay buffer within a neutral pH range (ideally between 7.0 and 8.0). A commonly used buffer for plasma kallikrein assays is 50 mM Tris-HCl, pH 7.8.[4]
-
Control Temperature: Perform your assays at a consistent, controlled temperature. While enzymatic reactions are often run at 37°C, be aware that this will also increase the rate of spontaneous hydrolysis compared to room temperature.
-
Prepare Fresh Solutions: Prepare your working substrate solutions fresh for each experiment from a properly stored, frozen stock.
-
Protect from Light: Store stock and working solutions in amber vials or cover them with aluminum foil to protect them from light.
-
Run Proper Controls: Always include a "substrate only" control (substrate in assay buffer without enzyme) to measure the rate of autohydrolysis under your specific assay conditions. This background rate can then be subtracted from the rates of your experimental wells.
Q8: Can my choice of buffer impact the stability of the substrate?
Yes, the buffer system can influence stability. While Tris-HCl is a common choice, be aware of its temperature-dependent pH. Phosphate buffers, while providing good buffering capacity, can sometimes chelate metal ions and, as mentioned, experience significant pH shifts upon freezing. It is advisable to test the stability of your substrate in your chosen buffer system by monitoring the background signal over time.
Understanding the Degradation Pathways
A deeper understanding of the chemical mechanisms behind degradation can help in designing more robust experiments.
Hydrolysis of the p-Nitroanilide Bond
This is the most common degradation pathway for chromogenic substrates. The amide bond linking the arginine residue to the p-nitroanilide group can be cleaved by water, a reaction that is catalyzed by both acid and base.
Caption: Spontaneous hydrolysis of H-D-Pro-Phe-Arg-pNA.
This reaction is the primary cause of high background signals in enzymatic assays. The rate of this reaction is significantly influenced by pH and temperature.
Oxidation of Amino Acid Residues
The H-D-Pro-Phe-Arg-pNA peptide contains two amino acid residues that are particularly susceptible to oxidation: Proline and Arginine.
-
Arginine: The guanidinium group of arginine can be oxidized by reactive oxygen species (ROS), potentially leading to the formation of glutamic semialdehyde.
-
Proline: The cyclic structure of proline can also be a target for oxidation.
Oxidation can alter the peptide's structure, potentially affecting its recognition and cleavage by the target enzyme.
Caption: Oxidation of amino acid residues in H-D-Pro-Phe-Arg-pNA.
To minimize oxidation, it is important to use high-purity water for solutions and to minimize the exposure of solutions to atmospheric oxygen, especially for long-term storage.
Photodegradation
The p-nitroanilide chromophore is an aromatic nitro compound, which can be susceptible to degradation upon exposure to light, particularly in the UV spectrum. This can lead to a loss of signal over time.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
-
Equilibration: Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator for at least 20 minutes. This prevents moisture condensation.
-
Reconstitution: Reconstitute the lyophilized powder in high-purity, sterile water or another solvent as recommended by the manufacturer to a convenient stock concentration (e.g., 10 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquoting: Immediately after reconstitution, divide the stock solution into single-use aliquots in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid thawing leftover solution.
-
Storage: Store the aliquots at -20°C for short-term storage (up to a few months) or at -80°C for long-term storage. Protect from light by storing in a dark box or wrapping tubes in aluminum foil.
Protocol 2: Troubleshooting High Background Signal
-
Prepare a "No Enzyme" Control: In your assay plate, prepare wells containing only the assay buffer and the final working concentration of the H-D-Pro-Phe-Arg-pNA 2HCl substrate.
-
Incubate Under Assay Conditions: Incubate this plate under the same conditions as your main experiment (temperature and time).
-
Measure Absorbance: Read the absorbance at 405 nm. This reading represents your background signal due to autohydrolysis.
-
Analyze the Results:
-
If the background is high but stable: Subtract this background absorbance from all your experimental wells.
-
If the background is high and variable: This indicates a significant stability issue. Re-evaluate your assay conditions (pH, buffer choice) and ensure your reagents are not contaminated. Prepare fresh substrate solutions and repeat the test.
-
Caption: Troubleshooting workflow for high background signal.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| Storage (Lyophilized) | -20°C or -80°C, desiccated. | Prevents hydrolysis and degradation. |
| Storage (Solution) | Single-use aliquots at -20°C or -80°C. | Minimizes freeze-thaw cycles which can cause aggregation and degradation. |
| pH | Maintain solutions between pH 7.0 and 8.0. Avoid pH > 8.0. | Minimizes acid- and base-catalyzed hydrolysis of the pNA amide bond. |
| Temperature | Use the lowest feasible temperature for your assay. Store frozen. | Reduces the rate of all chemical degradation pathways. |
| Light Exposure | Protect from light, especially UV. Use amber vials or foil. | Prevents photodegradation of the p-nitroanilide chromophore. |
| Buffer Choice | Use high-purity buffers. Be aware of buffer-specific effects (e.g., pH shifts in phosphate buffer upon freezing). | Ensures a stable chemical environment and avoids introduction of contaminants. |
| Handling | Equilibrate lyophilized powder to room temperature before opening. Prepare working solutions fresh. | Prevents moisture condensation and ensures substrate integrity for assays. |
By adhering to these guidelines, you can significantly extend the shelf-life of your H-D-Pro-Phe-Arg-pNA 2HCl solutions and ensure the generation of high-quality, reproducible data in your research.
References
- Ganesh, K., & Bar-Shavit, R. (2021). Peptide nucleic acid-metal complex conjugates: facile modulation of PNA-DNA duplex stability. PubMed.
- Chromogenix. (n.d.). S-2302TM.
- Cayman Chemical. (n.d.). D-Pro-Phe-Arg-pNA (hydrochloride) (CAS 62354-56-7).
- Clotting, C. P. S. A. A. T. C. A. (n.d.).
- Ganesh, K., & Bar-Shavit, R. (2024). Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes. PubMed.
- Fernandez-Lorente, G., et al. (n.d.). The Effects of Buffer Nature on Immobilized Lipase Stability Depend on Enzyme Support Loading. MDPI.
- Ito, R., et al. (n.d.).
- Microchem Laboratory. (n.d.).
- CD Formulation. (n.d.). Proteins & Peptides Stability Testing.
- Om, K., et al. (2018).
- Haemochrom. (n.d.).
- Alphalyse. (n.d.).
- Endotell AG. (n.d.). Plasma Prekallikrein Method Sheet.
- Lauk, U., & Sigel, R. K. (2017). A stability concept for metal ion coordination to single-stranded nucleic acids and affinities of individual sites. PubMed.
- Kumar, S., et al. (n.d.). Effect of Different Buffer Components on IgG4 Stability.
- Ganesh, K., & Bar-Shavit, R. (2024). Impact of charges on the hybridization kinetics and thermal stability of PNA duplexes. Org Biomol Chem.
- DiaPharma. (n.d.).
- Gauto, D. F., et al. (2019).
- ResearchGate. (2025).
- Waterman, K. C., et al. (2017). Accelerated Stability Modeling for Peptides: a Case Study with Bacitracin. PubMed.
- Rajagopal, S., & Patel, D. J. (n.d.).
- Scherm, D., et al. (2018).
- Hakim, A. R., et al. (n.d.). Stability of phosphate buffer pH 7-8.5 (a) and tris-HCl buffer pH 6-7.5 (b).
- G-Zen, F. P., et al. (n.d.). pH-rate profile of cyproase I. Hydrolysis of the model peptide...
- Bachem. (n.d.). H-D-Pro-Phe-Arg-pNA · 2 HCl.
- ResearchGate. (n.d.). The influence of sodium phosphate buffer on the stability of various proteins: Insights into protein-buffer interactions.
- BenchChem. (2025). A Researcher's Guide: Tris vs.
- ResearchGate. (2025).
- Alibrandi, G., et al. (2025). Variable pH kinetics: An easy determination of pH-rate profile.
Sources
Technical Support Center: Navigating Protease Assays with H-D-Pro-Phe-Arg-pNA (S-2302)
Welcome to the technical support center for the chromogenic substrate H-D-Pro-Phe-Arg-pNA (S-2302). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring the integrity and success of your research.
Understanding the Specificity of H-D-Pro-Phe-Arg-pNA
H-D-Pro-Phe-Arg-pNA is a chromogenic substrate primarily designed for the quantitative determination of plasma kallikrein activity.[1][2] It is also sensitive to other serine proteases of the contact activation and coagulation systems, namely Factor XIa (FXIa) and Factor XIIa (FXIIa). The substrate mimics the natural cleavage site for these enzymes, and upon hydrolysis, releases the chromophore p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.[1]
While H-D-Pro-Phe-Arg-pNA is a valuable tool, its utility can be compromised by interference from non-target proteases that may be present in complex biological samples. Understanding the potential for this cross-reactivity is the first step in robust assay design and troubleshooting.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during chromogenic assays using H-D-Pro-Phe-Arg-pNA in a question-and-answer format.
Q1: My negative control (no enzyme) shows a high background signal. What could be the cause?
A high background signal can arise from several factors:
-
Substrate Autohydrolysis: While generally stable, prolonged incubation at non-optimal pH or elevated temperatures can lead to spontaneous breakdown of the substrate.
-
Reagent Contamination: Buffers, water, or other reagents may be contaminated with environmental proteases.
-
Sample-Induced Non-Enzymatic Hydrolysis: Components in your test sample might directly react with the substrate.
Troubleshooting Steps:
-
Assess Substrate Stability: Incubate H-D-Pro-Phe-Arg-pNA in your assay buffer under the exact experimental conditions (temperature, time) without any enzyme. A significant increase in absorbance at 405 nm indicates autohydrolysis.
-
Verify Reagent Purity: Prepare fresh buffers with high-purity water and sterile-filter them.
-
Run a "Sample Minus Enzyme" Control: To test for sample-specific effects, incubate your sample with the substrate in the absence of the target enzyme.
Q2: I suspect my results are artificially high due to a contaminating protease. How can I identify the interfering enzyme?
The most likely culprits for interference are other serine proteases with similar substrate specificities, such as thrombin, plasmin, and trypsin. Identifying the specific interferent requires a systematic approach using selective inhibitors.
dot graph TD { A[High Activity Observed] --> B{Is it the target enzyme?}; B -->|Yes| C[Proceed with analysis]; B -->|No/Unsure| D{Add specific inhibitors}; D --> E[Test with Aprotinin (low concentration)]; E --> F{Activity Inhibited?}; F -->|Yes| G[Plasmin Interference Likely]; F -->|No| H[Test with Aprotinin (high concentration)]; H --> I{Activity Inhibited?}; I -->|Yes| J[Kallikrein Interference Likely]; I -->|No| K[Test with Corn Trypsin Inhibitor (CTI)]; K --> L{Activity Inhibited?}; L -->|Yes| M[Factor XIIa Interference Likely]; L -->|No| N[Consider other proteases or assay artifacts]; }
Workflow for Identifying Interfering Proteases
Q3: How can I differentiate between the activities of plasma kallikrein, FXIa, and FXIIa?
This is a critical question, as H-D-Pro-Phe-Arg-pNA is a substrate for all three. The use of specific inhibitors is the most effective strategy:
-
Corn Trypsin Inhibitor (CTI): CTI is a potent and specific inhibitor of Factor XIIa.[3][4][5][6] It can also inhibit FXIa, but with a much higher Ki.[7]
-
Aprotinin: This inhibitor has a broad spectrum of activity against serine proteases. Importantly, the concentration of aprotinin required to inhibit different proteases varies, allowing for some level of differentiation. Approximately 50 KIU/mL of aprotinin is needed to inhibit plasmin, while about 200 KIU/mL is required for plasma kallikrein.[3][8]
By strategically using these inhibitors, you can dissect the contributions of each enzyme to the overall observed activity.
Experimental Protocols
Here are detailed protocols to help you troubleshoot and validate your assays.
Protocol 1: Screening for Interfering Proteases Using Inhibitors
This protocol will help you determine if thrombin, plasmin, or other serine proteases are contributing to the hydrolysis of H-D-Pro-Phe-Arg-pNA in your sample.
Materials:
-
H-D-Pro-Phe-Arg-pNA (S-2302)
-
Your sample containing the protease activity of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, 150 mM NaCl)
-
Aprotinin (stock solution in water)
-
Corn Trypsin Inhibitor (CTI) (stock solution in buffer)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Plate: In a 96-well plate, set up the following conditions in triplicate:
-
Control: Sample + Assay Buffer
-
Plasmin Inhibition: Sample + Aprotinin (final concentration ~50 KIU/mL)
-
Kallikrein Inhibition: Sample + Aprotinin (final concentration ~200 KIU/mL)
-
FXIIa Inhibition: Sample + CTI (final concentration ~25 µg/mL)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.
-
Initiate Reaction: Add H-D-Pro-Phe-Arg-pNA to all wells to a final concentration of 0.2-1.0 mM.
-
Measure Activity: Immediately begin reading the absorbance at 405 nm in kinetic mode for 15-30 minutes.
-
Analyze Data: Compare the reaction rates (ΔA/min) of the inhibitor-treated wells to the control. A significant reduction in rate in the presence of a specific inhibitor points to the presence of the corresponding interfering protease.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Inhibitor Screening Workflow
Protocol 2: Determining Kinetic Parameters (Km and Vmax)
Understanding the kinetic parameters of your target enzyme and any potential contaminants with H-D-Pro-Phe-Arg-pNA can provide valuable insights.
Materials:
-
Purified enzyme (target or suspected contaminant)
-
H-D-Pro-Phe-Arg-pNA (S-2302)
-
Assay Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Substrate Dilutions: Prepare a series of dilutions of H-D-Pro-Phe-Arg-pNA in assay buffer, typically ranging from 0.1x to 10x the expected Km.
-
Enzyme Preparation: Dilute the enzyme to a concentration that gives a linear reaction rate for at least 10 minutes.
-
Reaction Setup: In a microplate, add the substrate dilutions and assay buffer.
-
Initiate Reaction: Add the enzyme to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the progress curve.
-
Plot V₀ versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Data Presentation
The following table summarizes known and estimated kinetic parameters for the hydrolysis of H-D-Pro-Phe-Arg-pNA by various serine proteases. Note that experimental conditions can significantly affect these values.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Source(s) |
| Human Plasma Kallikrein | 200 | Not Reported | Not Reported | [2] |
| Human Thrombin | Variable | Variable | Variable | [9][10] |
| Human Plasmin | Variable | Variable | Variable | [9] |
| Bovine Trypsin | Variable | Variable | Variable | [9] |
Concluding Remarks
The successful use of H-D-Pro-Phe-Arg-pNA hinges on a thorough understanding of its specificity and the potential for off-target effects. By employing a systematic troubleshooting approach, utilizing specific inhibitors, and carefully validating your assay, you can ensure the generation of accurate and reliable data. This guide provides a framework for addressing common challenges, but always remember that careful experimental design and critical data interpretation are your most powerful tools.
References
- Gallimore, M. J., Fuhrer, G., Heller, W., & Hoffmeister, H. E. (1989). Augmentation of kallikrein and plasmin inhibition capacity by aprotinin using a new assay to monitor therapy. Advances in Experimental Medicine and Biology, 247B, 55-60.
- Wachtfogel, Y. T., Pixley, R. A., Kucich, U., Abrams, W., Weinbaum, G., Schapira, M., & Colman, R. W. (1986). Aprotinin inhibits plasmin-induced platelet activation.
- Fritz, H., & Wunderer, G. (1983). Biochemistry and applications of aprotinin, the kallikrein inhibitor from bovine organs. Arzneimittel-Forschung, 33(4), 479-494.
- Levy, J. H. (2004). Aprotinin: A pharmacologic overview. Orthopedics, 27(6 Suppl), s659-s663.
-
Bio-Connect. (n.d.). Corn Trypsin Inhibitor from Haematologic Technologies. Retrieved from [Link]
- Mattler, L. E., & Bang, N. U. (1977). Serine protease specificity for peptide chromogenic substrates. Thrombosis and Haemostasis, 38(4), 776-792.
- Stone, S. R., Betz, A., & Hofsteenge, J. (1991). Mechanistic studies on thrombin catalysis. Biochemistry, 30(41), 9841-9848.
- van der Hilst, J. C., van Mourik, J. A., & Büller, H. R. (2014). The effect of corn trypsin inhibitor and inhibiting antibodies for FXIa and FXIIa on coagulation of plasma and whole blood. Journal of Thrombosis and Haemostasis, 12(10), 1678-1686.
-
CoaChrom Diagnostica. (n.d.). CoaChrom® Aprotinin. Retrieved from [Link]
-
ResearchGate. (n.d.). Corn trypsin inhibitor (CTI) substitutions affect inhibition of.... Retrieved from [Link]
- Yang, H. (1992). Medium effects on the kinetics of human plasmin. Thrombosis Research, 65(3), 377-388.
- National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual.
-
University of Virginia. (n.d.). Protease Kinetics. Retrieved from [Link]
- De Serrano, V. S., & Castellino, F. J. (1990). Full time course kinetics of the streptokinase-plasminogen activation pathway. The Journal of Biological Chemistry, 265(17), 10473-10478.
- Martin, S. C., & Scheraga, H. A. (1983). Steady state kinetic parameters for the thrombin-catalyzed conversion of human fibrinogen to fibrin. The Journal of Biological Chemistry, 258(15), 9374-9379.
- Ivanov, I., Mata-Fink, J., Thomsen, T., Gurevich, I., Shriver, Z., & Sasisekharan, R. (2015). Assessment of the protein interaction between coagulation factor XII and corn trypsin inhibitor by molecular docking and biochemical validation. Journal of Thrombosis and Haemostasis, 13(9), 1619-1628.
- Kastrikina, T. F., Taran, L. D., & Kudinov, S. A. (1986). Kinetic characteristics of fibrinogen and fibrin hydrolysis by plasmin 1 and 2 and miniplasmin. Thrombosis Research, 41(5), 681-688.
- Kitchen, S., Gray, E., & Mackie, I. (2020). Clinical utility and impact of the use of the chromogenic vs one-stage factor activity assays in haemophilia A and B. Haemophilia, 26(4), 569-578.
-
Haematologic Technologies. (n.d.). Corn Trypsin Inhibitor. Retrieved from [Link]
- de Laat, B., de Groot, P. G., & Urbanus, R. T. (2022). The influence of corn trypsin inhibitor on the contribution of coagulation determinants to the Technoclone Thrombin Generation Assay (TGA)
- Geng, Y., Verhamme, I. M., Smith, S. A., Sun, M. F., Mata-Fink, J., & Morrissey, J. H. (2015). Assessment of the protein interaction between coagulation factor XII and corn trypsin inhibitor by molecular docking and biochemical validation. Journal of Thrombosis and Haemostasis, 13(9), 1619-1628.
- Weber, P. C., Lee, S. L., Lewandowski, F. A., Schadt, M. C., Chang, C. W., & Kettner, C. A. (1995). Kinetic and crystallographic studies of thrombin with Ac-(D)Phe-Pro-boroArg-OH and its lysine, amidine, homolysine, and ornithine analogs. Biochemistry, 34(11), 3750-3757.
-
Chromogenix. (n.d.). S-2302TM. Retrieved from [Link]
-
The Sheekey Science Show. (2021, September 5). Enzyme kinetics fundamentals & terms: Km, kcat, specificity constant/catalytic efficiency, activity [Video]. YouTube. [Link]
- Favaloro, E. J., & Lippi, G. (2019). Interference in specialized coagulation assays affecting the protein C pathway: Effects of marked haemolysis, hyperbilirubinaemia and lipaemia on chromogenic and clotting tests on two coagulation platforms.
- Bhattacharjee, O., & Bhattacharyya, D. (2021). A critical review on serine protease: Key immune manipulator and pathology mediator. International Journal of Biological Macromolecules, 183, 1297-1313.
- Ferguson, J., Loddick, S. A., & Walker, B. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 969649.
-
G-Biosciences. (n.d.). Protease Assays. Retrieved from [Link]
- Lapić, I., Nikolac Gabaj, N., & Šimundić, A. M. (2020). Hemolysis interference in 10 coagulation assays on an instrument with viscosity-based, chromogenic, and turbidimetric clot detection.
Sources
- 1. diapharma.com [diapharma.com]
- 2. endotell.ch [endotell.ch]
- 3. ahajournals.org [ahajournals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Corn Trypsin Inhibitor from Haematologic Technologies [bio-connect.nl]
- 6. Assessment of the protein interaction between coagulation factor XII and corn trypsin inhibitor by molecular docking and biochemical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aprotinin: A Pharmacologic Overview [healio.com]
- 9. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanistic studies on thrombin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protease Assays Using H-D-Pro-Phe-Arg-pNA
Welcome to the technical support center for the chromogenic substrate H-D-Pro-Phe-Arg-pNA (diprotonated hydrochloride salt), also widely known as S-2302. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, field-proven insights, and troubleshooting solutions for its use in enzymatic assays.
Core Principles: Understanding the Assay
H-D-Pro-Phe-Arg-pNA is a synthetic chromogenic substrate designed to mimic the natural cleavage site for specific serine proteases, most notably plasma kallikrein.[1][2] The principle of the assay is straightforward: the enzyme hydrolyzes the peptide bond between arginine (Arg) and p-nitroaniline (pNA). This cleavage releases the yellow-colored pNA molecule, which can be quantified by measuring the increase in absorbance at approximately 405 nm. The rate of pNA release is directly proportional to the enzyme's activity.[3][4]
The Critical Role of pH and Temperature
Enzymatic reactions are exquisitely sensitive to their environmental conditions. pH and temperature are two of the most critical parameters that can dramatically influence the activity of the enzyme and the stability of the substrate.
-
pH: Affects the ionization state of amino acid residues in the enzyme's active site and the overall protein structure. Deviations from the optimal pH can lead to a rapid loss of activity as the enzyme's conformation changes.
-
Temperature: Influences the kinetic energy of both the enzyme and substrate molecules. Increasing temperature generally increases the reaction rate up to an optimum, after which the enzyme begins to denature, leading to a sharp decrease in activity.
Experimental Design & Protocols
Achieving reliable and reproducible data requires careful optimization of assay conditions. The following protocols provide a framework for determining the optimal pH and temperature for your specific enzyme and for performing routine activity measurements.
Protocol 1: Determining Optimal pH
This protocol is designed to identify the pH at which your enzyme exhibits maximum activity with H-D-Pro-Phe-Arg-pNA.
Materials:
-
Purified enzyme of interest (e.g., Plasma Kallikrein)
-
H-D-Pro-Phe-Arg-pNA stock solution (e.g., 4 mmol/L in sterile water)[4]
-
A series of buffers covering a pH range (e.g., pH 6.0 - 9.0 in 0.5 unit increments)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Buffer Preparation: Prepare a panel of buffers (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Tris-HCl for pH 7.5-9.0) at the desired final concentration (e.g., 50 mM).[5][6]
-
Assay Setup: In a 96-well plate, add your enzyme diluted in the corresponding buffer for each pH value to be tested.
-
Pre-incubation: Pre-incubate the plate at a constant, standard temperature (e.g., 37°C) for 5-10 minutes to allow the enzyme to equilibrate to the buffer conditions.[3]
-
Reaction Initiation: Add H-D-Pro-Phe-Arg-pNA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the same temperature and measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.[3]
-
Data Analysis: Calculate the initial reaction velocity (ΔAbs/min) from the linear portion of the absorbance vs. time curve for each pH value. Plot the reaction rate against pH to determine the optimum.
Protocol 2: Determining Optimal Temperature
This protocol helps identify the temperature at which your enzyme's activity is highest.
Materials:
-
Same as Protocol 1, but with a single, optimal pH buffer determined from the previous experiment.
-
Microplate reader with variable temperature control.
Procedure:
-
Assay Setup: Prepare your reaction mixtures (enzyme in optimal pH buffer) in a 96-well plate.
-
Temperature Gradient: Set up parallel experiments at a range of temperatures (e.g., 25°C, 30°C, 37°C, 42°C, 50°C).
-
Pre-incubation: Pre-incubate the plate and the substrate solution separately at each respective temperature for at least 10 minutes.
-
Reaction Initiation & Measurement: Add the pre-warmed substrate to the plate and immediately begin kinetic measurements at 405 nm, ensuring the plate reader maintains the set temperature throughout the reading.
-
Data Analysis: Calculate the initial reaction velocity (ΔAbs/min) for each temperature. Plot the reaction rate against temperature to identify the optimum. Standard assays are often performed at 37°C.[6][7]
Visualizing the Experimental Workflow
Caption: Workflow for determining optimal pH and temperature.
Data Summary & Interpretation
The optimal conditions for H-D-Pro-Phe-Arg-pNA hydrolysis are highly dependent on the specific enzyme being assayed. Below is a summary of typical conditions reported for plasma kallikrein.
| Parameter | Optimal Range/Value | Notes |
| pH | 7.5 - 8.0 | Activity is often measured in Tris buffer at pH 7.8.[5][8] |
| Temperature | 37°C | This is a standard temperature for kallikrein activity assays.[6][7] |
| Wavelength | 405 nm | This is the wavelength for detecting the released p-nitroaniline (pNA).[5] |
| Substrate Conc. | ~0.5 - 1.5 mM | The final concentration should be optimized based on Km values.[7][9] |
The Interplay of pH, Temperature, and Activity
The relationship between these three factors is crucial for understanding your experimental results.
Caption: Relationship between pH, temperature, and enzyme activity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during chromogenic protease assays.
Q1: Why is the absorbance in my negative control (no enzyme) wells abnormally high?
A1: A high background signal can obscure results and is often caused by:
-
Substrate Instability (Autohydrolysis): The substrate may be unstable under your specific assay conditions (e.g., extreme pH or high temperature) and spontaneously break down, releasing pNA without enzymatic activity.[10] To test this, incubate the substrate in your assay buffer without the enzyme and monitor absorbance over time.
-
Reagent Contamination: Your buffer, substrate solution, or even the enzyme stock might be contaminated with other proteases.[10]
-
Extended Incubation: Over-incubation can lead to increased background due to non-enzymatic breakdown.[10]
Q2: My reaction rate is not linear. What could be the cause?
A2: A non-linear reaction rate can indicate:
-
Substrate Depletion: If the enzyme concentration is too high, the substrate may be consumed too quickly. Try diluting your enzyme sample.
-
Enzyme Instability: The enzyme may not be stable under the assay conditions for the duration of the measurement. Shorten the measurement time.
-
Product Inhibition: In some cases, the product of the reaction can inhibit the enzyme. Analyze only the initial, linear phase of the reaction.
Q3: Why are my results inconsistent between experiments?
A3: Poor reproducibility can stem from several factors:
-
Temperature Fluctuations: Ensure that all components (plate, buffer, enzyme, substrate) are properly equilibrated to the assay temperature before initiating the reaction.[11] Using a thermostated plate reader is crucial.[5]
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.[11] Always use calibrated pipettes.
-
Reagent Preparation: Prepare fresh reagents, especially the enzyme dilution, for each experiment. Thaw all components completely and mix gently before use.[11]
Q4: The activity of my enzyme seems very low or is undetectable.
A4: This could be due to:
-
Sub-optimal Conditions: You may be running the assay far from the optimal pH or temperature for your enzyme. Perform the optimization experiments described in Section 2.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Avoid repeated freeze-thaw cycles.
-
Presence of Inhibitors: Your sample may contain an inhibitor. For plasma samples, endogenous kallikrein inhibitors can interfere.[5][8]
References
- BenchChem. (2025).
- DiaPharma. (n.d.). Chromogenix Research Methods - Kallikrein Inhibitor Activity.
- BenchChem. (2025). Application Notes and Protocols for D-Leu-Thr-Arg-pNA in Enzyme Activity Measurement.
-
Ito, R., & Nakazato, K. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 586-592. [Link]
-
Ito, R., & Nakazato, K. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Semantic Scholar. [Link]
-
Ito, R., & Nakazato, K. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, Oxford Academic. [Link]
-
Scribd. (n.d.). S2302-Chromogenic Substrate. [Link]
-
ChromogenicSubstrates.com. (n.d.). Kallikrein inhibitor activity. [Link]
- BenchChem. (2025). A Comparative Guide to Chromogenic Substrates: pGlu-Pro-Arg-MNA vs. S-2302 and S-2222.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. D-Pro-Phe-Arg-pNA (hydrochloride) - Labchem Catalog [labchem.com.my]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diapharma.com [diapharma.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Enzyme Activity: A Comparative Analysis of H-D-Pro-Phe-Arg-pNA 2HCl and Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and biochemical research, the precise validation of enzyme activity is not merely a procedural step but the bedrock of reliable and reproducible findings. This guide, curated from a senior application scientist's perspective, delves into the validation of serine protease activity with a focus on the chromogenic substrate H-D-Pro-Phe-Arg-pNA 2HCl. Beyond a mere recitation of protocols, we will explore the causality behind experimental choices, compare this trusted method with modern alternatives, and provide the data-driven insights necessary for informed assay selection.
The Enduring Utility of Chromogenic Substrates: A Deep Dive into H-D-Pro-Phe-Arg-pNA 2HCl
H-D-Pro-Phe-Arg-pNA 2HCl, also known as S-2302, is a synthetic peptide that serves as a chromogenic substrate for several serine proteases, most notably plasma kallikrein, Factor XIa (FXIa), and Factor XIIa (FXIIa)[1][2]. Its utility lies in a straightforward yet elegant mechanism: the enzymatic cleavage of the peptide bond between arginine and p-nitroaniline (pNA) releases the chromophore pNA, which can be quantified spectrophotometrically by measuring the change in absorbance at 405 nm[3]. The rate of this color change is directly proportional to the enzyme's activity[4].
The Principle of Action: A Mechanistic View
The specificity of H-D-Pro-Phe-Arg-pNA is dictated by its amino acid sequence, which mimics the natural cleavage sites of its target enzymes[5]. The D-Proline at the N-terminus enhances stability against non-specific degradation. The Phenylalanine and Arginine residues are key recognition sites for the active site of enzymes like plasma kallikrein[6].
Caption: Enzymatic cleavage of H-D-Pro-Phe-Arg-pNA by a serine protease.
Experimental Protocol: A Step-by-Step Guide with Rationale
This protocol provides a general framework for a kinetic assay. Optimization of buffer components, pH, and substrate concentration is crucial for each specific enzyme and experimental condition.
Materials:
-
Purified enzyme (e.g., plasma kallikrein)
-
H-D-Pro-Phe-Arg-pNA 2HCl (S-2302)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of H-D-Pro-Phe-Arg-pNA in sterile water or assay buffer. The concentration should be determined based on the enzyme's Michaelis constant (Km) to ensure substrate saturation for Vmax determination, or below Km for determining catalytic efficiency (kcat/Km). A typical starting concentration is 1-2 mM.
-
Dilute the purified enzyme in assay buffer to a working concentration. The optimal concentration should be determined empirically to yield a linear rate of absorbance change over a reasonable time course.
-
-
Assay Setup:
-
Pre-warm all reagents and the microplate to the desired reaction temperature (typically 37°C).
-
In a 96-well plate, add a defined volume of assay buffer to each well.
-
Add the enzyme solution to the appropriate wells. Include control wells with buffer only (no enzyme) to measure background substrate hydrolysis.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the H-D-Pro-Phe-Arg-pNA solution to all wells.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of absorbance at 405 nm. Record data at regular intervals (e.g., every 30-60 seconds) for a period sufficient to establish a linear rate (typically 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time plot (ΔA/min).
-
Correct the V₀ of the enzyme-containing wells by subtracting the V₀ of the no-enzyme control.
-
Convert the rate of absorbance change to molar concentration of pNA produced per minute using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of pNA at 405 nm (approximately 10,600 M⁻¹cm⁻¹).
-
Caption: General workflow for a chromogenic enzyme assay.
Beyond the Chromophore: A Comparative Look at Alternative Methodologies
While chromogenic assays are robust and cost-effective, they are not without limitations. Potential for spectrophotometric interference from colored compounds in complex biological samples and relatively lower sensitivity compared to other methods necessitate the consideration of alternatives[7].
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA-based methods offer a different approach by quantifying either the enzyme itself (antigen-capture ELISA) or the product of its activity on a specific substrate[8][9][10]. For instance, an ELISA can be designed to detect cleaved high-molecular-weight kininogen (HKa), a product of plasma kallikrein activity, providing a highly specific measure of in vivo or ex vivo enzyme action[11].
Principle: A capture antibody specific for the target analyte is immobilized on a microplate. The sample is added, and the analyte binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured analyte. Finally, a substrate for the enzyme is added, producing a measurable signal (colorimetric, fluorescent, or chemiluminescent) that is proportional to the amount of analyte in the sample[12].
Advantages:
-
High Specificity: The use of specific antibodies minimizes off-target signals[8].
-
High Sensitivity: ELISA can detect picogram to nanogram quantities of an analyte[12].
-
Versatility: Can be adapted to measure enzyme concentration or the products of enzymatic activity.
Disadvantages:
-
Indirect Measurement of Activity: Antigen-capture ELISAs measure enzyme concentration, not its functional activity.
-
More Complex and Time-Consuming: ELISAs involve multiple incubation and wash steps, extending the assay time.
-
Higher Cost: Reagents, particularly specific antibodies, can be more expensive than chromogenic substrates[1].
Fluorescent Assays
Fluorometric assays utilize substrates that release a fluorescent molecule upon enzymatic cleavage. These assays offer a significant increase in sensitivity over their chromogenic counterparts[7]. For example, instead of pNA, a peptide can be conjugated to a fluorophore like 7-amino-4-methylcoumarin (AMC)[13].
Principle: A non-fluorescent or quenched-fluorescent substrate is cleaved by the enzyme, releasing a highly fluorescent product. The increase in fluorescence is measured over time using a fluorescence microplate reader[13].
Advantages:
-
Very High Sensitivity: Often 10- to 100-fold more sensitive than colorimetric assays[7].
-
Wide Dynamic Range: Capable of measuring a broader range of enzyme concentrations.
-
Suitable for High-Throughput Screening (HTS): The high sensitivity and kinetic readout are well-suited for HTS applications[5].
Disadvantages:
-
Potential for Compound Interference: Fluorescent compounds in the sample or screening library can interfere with the assay.
-
Susceptibility to Photobleaching: Fluorophores can lose their fluorescence upon prolonged exposure to light.
-
Higher Instrumentation Cost: Requires a fluorescence microplate reader.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The selection of an appropriate assay is a critical decision that depends on the specific research question, sample type, and available resources.
| Feature | Chromogenic Assay (H-D-Pro-Phe-Arg-pNA) | ELISA | Fluorescent Assay |
| Principle | Enzymatic cleavage releases a colored product. | Antibody-based detection of enzyme or product. | Enzymatic cleavage releases a fluorescent product. |
| Sensitivity | Moderate (nanomolar range) | High to Very High (picomolar to nanomolar)[12] | Very High (picomolar to nanomolar)[7] |
| Specificity | Dependent on substrate sequence; potential for off-target cleavage by other proteases[14]. | Very High, determined by antibody specificity[8]. | Dependent on substrate sequence; can have off-target cleavage. |
| Throughput | High; suitable for 96- and 384-well plates. | Moderate to High, depending on automation[1]. | High; suitable for HTS[5]. |
| Cost | Low to Moderate | Moderate to High[1] | Moderate |
| Ease of Use | Relatively simple and straightforward. | More complex with multiple steps. | Relatively simple, similar to chromogenic assays. |
| Key Applications | Routine enzyme activity measurements, kinetic studies. | Quantification of enzyme concentration, detection of specific cleavage products in complex samples. | High-sensitivity kinetic studies, inhibitor screening, HTS. |
| Potential Interferences | Colored or turbid samples, compounds absorbing at 405 nm. | Cross-reacting antibodies, matrix effects. | Fluorescent compounds, light scattering, photobleaching. |
Quantitative Performance Data
The catalytic efficiency of an enzyme is best described by its specificity constant (kcat/Km), which reflects both its affinity for the substrate (Km) and its turnover rate (kcat).
| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA | 0.22 | N/A | N/A |
| Bovine Factor XIa | H-D-Pro-Phe-Arg-pNA | 0.17 | 17 | 1.0 x 10⁵ |
| Human Plasmin | H-D-Pro-Phe-Arg-pNA | 0.50 | 26 | 5.2 x 10⁴ |
Note: While a specific kcat value for human plasma kallikrein with H-D-Pro-Phe-Arg-pNA was not found in the reviewed literature, the available Km value allows for comparative assessment of substrate affinity. Further empirical determination of kcat is recommended for precise catalytic efficiency calculations.
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 3. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Plasma kallikrein - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. SR101-Phe-CMK Serine Protease Assay Kit (NBP2-31125): Novus Biologicals [novusbio.com]
A Senior Application Scientist's Guide to Chromogenic Kallikrein Substrates: A Head-to-Head Comparison of H-D-Pro-Phe-Arg-pNA•2HCl and its Alternatives
For researchers, scientists, and drug development professionals engaged in the study of the kallikrein-kinin system, the accurate measurement of kallikrein activity is paramount. The choice of a chromogenic substrate is a critical determinant of assay sensitivity, specificity, and overall reliability. This guide provides an in-depth, objective comparison of the widely used substrate, H-D-Pro-Phe-Arg-pNA•2HCl (also known as S-2302), with other commercially available chromogenic substrates for plasma kallikrein. By examining their biochemical properties, kinetic parameters, and practical applications, this document aims to equip you with the necessary information to select the optimal substrate for your research needs.
The Central Role of Kallikreins and the Principle of Chromogenic Assays
Kallikreins are a group of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation[1][2]. The two main forms are plasma kallikrein and tissue (glandular) kallikrein, each with distinct activation pathways and substrate specificities. The measurement of their enzymatic activity is essential for understanding their function and for the development of therapeutic inhibitors.
Chromogenic assays offer a straightforward and sensitive method for quantifying kallikrein activity. These assays utilize synthetic peptides that mimic the natural cleavage site of the enzyme. The peptide is conjugated to a chromophore, most commonly p-nitroaniline (pNA). When the kallikrein cleaves the peptide bond, the pNA is released, resulting in a yellow color that can be measured spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the kallikrein activity in the sample.
Featured Substrate: H-D-Pro-Phe-Arg-pNA•2HCl (S-2302)
H-D-Pro-Phe-Arg-pNA, commercially known as S-2302, is a well-established and widely cited chromogenic substrate for plasma kallikrein[3][4]. Its tripeptide sequence (Pro-Phe-Arg) mimics the cleavage site in bradykininogen, the natural substrate of plasma kallikrein.
Biochemical Properties:
-
Chemical Formula: C₂₆H₃₄N₈O₅ · 2HCl[4]
-
Molecular Weight: 611.5 g/mol [4]
-
Structure: The D-isomeric form of proline at the N-terminus enhances stability against degradation by other plasma proteases.
A Comparative Analysis of Kallikrein Chromogenic Substrates
The selection of a chromogenic substrate should be guided by its kinetic parameters, which define the efficiency and affinity of the enzyme-substrate interaction. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ) and is an inverse measure of the substrate's affinity for the enzyme. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Kₘ ratio.
Below is a comparative table of commonly used chromogenic substrates for kallikrein, with a focus on their kinetic parameters with human plasma kallikrein.
| Substrate | Peptide Sequence | Target Kallikrein | Kₘ | kcat (s⁻¹) | kcat/Kₘ (s⁻¹µM⁻¹) |
| H-D-Pro-Phe-Arg-pNA•2HCl (S-2302) | H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein | 0.2 mM | 200 | 1.0 |
| Chromozym PK | Bz-Pro-Phe-Arg-pNA | Plasma Kallikrein | N/A | N/A | N/A |
| Pefachrome® PK | H-D-Abu-CHA-Arg-pNA | Plasma Kallikrein | 7.48 µM | N/A | N/A |
| S-2266 | H-D-Val-Leu-Arg-pNA | Glandular Kallikrein | N/A | N/A | N/A |
Discussion of Comparative Data:
-
H-D-Pro-Phe-Arg-pNA (S-2302): With a Kₘ of 0.2 mM for human plasma kallikrein, S-2302 demonstrates a moderate affinity. Its high kcat value of 200 s⁻¹ indicates a rapid turnover rate once the substrate is bound to the enzyme. This combination results in a catalytic efficiency of 1.0 s⁻¹µM⁻¹.
-
Pefachrome® PK: This substrate exhibits a significantly lower Kₘ (7.48 µM) for plasma kallikrein compared to S-2302, indicating a much higher affinity. A lower Kₘ is advantageous as it allows for the use of lower substrate concentrations in the assay, which can be more cost-effective and can minimize substrate inhibition. The absence of a reported kcat value prevents a direct comparison of catalytic efficiency with S-2302. However, the high affinity suggests that Pefachrome® PK could be a more sensitive substrate for detecting low levels of plasma kallikrein activity.
-
S-2266: It is important to note that S-2266 is primarily designed as a substrate for glandular (tissue) kallikrein, not plasma kallikrein[1][2]. Its different peptide sequence (H-D-Val-Leu-Arg-pNA) reflects the distinct substrate specificity of glandular kallikrein. Therefore, it is not a suitable alternative to S-2302 for the specific measurement of plasma kallikrein activity.
Experimental Protocol: A General Method for Measuring Plasma Kallikrein Activity
This protocol provides a generalized framework for a kinetic assay of plasma kallikrein activity using a chromogenic substrate. It is essential to optimize the specific concentrations and incubation times for your particular experimental setup and enzyme source.
Materials:
-
Purified human plasma kallikrein
-
Chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA•2HCl)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8 at 37°C
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate in sterile, nuclease-free water. For H-D-Pro-Phe-Arg-pNA•2HCl, a 2 mM stock solution is a common starting point.
-
Enzyme Preparation: Dilute the purified human plasma kallikrein in the assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 25 µL of the diluted plasma kallikrein solution to each well.
-
Pre-incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add 25 µL of the chromogenic substrate stock solution to each well to initiate the reaction. The final substrate concentration in the well will be 0.5 mM in this example.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and begin measuring the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-15 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 405 nm versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA₄₀₅/min).
-
Convert the rate of absorbance change to the rate of pNA production using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light through the sample.
-
Visualizing the Workflow and Reaction
To further clarify the experimental process and the underlying enzymatic reaction, the following diagrams are provided.
Caption: Enzymatic cleavage of a chromogenic substrate by plasma kallikrein.
Caption: A typical experimental workflow for a chromogenic kallikrein activity assay.
Conclusion and Recommendations
The selection of a chromogenic substrate for measuring plasma kallikrein activity is a critical decision that can significantly impact the quality and reliability of experimental data.
-
H-D-Pro-Phe-Arg-pNA•2HCl (S-2302) remains a robust and widely used substrate, offering a good balance of affinity and turnover rate. Its extensive documentation in the scientific literature provides a strong foundation for its use in established assay protocols.
-
Pefachrome® PK presents a compelling alternative, particularly for applications requiring high sensitivity. Its significantly lower Kₘ suggests a higher affinity for plasma kallikrein, which could be advantageous for detecting low enzyme concentrations. However, the lack of a readily available kcat value makes a direct comparison of catalytic efficiency challenging.
-
Chromozym PK , while also a substrate for plasma kallikrein, appears to yield lower activity readings compared to S-2302 under similar conditions. Further investigation into its complete kinetic profile is warranted for a comprehensive evaluation.
-
S-2266 is not a suitable substrate for plasma kallikrein and should be reserved for assays specifically targeting glandular kallikrein.
Ultimately, the optimal choice of substrate will depend on the specific requirements of the assay, including the expected concentration of kallikrein, the desired level of sensitivity, and budgetary considerations. For routine applications and when comparing results with historical data, H-D-Pro-Phe-Arg-pNA•2HCl (S-2302) is a reliable choice. For researchers seeking to maximize sensitivity, Pefachrome® PK is a promising candidate that warrants further evaluation and optimization in their specific assay systems. It is always recommended to perform an initial validation of any new substrate to ensure it meets the performance characteristics required for your research.
References
- Ito, R., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry, 27(4), 586-593.
-
Ito, R., et al. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical Chemistry. [Link]
- Gallimore, M. J. (1985). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system.
-
ChromogenicSubstrates.com. (n.d.). Kallikrein inhibitor activity. Retrieved from [Link]
- Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems.
-
ChromogenicSubstrates.com. (n.d.). Kallikrein-like activity, plasma. Retrieved from [Link]
-
CoaChrom. (n.d.). Plasma Kallikrein-like activity. Retrieved from [Link]
- NIH. (2024). A mechanistic model of in vitro plasma activation to evaluate therapeutic kallikrein-kinin system inhibitors.
-
Chromogenix. (n.d.). S-2302TM. Retrieved from [Link]
- NIH. (2021). Kallikrein directly interacts with and activates Factor IX, resulting in thrombin generation and fibrin formation independent of Factor XI.
- NIH. (2017). Human plasma kallikrein-kinin system: Physiological and biochemical parameters.
- NIH. (2025). A sensitive and specific assay to characterize plasma kallikrein activity in plasma from patients with hereditary angioedema. Journal of Allergy and Clinical Immunology.
- PubMed. (1982). A Comparison of the Catalytic Activities of Human Plasma Kallikreins I and II. Biochemical Journal.
- Longdom Publishing. (n.d.). Physiological Effects of the Plasma Kallikrein-Kinin System: Role.
- PubMed. (2014). Inhibition of plasma kallikrein by a highly specific active site blocking antibody. Journal of Biological Chemistry.
- PubMed. (1995). Kinetics of inhibition of human plasma kallikrein by a site-specific modified inhibitor Arg15-aprotinin: evaluation using a microplate system and comparison with other proteases. Biological Chemistry Hoppe-Seyler.
-
ChromogenicSubstrates.com. (n.d.). CHROMOGENIC SUBSTRATE S-2302™. Retrieved from [Link]
-
ChromogenicSubstrates.com. (n.d.). CHROMOGENIC SUBSTRATE GK. Retrieved from [Link]
- PubMed. (1977).
-
ChromogenicSubstrates.com. (n.d.). Chromogenic Substrate Methods. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Retrieved from [Link]
-
Cryopep. (n.d.). Pefachrome®PK. Retrieved from [Link]
-
Cryopep. (n.d.). pNAPEP-1902. Retrieved from [Link]
-
Frontiers. (n.d.). Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo. Retrieved from [Link]
-
Frontiers. (n.d.). Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond. Retrieved from [Link]
Sources
- 1. A comparison of the catalytic activities of human plasma kallikreins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. endotell.ch [endotell.ch]
- 5. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to Chromogenic Substrates for Plasma Kallikrein and Factor XIIa: Spotlight on H-D-Pro-Phe-Arg-pNA 2HCl (S-2302)
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of hemostasis and fibrinolysis research, the precise quantification of serine protease activity is paramount. Chromogenic substrates have emerged as indispensable tools, offering a sensitive and specific means to assay enzymes such as plasma kallikrein and Factor XIIa. This guide provides an in-depth comparison of the widely utilized chromogenic substrate, H-D-Pro-Phe-Arg-pNA 2HCl, commercially known as S-2302, with other relevant alternatives. By examining their biochemical properties, kinetic parameters, and experimental applications, this document aims to equip researchers with the knowledge to make informed decisions in substrate selection for their specific research needs.
The Identity of H-D-Pro-Phe-Arg-pNA 2HCl and S-2302
It is crucial to clarify from the outset that H-D-Pro-Phe-Arg-pNA 2HCl and S-2302 refer to the identical chemical entity.[1][2] The former is the systematic chemical name, while the latter is a common trade name. This tripeptide, linked to a para-nitroaniline (pNA) chromophore, serves as a specific substrate for plasma kallikrein and Factor XIIa.[2][3]
Mechanism of Action: A Visual Explanation
The fundamental principle behind chromogenic substrates lies in the enzymatic cleavage of a peptide bond, leading to the release of the pNA group. This free pNA imparts a yellow color to the solution, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under appropriate assay conditions.[4]
Caption: Enzymatic cleavage of H-D-Pro-Phe-Arg-pNA by plasma kallikrein or Factor XIIa, releasing the chromophore pNA.
Head-to-Head Comparison: S-2302 vs. Alternative Chromogenic Substrates
The selection of an appropriate chromogenic substrate is contingent upon the specific enzyme of interest and the desired assay characteristics, such as sensitivity and specificity. Below is a comparative analysis of S-2302 with other commercially available substrates for plasma kallikrein and Factor XIIa.
| Substrate | Chemical Name | Primary Target Enzyme(s) | Reported Kinetic Parameters (Km) | Key Features & Considerations |
| S-2302 | H-D-Pro-Phe-Arg-pNA 2HCl | Plasma Kallikrein, Factor XIIa, Factor XIa[3] | ~0.2 mM for plasma kallikrein[5] | Widely used and well-characterized. Also shows sensitivity to plasmin.[6] |
| Chromozym PK | Bz-Pro-Phe-Arg-pNA | Plasma Kallikrein | Not specified in readily available literature | An alternative for plasma kallikrein assays.[7][8] |
| Pefachrome FXIIa | H-D-HHT-Gly-Arg-pNA·2AcOH | Factor XIIa | ~0.8 mM[9] | Offers high sensitivity for Factor XIIa.[9] |
| S-2222 | Bz-Ile-Glu-Gly-Arg-pNA | Factor Xa (can be used for FXIIa) | Not specified for FXIIa | Primarily a Factor Xa substrate, but has been used in Factor XII assays.[10] |
Experimental Data Insights
Direct comparative studies providing side-by-side performance data are invaluable for substrate selection. While comprehensive comparative kinetic analyses are not always readily available in published literature, data from various sources can be synthesized to guide experimental design.
For instance, a study comparing plasma kallikrein activity measurement using S-2302 and Chromozym-PK found a good correlation between the two substrates, with a correlation coefficient (r) of 0.94.[7] This suggests that for general plasma kallikrein activity screening, both substrates can yield comparable results. However, for studies requiring high sensitivity for Factor XIIa, a substrate like Pefachrome FXIIa with its reported high sensitivity might be a more suitable choice.[9]
The cross-reactivity of S-2302 with plasmin is a critical consideration.[6] In experimental systems where significant plasmin activity is expected, the inclusion of plasmin inhibitors or the use of a more plasmin-resistant substrate may be necessary to ensure the specificity of the assay for kallikrein or Factor XIIa.
Experimental Protocols: A Practical Guide
The following are representative protocols for the use of H-D-Pro-Phe-Arg-pNA 2HCl (S-2302) in determining the activity of plasma kallikrein and Factor XIIa. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and sample types.
Protocol 1: Determination of Plasma Kallikrein-like Activity
This protocol is adapted from established methods for measuring the activity of the kallikrein-α2-macroglobulin complex in plasma.[11]
Caption: Experimental workflow for the determination of plasma kallikrein-like activity using S-2302.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Sample Preparation:
-
Collect blood in 0.1 M sodium citrate (9 parts blood to 1 part citrate) and prepare platelet-poor plasma by centrifugation.[11]
-
Dilute the plasma sample in the Tris buffer. The dilution factor should be optimized based on the expected enzyme activity.
-
-
Assay Procedure:
-
Pipette the diluted plasma into a microplate well or a cuvette and pre-incubate at 37°C for 3-5 minutes.
-
Initiate the reaction by adding the S-2302 solution (final concentration typically 0.5-2 mM).
-
Incubate the reaction at 37°C for a fixed period (e.g., 10-30 minutes), during which the color develops.
-
Stop the reaction by adding an equal volume of 20% acetic acid.
-
-
Data Acquisition:
-
Measure the absorbance of the solution at 405 nm using a spectrophotometer or microplate reader.
-
A plasma blank should be prepared by adding the reagents in reverse order without incubation.
-
The enzymatic activity is proportional to the change in absorbance over time.
-
Protocol 2: Determination of Factor XIIa Activity
This protocol provides a general framework for measuring Factor XIIa activity in purified systems or activated plasma.[9]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer (e.g., 50 mM Tris-imidazole buffer, 150 mM NaCl, pH 7.9).[9]
-
Prepare a stock solution of S-2302 or another suitable Factor XIIa substrate (e.g., Pefachrome FXIIa) in distilled water.
-
-
Sample Preparation:
-
The sample can be purified Factor XIIa or plasma in which Factor XII has been activated (e.g., by kaolin or dextran sulfate).
-
-
Assay Procedure:
-
In a microplate well or cuvette, combine the assay buffer and the sample containing Factor XIIa.
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time (kinetic assay) or stop the reaction after a fixed time with acetic acid (endpoint assay).
-
-
Data Analysis:
-
For a kinetic assay, the rate of change in absorbance is directly proportional to the Factor XIIa activity.
-
For an endpoint assay, the final absorbance, corrected for the blank, is used to determine the activity, often by comparison to a standard curve of known Factor XIIa concentrations.
-
Conclusion: Selecting the Right Tool for the Job
H-D-Pro-Phe-Arg-pNA 2HCl (S-2302) remains a robust and widely accepted chromogenic substrate for the routine measurement of plasma kallikrein and Factor XIIa activity. Its extensive characterization and the wealth of published protocols make it a reliable choice for many applications. However, for researchers with specific needs, such as enhanced sensitivity for Factor XIIa or the need to mitigate plasmin cross-reactivity, exploring alternative substrates like Pefachrome FXIIa is warranted.
Ultimately, the optimal choice of a chromogenic substrate requires a careful consideration of the target enzyme, the sample matrix, the desired assay sensitivity and specificity, and the available instrumentation. This guide provides a foundational understanding to aid researchers in navigating these choices and designing robust and reliable enzymatic assays.
References
-
Innovative Research. Kallikrein and Factor XIIa Chromogenic Substrate Lyophilized. [Link]
-
Adhoc Intertek Co., Ltd. S-2238, Chromogenic Substrate for Thrombin. [Link]
-
Papareddy, P., Kalle, M., & Schmidtchen, A. (2014). Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein. Bio-protocol, 4(19), e1246. [Link]
-
Quadratech Diagnostics. S-2302™ for Plasma Kallikrein, FXIa, FXIIa. [Link]
-
Gallimore, M. J. (1985). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Scandinavian Journal of Clinical and Laboratory Investigation. Supplementum, 178, 127–132. [Link]
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Interchim. Pefachrome FXIIa. [Link]
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Avant Medical. Pentapharm Chromogenic Substrates. [Link]
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Asnailtech. Chromogenic Substrates Archives. [Link]
-
Cryopep. CHROMOGENIC SUBSTRATES. [Link]
-
Ito, R., & Statland, B. E. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical chemistry, 27(4), 586–593. [Link]
-
Instrumentation Laboratory. INSERT S-2238 R1. [Link]
-
Hoem, N. O., Johannesen, S., & Briseid, K. (1989). Assay of factor XII in human plasma using prekallikrein or the chromogenic peptide S-2222 as substrates--significance of the functional state of plasma kallikrein. Thrombosis research, 54(3), 197–205. [Link]
-
Anaspec. Thrombin Substrate S2238 1 mg. [Link]
-
HYPHEN BioMed. CHROMOGENIC SUBSTRATES (HYPHEN BioMed CS-01(38)). [Link]
-
Van Cott, E. M., & Laposata, M. (2001). Chromogenic substrates in coagulation and fibrinolytic assays. Laboratory medicine, 32(7), 365-368. [Link]
-
Aasen, A. O., et al. (1978). Chromogenic Substrate Assay of Plasma Prekallikrein. In Current Concepts in Kinin Research (pp. 63-74). Pergamon. [Link]
-
Cryopep. pNAPEP-1902. [Link]
-
Rose, T., et al. (2001). Comparison of Clot-based, Chromogenic, and Fluorescence Assays for Measurement of Factor VIII Inhibitors in the U.S. Hemophilia Inhibitor Research Study. Journal of thrombosis and haemostasis : JTH, 9(7), 1361–1369. [Link]
-
Mackie, I. J., & Cooper, P. C. (1987). Chromogenic substrates in haemostasis. Blood reviews, 1(3), 201–206. [Link]
-
Dick, W., et al. (1981). Factor XII assay with the chromogenic substrate chromozym PK. Journal of clinical chemistry and clinical biochemistry. Zeitschrift fur klinische Chemie und klinische Biochemie, 19(6), 357–361. [Link]
-
Favaloro, E. J., & Lippi, G. (2018). Comparison of clot-based and chromogenic assay for the determination of protein c activity. Annals of translational medicine, 6(5), 97. [Link]
-
Bock, P. E., et al. (1997). Chromogenic Substrates Selective for Activated Protein C. Blood, 89(6), 2038–2046. [Link]
-
Iwanaga, S., et al. (1978). Chromogenic Substrates for Horseshoe Crab Clotting Enzyme. In Kinins-II: Biochemistry, Pathophysiology, and Clinical Aspects (pp. 183-188). Springer US. [Link]
-
Gallimore, M. J., et al. (1999). A chromogenic substrate assay kit for factor XII: evaluation and use for the measurement of factor XII levels in cardiopulmonary bypass patients. Thrombosis research, 94(2), 103–109. [Link]
-
HYPHEN BioMed. Evaluation of chromogenic substrates : Hyphen BIOMED vs Chromogenix. [Link]
-
Ivanov, A. S., et al. (2022). New Blood Coagulation Factor XIIa Inhibitors: Molecular Modeling, Synthesis, and Experimental Confirmation. International journal of molecular sciences, 23(19), 11849. [Link]
-
CoaChrom. CoaChrom® Factor XIIa. [Link]
-
Witt, I. (1991). Chromogenic methods in coagulation diagnostics. European journal of clinical chemistry and clinical biochemistry : journal of the Forum of European Clinical Chemistry Societies, 29(6), 355–369. [Link]
-
El-Meguid, M. A., et al. (2010). A modified, optimized kinetic photometric thrombin generation assay components to measure the potency of thrombin in plasma. Cellular and Molecular Biology, 56(1), 108-117. [Link]
-
Matafonov, A., et al. (2017). A site on factor XII required for productive interactions with polyphosphate. Blood, 130(11), 1335–1345. [Link]
-
PubChem. Chromozym PL. [Link]
-
Gailani, D., et al. (2014). Proteolytic properties of single-chain factor XII: a mechanism for triggering contact activation. Blood, 124(8), 1345–1352. [Link]
-
Gailani, D., & Renné, T. (2020). Proteolytic activity of contact factor zymogens. Thrombosis research, 196, 526–532. [Link]
-
Maas, C., et al. (2015). Factor XII: a novel target for safe prevention of thrombosis and inflammation. Journal of internal medicine, 278(5), 453–468. [Link]
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- 2. CHROMOGENIC SUBSTRATE S-2302™ - ChromogenicSubstrates.com [chromogenicsubstrates.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diapharma.com [diapharma.com]
- 6. diapharma.com [diapharma.com]
- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. interchim.fr [interchim.fr]
- 10. Assay of factor XII in human plasma using prekallikrein or the chromogenic peptide S-2222 as substrates--significance of the functional state of plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Enzyme Research | Pefachrome FXIIa/TH 5253 [enzymeresearch.co.uk]
A Technical Guide to the Cross-Reactivity of H-D-Pro-Phe-Arg-pNA 2HCl for Protease Research
For researchers, scientists, and professionals in drug development, the precise characterization of protease activity is a cornerstone of progress. The selection of an appropriate substrate is critical for obtaining reliable and reproducible data. This guide provides an in-depth technical comparison of the chromogenic substrate H-D-Pro-Phe-Arg-pNA 2HCl, widely known in the field as S-2302, and its cross-reactivity with various serine proteases. By synthesizing experimental data and established protocols, this document serves as a practical resource for designing and interpreting protease assays.
Introduction to H-D-Pro-Phe-Arg-pNA 2HCl: A Tool for Protease Kinetics
H-D-Pro-Phe-Arg-pNA 2HCl is a synthetic tripeptide covalently linked to a para-nitroaniline (pNA) chromophore.[1] This substrate is designed to mimic the natural cleavage site for certain serine proteases. The enzymatic hydrolysis of the amide bond between the arginine residue and the pNA molecule releases the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm.[2] The rate of pNA release is directly proportional to the activity of the target enzyme, enabling precise kinetic measurements.[3]
While primarily recognized as a substrate for plasma kallikrein, the specificity of H-D-Pro-Phe-Arg-pNA 2HCl is not absolute.[4] Understanding its reactivity profile with other proteases is essential for accurate data interpretation and avoiding potential experimental artifacts.
The Enzymatic Reaction and Experimental Workflow
The fundamental principle of using H-D-Pro-Phe-Arg-pNA 2HCl in a protease assay is the enzymatic cleavage of the substrate, leading to a detectable color change.
Caption: Enzymatic cleavage of H-D-Pro-Phe-Arg-pNA by a serine protease.
The experimental workflow for assessing protease activity using this substrate is a robust and straightforward process that can be adapted for various research needs.
Sources
A Comparative Guide to Protease Kinetics: H-D-Pro-Phe-Arg-pNA vs. Fluorogenic Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of protease activity is paramount. The choice of substrate is a critical determinant of an assay's sensitivity, accuracy, and relevance. This guide provides an in-depth comparison of the kinetic performance of the classic chromogenic substrate, H-D-Pro-Phe-Arg-pNA, and modern fluorogenic alternatives, using the well-characterized serine protease, human α-thrombin, as a model system. We will delve into the underlying mechanisms, present comparative kinetic data, and provide field-proven protocols to empower you to make an informed decision for your research.
Mechanism of Action: The Fundamental Difference in Signal Generation
The core difference between chromogenic and fluorogenic peptide substrates lies in the reporter molecule released upon enzymatic cleavage.
-
Chromogenic Substrates: These substrates, such as those ending in p-nitroanilide (pNA), are composed of a peptide sequence recognized by the protease, linked to a chromophore. The intact peptide-pNA conjugate is colorless. Upon cleavage of the amide bond by the protease, free pNA is released, which has a distinct yellow color with a strong absorbance maximum at 405 nm. The rate of color development is directly proportional to the rate of enzyme activity.[1][2]
-
Fluorogenic Substrates: These substrates operate on a similar principle but utilize a fluorophore, such as 7-amino-4-methylcoumarin (AMC), linked to the peptide.[1] The intact peptide-AMC conjugate is non-fluorescent or has very low intrinsic fluorescence due to quenching effects. Proteolytic cleavage liberates the free AMC molecule, which is highly fluorescent (typically excited around 360-380 nm and emitting at 440-460 nm).[3][4] This results in a significant increase in fluorescence intensity, which is proportional to enzyme activity.
The following diagram illustrates this fundamental difference in signal generation.
Caption: General experimental workflow for protease kinetic analysis.
This protocol is designed to determine the Kₘ and Vmax of a protease (e.g., human thrombin) with a substrate like H-D-Phe-Pip-Arg-pNA.
Materials:
-
Purified, active-site titrated protease
-
Chromogenic Substrate (e.g., H-D-Phe-Pip-Arg-pNA)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 at 37°C
-
96-well clear, flat-bottom microplate
-
Microplate reader with 405 nm absorbance filter and temperature control
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock of the pNA substrate (e.g., 10 mM) in DMSO or sterile water.
-
Create a series of substrate dilutions in Assay Buffer to cover a range from ~0.1x to 10x the expected Kₘ (e.g., for S-2238, concentrations from 1 µM to 100 µM).
-
Prepare a working stock of the enzyme in Assay Buffer at a concentration that yields a linear reaction rate for at least 10-15 minutes (e.g., 1-10 nM thrombin). The optimal concentration must be determined empirically.
-
-
Assay Setup (Final Volume = 200 µL):
-
To each well, add 100 µL of the 2x concentrated substrate dilutions.
-
Include control wells:
-
No-Enzyme Control: 100 µL of 2x substrate + 100 µL Assay Buffer (to measure substrate auto-hydrolysis).
-
Blank: 200 µL Assay Buffer only.
-
-
Pipette reagents carefully to avoid bubbles.
-
-
Initiation and Measurement:
-
Pre-warm the plate and the enzyme solution to the assay temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 100 µL of the 2x concentrated enzyme solution to each well (except the No-Enzyme control). Mix briefly by gentle pipetting or plate shaking.
-
Immediately place the plate in the reader and begin kinetic measurements: read absorbance at 405 nm every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
For each substrate concentration, plot Absorbance vs. Time.
-
Identify the initial linear portion of the curve and calculate the slope (ΔAbs/min). This is the initial velocity (V₀).
-
Convert V₀ from ΔAbs/min to µM/s using the Beer-Lambert law (A = εcl), where ε for pNA is ~10,000 M⁻¹cm⁻¹.
-
Plot V₀ vs. [Substrate] and fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vmax.
-
This protocol is adapted for a fluorogenic substrate like Boc-Val-Pro-Arg-AMC.
Materials:
-
All materials from Protocol 1, except:
-
Fluorogenic Substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
96-well black, flat-bottom microplate (to minimize light scatter)
-
Fluorescence microplate reader with appropriate filters (e.g., Ex: 380 nm, Em: 460 nm)
-
A standard of free AMC for signal calibration.
Procedure:
-
Reagent Preparation:
-
Follow the same principles as the chromogenic protocol. Prepare substrate dilutions to span the expected Kₘ (e.g., for Boc-Val-Pro-Arg-AMC, concentrations from 2 µM to 200 µM).
-
Crucial Step: Check the absorbance of the highest substrate concentration at both the excitation and emission wavelengths. The absorbance should be < 0.1 to avoid the inner filter effect. [5]If it is higher, you must use lower concentrations or apply a correction factor.
-
The enzyme concentration required will likely be much lower than for the chromogenic assay due to higher sensitivity.
-
-
Assay Setup (Final Volume = 200 µL):
-
Set up the assay in a black microplate as described in the chromogenic protocol.
-
Calibration Wells: Include a standard curve of free AMC (e.g., 0-10 µM) in Assay Buffer to convert Relative Fluorescence Units (RFU) to product concentration.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding enzyme as previously described.
-
Immediately place the plate in the fluorescence reader and begin kinetic measurements (e.g., read RFU every 30-60 seconds for 15-20 minutes).
-
-
Data Analysis:
-
Plot RFU vs. Time for each substrate concentration.
-
Calculate the initial velocity (V₀) in RFU/s from the linear portion of the curves.
-
Use the AMC standard curve to convert V₀ from RFU/s to µM/s.
-
Plot V₀ (µM/s) vs. [Substrate] (µM) and fit to the Michaelis-Menten equation to determine Kₘ and Vmax.
-
Conclusion: Selecting the Optimal Substrate for Your Research
The choice between a chromogenic pNA substrate and a fluorogenic substrate is not a matter of one being universally "better," but rather which is "fitter for purpose."
-
Choose a chromogenic substrate (e.g., H-D-Pro-Phe-Arg-pNA or similar) when:
-
The enzyme concentration is relatively high.
-
Cost is a primary concern.
-
The experimental matrix contains potentially fluorescent compounds.
-
Only a standard absorbance plate reader is available.
-
High substrate concentrations are required that would cause inner filter effects in a fluorescence assay.
-
-
Choose a fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) when:
-
High sensitivity is the top priority, such as when working with low-abundance enzymes, expensive reagents, or in HTS applications. [6] * A fluorescence reader is available.
-
The higher catalytic efficiency (kcat/Kₘ) of a specific fluorogenic substrate is advantageous for detecting subtle changes in enzyme activity.
-
The experimental matrix is free of interfering fluorophores.
-
By understanding the kinetic properties, performance characteristics, and potential pitfalls of each substrate class, researchers can design more robust, accurate, and sensitive protease assays tailored to their specific scientific questions.
References
-
Butenas, S., & Mann, K. G. (2017). A review of commercially available thrombin generation assays. Research and Practice in Thrombosis and Haemostasis, 1(1), 14-23. [Link]
-
Tompkins, W. A., et al. (2019). Investigating thrombin-loaded fibrin in whole blood clot microfluidic assay via fluorogenic peptide. Thrombosis Research, 182, 126-134. [Link]
-
Athena Enzyme Systems. (n.d.). Technical Brief: One-Step Protease Assay. AthenaES.com. [Link]
-
Hemker, H. C., et al. (2009). Calibrating Thrombin Generation in Different Samples: Less Effort with a Less Efficient Substrate. The Open Atherosclerosis & Thrombosis Journal, 2, 5-10. [Link]
-
Schilling, O., & Overall, C. M. (2008). Methods for the proteomic identification of protease substrates. Current Protocols in Protein Science, Chapter 21, Unit 21.4. [Link]
-
Fenton, J. W., et al. (1988). Human alpha- and gamma-thrombin specificity with tripeptide p-nitroanilide substrates under physiologically relevant conditions. Thrombosis Research, 52(2), 177-185. [Link]
-
de Kort, M., et al. (2012). Fluorogenic peptide-based substrates for monitoring thrombin activity. ChemMedChem, 7(4), 649-661. [Link]
-
University of Arizona. (n.d.). Protease Kinetics. Biochemistry.arizona.edu. [Link]
-
Butenas, S. (2000). The Use of Fluorogenic Substrates to Monitor Thrombin Generation for the Analysis of Plasma and Whole Blood Coagulation. Blood Coagulation & Fibrinolysis, 11(4), 361-369. [Link]
-
Packer, L. E., et al. (2022). Protease Activity Analysis: A Toolkit for Analyzing Enzyme Activity Data. ACS Omega, 7(28), 24195-24203. [Link]
-
ResearchGate. (2016). QUANTITATIVE PROTEASE ASSAY BY SUBSTRATE-AGAROSE PLATE METHOD. Researchgate.net. [Link]
-
Miller, C. H., et al. (2009). Comparison of Clot-based, Chromogenic, and Fluorescence Assays for Measurement of Factor VIII Inhibitors in the U.S. Hemophilia Inhibitor Research Study. Journal of Thrombosis and Haemostasis, 7(11), 1836-1844. [Link]
-
Wang, Y., et al. (2021). Novel Method for the Quantitative Analysis of Protease Activity: The Casein Plate Method and Its Applications. ACS Omega, 6(4), 2898-2906. [Link]
-
Stone, S. R., Betz, A., & Hofsteenge, J. (1991). Mechanistic studies on thrombin catalysis. Biochemistry, 30(41), 9841-9848. [Link]
-
Bock, P. E. (2012). Proton Bridging in Catalysis by and Inhibition of Serine Proteases of the Blood Cascade System. Biophysical Journal, 102(3), 429a. [Link]
-
ResearchGate. (2017). How to determine the Protease enzyme activity?. Researchgate.net. [Link]
-
Adu-Gyamfi, E., et al. (2020). Reassessing enzyme kinetics: Considering protease-as-substrate interactions in proteolytic networks. Proceedings of the National Academy of Sciences, 117(5), 2359-2370. [Link]
-
Al-Fahad, A. A., & Al-Mulhm, W. S. (2020). Determination of the activity and kinetics parameters of proteases in the crude plant extracts of Mentha piperita L. and Thymus. International Journal of Pharmaceutical Research, 12(4). [Link]
-
Weber, P. C., et al. (1995). Kinetic and crystallographic studies of thrombin with Ac-(D)Phe-Pro-boroArg-OH and its lysine, amidine, homolysine, and ornithine analogs. Biochemistry, 34(11), 3750-3757. [Link]
Sources
- 1. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigating thrombin-loaded fibrin in whole blood clot microfluidic assay via fluorogenic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BOC-Val-Pro-Arg-AMC | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to H-D-Pro-Phe-Arg-pNA 2HCl: Applications and Comparative Performance in Protease Research
For researchers, scientists, and drug development professionals navigating the intricate world of serine proteases, the selection of an appropriate chromogenic substrate is a critical determinant of experimental success. This guide provides an in-depth analysis of the widely utilized substrate, H-D-Pro-Phe-Arg-pNA 2HCl, commercially known as S-2302™. We will explore its core applications, objectively compare its performance against viable alternatives with supporting experimental data, and provide detailed protocols to ensure reliable and reproducible results in your laboratory.
Introduction to H-D-Pro-Phe-Arg-pNA 2HCl (S-2302™)
H-D-Pro-Phe-Arg-pNA 2HCl is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) moiety. This design leverages the substrate specificity of certain serine proteases, which recognize and cleave the peptide sequence at the arginine residue. This enzymatic cleavage liberates the chromogenic pNA group, resulting in a measurable increase in absorbance at 405 nm. The rate of pNA release is directly proportional to the enzymatic activity, providing a simple and sensitive method for kinetic analysis.[1][2]
The primary applications of H-D-Pro-Phe-Arg-pNA 2HCl lie in the functional characterization of the kallikrein-kinin system and the contact activation pathway of coagulation. Specifically, it is a preferred substrate for:
-
Plasma Kallikrein: A key enzyme in the kallikrein-kinin system responsible for the liberation of bradykinin, a potent inflammatory mediator.[2][3]
-
Factor XIIa (FXIIa): The initiating protease of the contact activation pathway.[4]
-
Factor XIa (FXIa): A downstream protease in the contact activation pathway.
Its utility extends to biochemical assays for enzyme quantification, kinetic studies to determine Michaelis-Menten parameters (Km and Vmax), screening for protease inhibitors in drug discovery, and quality control of biological products.[5]
The Kallikrein-Kinin System and Contact Activation Pathway: A Visualized Overview
To appreciate the significance of H-D-Pro-Phe-Arg-pNA 2HCl, it is essential to understand the biological context in which its target proteases operate. The following diagrams illustrate the simplified signaling cascades of the kallikrein-kinin system and the contact activation pathway.
Caption: The Kallikrein-Kinin System and the principle of the chromogenic assay.
Caption: The Contact Activation Pathway of coagulation.
Comparative Performance Analysis
The selection of a chromogenic substrate should be guided by its kinetic parameters, specificity, and the specific experimental context. Below is a comparative analysis of H-D-Pro-Phe-Arg-pNA 2HCl (S-2302™) and its alternatives.
For Plasma Kallikrein
| Substrate | Chemical Name | Km (µM) | Vmax (µmol/min/PEU) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Notes |
| H-D-Pro-Phe-Arg-pNA 2HCl (S-2302™) | H-D-Prolyl-L-phenylalanyl-L-arginine-p-nitroaniline dihydrochloride | 200[2][6] | 6.8 x 10⁻⁶[2] | - | - | Widely used, good sensitivity. |
| Chromozym-PK | Bz-Pro-Phe-Arg-pNA | - | - | - | - | Shows a linear relationship with S-2302™ but with a different activity scale.[7] |
Expert Insight: While both S-2302™ and Chromozym-PK are effective for measuring plasma kallikrein activity, S-2302™ is more extensively documented in the literature, providing a greater body of reference data. The reported Km of 200 µM for S-2302™ indicates a moderate affinity for plasma kallikrein.
For Factor XIIa
| Substrate | Chemical Name | Km (mM) | Vmax (µmol/min) | kcat (s⁻¹) | Notes |
| H-D-Pro-Phe-Arg-pNA 2HCl (S-2302™) | H-D-Prolyl-L-phenylalanyl-L-arginine-p-nitroaniline dihydrochloride | - | - | - | Also a substrate for kallikrein, which can interfere in plasma samples.[4] |
| SPECTROZYME® FXIIa | H-D-CHA-Gly-Arg-pNA·2AcOH | - | 3.14[8] | 4.4[8] | Highly sensitive and more specific for FXIIa. |
Expert Insight: For dedicated Factor XIIa activity measurements, particularly in complex biological samples like plasma, a more specific substrate such as SPECTROZYME® FXIIa is recommended to avoid cross-reactivity with plasma kallikrein. The higher Vmax and kcat of SPECTROZYME® FXIIa suggest a more rapid turnover rate.
For Factor XIa
| Substrate | Chemical Name | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Notes |
| H-D-Pro-Phe-Arg-pNA 2HCl (S-2302™) | H-D-Prolyl-L-phenylalanyl-L-arginine-p-nitroaniline dihydrochloride | - | - | - | Can be used, but specificity may be a concern. |
| S-2366™ | pyroGlu-Pro-Arg-pNA·HCl | - | - | - | Also a substrate for Activated Protein C.[9] |
Expert Insight: The choice of substrate for Factor XIa depends on the purity of the enzyme preparation. In purified systems, S-2302™ can be employed. However, for plasma or other complex mixtures, the use of a more specific substrate or a combination of inhibitors is necessary to isolate FXIa activity.
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust framework for your experiments.
Plasma Kallikrein Activity Assay (96-Well Plate Format)
This protocol is adapted for a 96-well microplate reader.
Materials:
-
H-D-Pro-Phe-Arg-pNA 2HCl (S-2302™)
-
Tris Buffer (50 mM Tris-HCl, 113 mM NaCl, pH 7.8 at 25°C)[10]
-
Purified human plasma kallikrein or plasma sample
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well clear, flat-bottom microplate
-
20% Acetic acid (for endpoint assay)
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Add 10 µL of your sample (purified enzyme or diluted plasma) to each well.
-
For a blank, use 10 µL of the corresponding buffer.
-
Add 180 µL of pre-warmed (37°C) Tris Buffer to each well.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the S-2302™ stock solution to each well for a final concentration of 200 µM.
-
Kinetic Assay: Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm every minute for 10-30 minutes at 37°C.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 10 minutes). Stop the reaction by adding 50 µL of 20% acetic acid.[10] Read the final absorbance at 405 nm.
-
-
Data Analysis:
-
For the kinetic assay, calculate the rate of reaction (ΔOD/min).
-
For the endpoint assay, subtract the blank absorbance from the sample absorbance.
-
The enzymatic activity can be calculated using the molar extinction coefficient of pNA (ε = 9,620 M⁻¹cm⁻¹ at 405 nm, though it's best to generate a standard curve).
-
Caption: Workflow for the plasma kallikrein activity assay.
Prekallikrein Activation Assay
This assay measures the amount of prekallikrein in a sample by first activating it to kallikrein.
Materials:
-
All materials for the Plasma Kallikrein Activity Assay
-
Factor XIIa or another suitable prekallikrein activator (e.g., dextran sulfate)[7][11]
Procedure:
-
Sample Preparation: Dilute plasma sample in Tris Buffer.
-
Activation: Add the prekallikrein activator (e.g., a final concentration of 50 mg/L dextran sulfate) to the diluted plasma.[7] Incubate at 0°C for 15 minutes.[7]
-
Measurement: Proceed with the Plasma Kallikrein Activity Assay as described above, using the activated sample.
-
Quantification: The prekallikrein concentration is proportional to the measured kallikrein activity. A standard curve can be generated using pooled normal plasma with a known prekallikrein concentration.
Conclusion
H-D-Pro-Phe-Arg-pNA 2HCl (S-2302™) remains a cornerstone chromogenic substrate for the study of plasma kallikrein and the contact activation system. Its well-characterized kinetics and extensive use in the scientific literature provide a solid foundation for its application. However, for experiments requiring high specificity, particularly for Factor XIIa, researchers should consider more selective alternatives. The provided protocols, when executed with care, will enable the generation of high-quality, reproducible data, advancing our understanding of these critical physiological and pathological pathways.
References
-
ENDOTELL AG. Plasma Prekallikrein Method Sheet. [Link]
-
CoaChrom Diagnostica GmbH. CoaChrom® Factor XIIa. [Link]
-
Pathak, M., Wong, S. S., Dreveny, I., & Emsley, J. (2013). Structure of plasma and tissue kallikreins. Thrombosis and haemostasis, 109(5), 784–791. [Link]
-
Ito, R., & Statland, B. E. (1981). Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302. Clinical chemistry, 27(4), 586–593. [Link]
-
Scott, C. F., Schapira, M., & Colman, R. W. (1982). Plasma prekallikrein: quantitative determination by direct activation with Hageman factor fragment (beta-XIIa). The Journal of laboratory and clinical medicine, 100(6), 833–844. [Link]
-
Snape, T. J., Griffith, D., Vallet, L., & Wesley, E. D. (1979). The assay of prekallikrein activator in human blood products. Developments in biological standardization, 44, 115–120. [Link]
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Papareddy, P., Kalle, M., & Schmidtchen, A. (2014). Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein. Bio-protocol, 4(19), e1246. [Link]
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Hasan, A. A., Cines, D. B., Herwald, H., Schmaier, A. H., & Mörgelin, M. (2010). Novel Mechanism of Plasma Prekallikrein (PK) Activation by Vascular Smooth Muscle Cells. PloS one, 5(10), e13679. [Link]
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Geng, H., Verhamme, I. M., Smith, S. A., Sun, M. F., & Morrissey, J. H. (2013). Characterization of Novel Forms of Coagulation Factor XIa. The Journal of biological chemistry, 288(26), 18996–19005. [Link]
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CoaChrom Diagnostica GmbH. (2009). Evaluation Protocol : “Factor XIIa chromogenic assay”. [Link]
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Baglia, F. A., & Walsh, P. N. (2000). Substrate-Dependent Modulation of the Mechanism of Factor XIa Inhibition. Biochemistry, 39(17), 5129–5136. [Link]
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BioVision Incorporated. (2019). Factor XIIa Activity Assay Kit (Colorimetric). [Link]
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Bajaj, S. P., Rapaport, S. I., & Maki, S. L. (1983). Kinetics of the Factor XIa catalyzed activation of human blood coagulation Factor IX. The Journal of biological chemistry, 258(4), 2361–2367. [Link]
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Pathak, M., Wong, S. S., Dreveny, I., & Emsley, J. (2013). Structure of plasma and tissue kallikreins. ResearchGate. [Link]
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ChromogenicSubstrates.com. Kallikrein-like activity, plasma. [Link]
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Long, A. T., Kenne, E., Jung, R., Schmaier, A. H., & Nickel, K. F. (2017). The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice. Frontiers in immunology, 8, 173. [Link]
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Schmaier, A. H. (2014). The plasma kallikrein kinin system its evolution from contact activation. SlideShare. [Link]
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Wikipedia. Kinin–kallikrein system. [Link]
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Geng, H., Verhamme, I. M., Smith, S. A., Sun, M. F., & Morrissey, J. H. (2013). Characterization of Novel Forms of Coagulation Factor XIa: independence of factor XIa subunits in factor IX activation. ResearchGate. [Link]
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ChromogenicSubstrates.com. Kallikrein inhibitor activity. [Link]
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Instrumentation Laboratory. S-2302TM. [Link]
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Ivanov, I., Matafonov, A., Sun, M. F., Cheng, Q., Dickeson, S. K., Verhamme, I. M., & Gruber, A. (2017). A site on factor XII required for productive interactions with polyphosphate. Blood, 129(3), 374–383. [Link]
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Mistry, A., Wang, J., & Raut, S. (2017). Enabling accurate measurement of activated factor XI (FXIa) in therapeutic immunoglobulin products. Biologicals, 48, 10–15. [Link]
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Innovative Research. Kallikrein and Factor XIIa Chromogenic Substrate Lyophilized. [Link]
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Loxo GmbH. SPECTROZYME® FXIIa, chromogenic substrate for FXIIa assays. [Link]
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Li, Z., Li, Z., & Di Cera, E. (2023). Fluorescent Activity-Based Probe To Image and Inhibit Factor XIa Activity in Human Plasma. Bioconjugate chemistry, 34(4), 696–703. [Link]
-
Nordic Diagnostica AB. SPECTROZYME FXIIa, chromogenic substrate for FXIIa assays. [Link]
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Gallimore, M. J. (1985). Chromogenic peptide substrate assays for determining components of the plasma kallikrein system. Scandinavian journal of clinical and laboratory investigation. Supplementum, 178, 127–132. [Link]
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Friberger, P. (1982). Chromogenic peptide substrates. Their use for the assay of factors in the fibrinolytic and the plasma kallikrein-kinin systems. Scandinavian journal of clinical and laboratory investigation. Supplementum, 162, 1–298. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of H-D-Pro-Phe-Arg-pNA 2HCl
For researchers and drug development professionals, the integrity of scientific data is intrinsically linked to the safety and precision of laboratory operations. H-D-Pro-Phe-Arg-pNA 2HCl (H-D-Prolyl-L-phenylalanyl-L-arginine-p-nitroanilide dihydrochloride) is a widely used chromogenic substrate in enzymatic assays, particularly for serine proteases like plasma kallikrein.[1][2][3] While essential for research, its proper disposal is a critical aspect of laboratory safety that demands a thorough and informed approach. This guide provides a detailed, step-by-step protocol for the safe disposal of this reagent, grounded in authoritative safety data and best laboratory practices.
Hazard Identification: A Tale of Two Molecules
A key aspect of safely handling H-D-Pro-Phe-Arg-pNA 2HCl is understanding its hazard profile, which is twofold. While some suppliers' Safety Data Sheets (SDS) may classify the intact peptide as a non-hazardous substance or mixture, this classification can be misleading in the context of its use and potential degradation.[4]
The primary concern arises from the p-nitroanilide (pNA) moiety. During enzymatic assays, this part of the molecule is cleaved, releasing free p-nitroaniline, a bright yellow compound.[5] Free p-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[6][7][8] Furthermore, it is recognized as harmful to aquatic life with long-lasting effects.[6][8][9]
Therefore, the core principle of this disposal guide is: All waste containing H-D-Pro-Phe-Arg-pNA 2HCl, whether used or unused, must be treated as hazardous waste due to the potential presence or release of p-nitroaniline. This conservative approach ensures the highest level of safety for laboratory personnel and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or disposing of H-D-Pro-Phe-Arg-pNA 2HCl in any form, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This serves as the primary barrier against accidental exposure.[10]
-
Gloves: Chemical-resistant disposable gloves (nitrile is a standard) are required. If gloves become contaminated, they should be changed immediately.[10]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes of solutions or contact with the powdered form.[6][11]
-
Lab Coat: A buttoned lab coat must be worn to protect skin and clothing from potential contamination.[10]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work should be conducted within a fume hood or a biosafety cabinet to prevent inhalation.[10]
Disposal Workflow: A Decision-Making Framework
The following diagram outlines the logical flow for the proper disposal of H-D-Pro-Phe-Arg-pNA 2HCl waste, ensuring that all forms of the chemical are handled safely and in compliance with standard laboratory waste management protocols.
Caption: Decision workflow for the safe segregation and disposal of H-D-Pro-Phe-Arg-pNA 2HCl waste.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal protocol is essential. The procedures differ slightly for solid and liquid waste forms of the peptide.
This category includes unused or expired lyophilized powder, as well as contaminated items such as weighing paper, pipette tips, and empty vials.
-
Segregation: Do not mix this waste with regular laboratory trash.[10][12]
-
Containment: Carefully place all solid waste into a designated hazardous waste container. This should be a robust, sealable container, clearly marked for solid chemical waste.[5] To minimize dust, avoid crushing empty vials.
-
Labeling: The container must be clearly labeled as "Hazardous Chemical Waste" and list the primary chemical constituent, "H-D-Pro-Phe-Arg-pNA 2HCl".
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[13]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department.[10]
This includes all solutions from enzymatic assays, stock solutions, and any buffers used for rinsing contaminated labware.
-
No Drain Disposal: Under no circumstances should this liquid waste be poured down the drain.[6][12] The p-nitroaniline component is harmful to aquatic ecosystems.[6][7][8]
-
Containment: Collect all liquid waste in a dedicated, leak-proof, and sealable hazardous waste container. It is good practice to use a secondary container to prevent spills.
-
Labeling: Clearly label the container as "Hazardous Chemical Waste" and specify its contents, for example, "Aqueous waste containing p-nitroaniline".
-
Storage: Keep the waste container sealed when not in use and store it in your lab's designated satellite accumulation area.
-
Final Disposal: Coordinate with your institution's EH&S office for the collection and disposal by a licensed hazardous waste contractor.[8][10]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure: Alert others in the immediate area and restrict access.[12]
-
Assess the Spill: For a small spill of powder, avoid creating dust. For a liquid spill, be prepared to absorb it.
-
Don PPE: If not already wearing it, put on the full required PPE, including gloves, eye protection, and a lab coat.
-
Contain and Clean:
-
Solid Spill: Gently cover the powder with a damp paper towel to avoid aerosolization. Carefully sweep up the material and place it in a sealed container for hazardous waste disposal.[5]
-
Liquid Spill: Use an inert absorbent material (such as a chemical spill kit absorbent, diatomite, or universal binders) to contain and soak up the liquid.[4] Place the used absorbent material into a sealed bag or container for hazardous waste.
-
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution (e.g., a mild detergent and water, followed by 70% ethanol), and dispose of all cleaning materials as hazardous waste.[4][12]
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10][12]
Quantitative Hazard Data for p-Nitroaniline
To underscore the importance of treating this waste as hazardous, the table below summarizes key hazard information for p-nitroaniline, the cleavage product of H-D-Pro-Phe-Arg-pNA 2HCl.
| Hazard Category | Classification and Statements | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331) | [6][8] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure (H373) | [6][8] |
| Aquatic Hazard | Harmful to aquatic life with long lasting effects (H412) | [6][7][8] |
| UN Number for Transport | 1661 | [6] |
| Transport Hazard Class | 6.1 (Toxic substances) | [6] |
By understanding the risks associated with the components of H-D-Pro-Phe-Arg-pNA 2HCl and adhering to these rigorous disposal protocols, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and protect the broader ecosystem.
References
-
p-NITROANILINE HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Safety Data Sheet: p-nitroaniline. Chemos GmbH & Co.KG. [Link]
-
Laboratory Safety Guidelines for Peptide Handling. Biovera. [Link]
-
Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. [Link]
-
HD-Phe-Pip-Arg-pNA.2HCl. Liwei Peptide. [Link]
-
Chromogenic peptide substrate assays and their clinical applications. PubMed. [Link]
-
NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Hazardous Waste - EHSO Manual 2025-2026. [Link]
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Safety data sheet - Hydrochloric Acid Buffer. CPAChem. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
